molecular formula C257H383N65O77S6Zn B1263539 Lente CAS No. 8049-62-5

Lente

カタログ番号: B1263539
CAS番号: 8049-62-5
分子量: 5873 g/mol
InChIキー: LEMUFSYUPGXXCM-JNEQYSBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An insulin, zinc chloride preparation in the form of a suspension of crystals and amorphous material in a ratio of approximately 7:3. Typically, lente insulin has a duration of activity that lasts between 13-20 hours after dosage.

特性

CAS番号

8049-62-5

分子式

C257H383N65O77S6Zn

分子量

5873 g/mol

IUPAC名

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(4H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc

InChI

InChI=1S/C257H383N65O77S6.Zn/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137;/h31-39,44-49,53-68,105-106,119-136,144-145,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271);/t131-,132-,133-,134+,135+,136?,144?,145?,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-;/m0./s1

InChIキー

LEMUFSYUPGXXCM-JNEQYSBXSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN.[Zn]

異性体SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN.[Zn]

正規SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2C=NC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN.[Zn]

製品の起源

United States

Foundational & Exploratory

Core Mechanism: Formulation-Driven Absorption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Lente Insulin

This technical guide provides a comprehensive analysis of the mechanism of action of this compound insulin, an intermediate-acting insulin formulation. Developed in the 1950s, this compound insulin's unique properties stem from its specific physicochemical formulation, which dictates its pharmacokinetic and pharmacodynamic profile.[1] This document, intended for researchers and drug development professionals, details its formulation, absorption kinetics, metabolic effects, and the underlying cellular signaling cascades.

The primary mechanism of action for this compound insulin is not rooted in a unique molecular interaction at the cellular level, but rather in its formulation, which ensures a slow and sustained release from the subcutaneous tissue following injection. This compound insulin, also known as insulin zinc suspension, is a neutral pH suspension in an acetate buffer containing zinc ions.[1][2][3] Its defining characteristic is the combination of two distinct physical forms of insulin-zinc complexes:

  • Amorphous (Semithis compound): Comprising 30% of the mixture, these are non-crystalline, amorphous precipitates of insulin with zinc.[2][4] Their smaller particle size (~2 µm) and lack of crystalline structure allow for faster dissolution and absorption, providing a relatively quicker onset of action.[5]

  • Crystalline (Ultrathis compound): Making up the remaining 70%, these are larger rhombohedral crystals of insulin with zinc.[2][3][4] With a particle size ranging from 10 to 40 µm, these crystals are less soluble at physiological pH and dissolve much more slowly, providing a prolonged duration of action.[2][6]

This biphasic mixture allows this compound insulin to function as an intermediate-acting insulin, designed to mimic the body's continuous, low-level basal insulin secretion.[1][4] The rate-limiting step in its action is the slow dissolution of these insulin-zinc crystals into monomers and dimers, which can then be absorbed into the bloodstream.[4][7]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The distinct physical forms of the insulin components directly translate to the overall pharmacokinetic profile of the this compound formulation.

Table 1: Physicochemical Characteristics of this compound Insulin Components

ComponentPhysical FormApproximate Particle SizeZinc ContentDissolution RateProportion in this compound
Semithis compound Amorphous Precipitate2 µm[5]High[2]Relatively Fast[8]30%[1][4]
Ultrathis compound Rhombohedral Crystals10-40 µm[2]High[2]Slow[6][8]70%[1][4]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound Insulin

ParameterTime RangeReference(s)
Onset of Action 1 - 2.5 hours[1][4]
Peak Effect 7 - 15 hours[2][4][9]
Duration of Action 18 - 24 hours[2][4]

Note: These values represent averages and can exhibit significant inter-patient variability.[4]

G cluster_depot Subcutaneous Injection Site cluster_blood Bloodstream This compound This compound Insulin (Zinc Suspension) Semi 30% Amorphous (Semithis compound) This compound->Semi Ultra 70% Crystalline (Ultrathis compound) This compound->Ultra Monomers Insulin Monomers & Dimers Semi->Monomers Faster Dissolution Ultra->Monomers Slower Dissolution Absorbed Absorbed Insulin Monomers->Absorbed Absorption Target Target Tissues (Liver, Muscle, Adipose) Absorbed->Target Distribution to Target Tissues

Caption: Dissolution and absorption workflow of this compound insulin from the injection site.

Experimental Protocols for Pharmacokinetic/Pharmacodynamic Assessment

Experimental Protocol: Insulin Absorption via Radiolabeling

The rate of absorption from a subcutaneous depot can be quantified using radiolabeled insulin.

  • Preparation of Radioligand: Human or porcine insulin is covalently labeled with Iodine-125 (¹²⁵I) using a standard method, such as the chloramine-T method, to a low specific activity to prevent damage to the insulin molecule.

  • Formulation: The ¹²⁵I-labeled insulin is incorporated into the this compound insulin zinc suspension, ensuring the amorphous and crystalline structures are correctly formed.

  • Administration: A precise dose (e.g., 5 U) of the ¹²⁵I-Lente insulin is injected subcutaneously into a defined anatomical region (e.g., the abdominal wall) of the study subjects (human or animal models).[10]

  • Monitoring: A gamma scintillation counter is placed over the injection site to measure the radioactivity remaining in the subcutaneous depot over time (e.g., for 270 minutes or longer).[10][11]

  • Data Analysis: The disappearance of radioactivity from the injection site is plotted against time. The data are fitted to a pharmacokinetic model to calculate the absorption rate constant and the half-life (t½) of disappearance, which serves as a direct measure of insulin absorption.[10]

Experimental Protocol: Euglycemic Clamp

The gold-standard method for assessing the pharmacodynamic (glucose-lowering) effect of an insulin preparation over time is the hyperinsulinemic-euglycemic clamp.[12][13]

  • Subject Preparation: Subjects (e.g., C-peptide-negative type 1 diabetic patients) are fasted overnight.[14] Two intravenous cannulas are inserted into opposite arms: one for blood sampling and one for infusion of glucose and insulin.[12][15]

  • Basal State: For diabetic subjects, a baseline intravenous insulin infusion may be used to achieve and maintain a stable, desired blood glucose level (e.g., 130 mg/dL) prior to the study drug administration.[14]

  • Insulin Administration: A single subcutaneous dose of this compound insulin (e.g., 0.3 U/kg) is administered.[14] The baseline IV insulin infusion is then tapered off.[14]

  • Glucose Clamping: Blood glucose is monitored frequently (every 5-10 minutes).[12] A variable-rate infusion of a dextrose solution (e.g., 20%) is initiated and adjusted to maintain the blood glucose concentration at the predetermined euglycemic target.[13]

  • Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over a 24-hour period.[14]

  • Data Analysis: The GIR is plotted against time. This plot directly reflects the metabolic activity of the injected insulin, allowing for the determination of its onset, peak effect (corresponding to the maximum GIR), and duration of action.[12]

Molecular Mechanism of Action: Cellular Signaling

Once absorbed, this compound insulin acts identically to endogenous insulin at the molecular level. It circulates as a monomer and binds to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like hepatocytes, myocytes, and adipocytes.[9][16] This binding event triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation of its beta subunits. This initiates two primary downstream signaling pathways.[17]

  • PI3K/Akt Pathway (Metabolic Actions): This is the principal pathway for insulin's metabolic effects.[17][18]

    • The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins.

    • Phosphorylated IRS binds and activates Phosphoinositide 3-kinase (PI3K).[19]

    • PI3K phosphorylates PIP2 to generate the second messenger PIP3.[18][19]

    • PIP3 recruits and leads to the activation of Akt (also known as Protein Kinase B).[19][20]

    • Activated Akt mediates key metabolic outcomes, including the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and fat cells (facilitating glucose uptake) and the activation of glycogen synthase in the liver and muscle.[16][19]

  • Ras/MAPK Pathway (Mitogenic Actions): This pathway is more involved in regulating gene expression and cell growth.[17][21]

    • The IR/IRS complex also recruits the Grb2-Sos adapter protein complex.[17][21]

    • This activates the small G-protein Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (MAPK).[17][22]

    • Activated ERK translocates to the nucleus to phosphorylate transcription factors, influencing cell growth and differentiation.[22][23]

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_pi3k Metabolic Pathway cluster_mapk Mitogenic Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2/Sos IRS->Grb2 Activates Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Ras Ras Grb2->Ras MAPK Raf-MEK-ERK (MAPK Cascade) Ras->MAPK Gene Gene Expression (Growth, Proliferation) MAPK->Gene

Caption: Core intracellular signaling pathways activated by the insulin receptor.

References

Lente Insulin: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lente insulin, a historically significant intermediate-acting insulin, played a crucial role in the management of diabetes mellitus for several decades. Its unique formulation, a combination of two distinct insulin-zinc crystal forms, provided a delayed onset and prolonged duration of action compared to regular insulin. This guide offers an in-depth technical exploration of the pharmacokinetics and pharmacodynamics of this compound insulin, providing valuable insights for researchers and professionals in drug development. Although largely replaced by newer insulin analogs with more predictable profiles, a thorough understanding of this compound insulin's properties remains relevant for historical context, comparative studies, and the ongoing development of novel insulin formulations.

Core Concepts: Composition and Formulation

This compound insulin is a sterile, aqueous suspension of insulin complexed with zinc. Its intermediate-acting properties are achieved by combining two types of insulin-zinc crystals:

  • Semithis compound: An amorphous (non-crystalline) insulin-zinc suspension, providing a relatively rapid onset of action.

  • Ultrathis compound: A crystalline insulin-zinc suspension with larger crystals, resulting in a slower onset and more prolonged duration of action.

Typically, commercial preparations of this compound insulin contained a mixture of approximately 30% Semithis compound and 70% Ultrathis compound insulin. This specific ratio was designed to provide a balance between a reasonably prompt onset and a sustained duration of effect, aiming to cover basal insulin requirements over a significant portion of the day. The zinc ions are crucial for the crystallization and stability of the insulin hexamers, which dictates the dissolution and subsequent absorption rate from the subcutaneous tissue.

Pharmacokinetics: The Journey of this compound Insulin in the Body

The pharmacokinetic profile of this compound insulin is characterized by its absorption, distribution, metabolism, and excretion. These parameters are summarized in the tables below, with comparative data for NPH (Neutral Protamine Hagedorn) insulin, another intermediate-acting insulin, provided for context.

Table 1: Pharmacokinetic Parameters of this compound Insulin
ParameterValueReference(s)
Onset of Action 1 - 4 hours[1]
Time to Peak Effect (Tmax) 4 - 12 hours[1]
Duration of Action 12 - 24 hours[1]
Mean Residence Time Variable, influenced by crystal size and injection site
Bioavailability Comparable to NPH insulin
Half-life (apparent) Prolonged due to slow absorption from subcutaneous depot
Table 2: Comparative Pharmacokinetics of this compound Insulin vs. NPH Insulin
ParameterThis compound InsulinNPH InsulinReference(s)
Onset of Action 1 - 4 hours1 - 3 hours[1]
Time to Peak Effect (Tmax) 4 - 12 hours4 - 8 hours[1]
Duration of Action 12 - 24 hours10 - 20 hours[1]
Within-subject Variability Generally higher than NPHGenerally lower than this compound

Absorption: The absorption of this compound insulin from the subcutaneous tissue is the rate-limiting step in its action profile. The dissolution of the insulin-zinc crystals determines the rate at which insulin monomers become available to enter the bloodstream. The biphasic nature of the formulation, with the faster-dissolving amorphous component and the slower-dissolving crystalline component, results in its characteristic intermediate duration of action. Factors such as injection site, depth of injection, and local blood flow can influence the absorption rate and contribute to the variability in its effect.

Distribution: Once absorbed into the bloodstream, insulin distributes throughout the body and binds to insulin receptors on target cells, primarily in the liver, muscle, and adipose tissue.

Metabolism and Excretion: Insulin is primarily metabolized in the liver and, to a lesser extent, in the kidneys and muscle. It is filtered by the glomeruli and reabsorbed by the tubules in the kidneys, where it is also degraded.

Pharmacodynamics: The Physiological Effects of this compound Insulin

The pharmacodynamics of this compound insulin describe its effects on the body, principally the regulation of glucose metabolism.

Table 3: Pharmacodynamic Profile of this compound Insulin
ParameterDescriptionReference(s)
Mechanism of Action Binds to insulin receptors, activating downstream signaling pathways to promote glucose uptake and utilization, and inhibit hepatic glucose production.
Primary Effect Lowering of blood glucose levels.
Secondary Effects Promotion of glycogen, fat, and protein synthesis.
Glucose Infusion Rate (GIR) Profile In euglycemic clamp studies, the GIR profile reflects the time course of insulin action, showing a gradual increase, a broad peak, and a slow decline.[2][3]
Mechanism of Action: The Insulin Signaling Pathway

Upon binding to the alpha subunit of the insulin receptor, a receptor tyrosine kinase, a conformational change is induced, leading to the autophosphorylation of tyrosine residues on the beta subunit. This activation initiates a cascade of intracellular signaling events through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway (Metabolic Effects) cluster_akt_effects Downstream Effects cluster_mapk Ras/MAPK Pathway (Mitogenic Effects) Insulin Insulin IR α-subunit β-subunit Insulin->IR:alpha IRS IRS IR:beta->IRS P Shc_Grb2_SOS Shc/Grb2/SOS IR:beta->Shc_Grb2_SOS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt P GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 GS Glycogen Synthesis Akt->GS Lipogenesis Lipogenesis Akt->Lipogenesis Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Gluconeogenesis Inhibition of Gluconeogenesis Akt->Gluconeogenesis Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK (MAPK) MEK->ERK P Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Insulin Signaling Pathway

The PI3K/Akt pathway is primarily responsible for the metabolic actions of insulin. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake. It also stimulates glycogen synthesis, lipid synthesis (lipogenesis), and protein synthesis, while inhibiting glucose production (gluconeogenesis) in the liver.[4][5][6]

The Ras/MAPK pathway is mainly involved in the mitogenic effects of insulin, such as cell growth and proliferation.[7][8][9]

Experimental Protocols

A comprehensive understanding of this compound insulin's pharmacokinetics and pharmacodynamics relies on robust experimental methodologies. The following sections detail two key experimental protocols used in the evaluation of insulin preparations.

Euglycemic Clamp Technique

The euglycemic clamp is the gold standard method for assessing insulin sensitivity and the pharmacodynamic profile of insulin formulations.[10][11][12][13]

Euglycemic_Clamp_Workflow cluster_setup Experimental Setup cluster_procedure Clamp Procedure Subject Subject (Fasted) IV_Insulin IV Line for Insulin Infusion IV_Glucose IV Line for Glucose Infusion Blood_Sampling Arterialized Venous Line for Blood Sampling Start Start: Achieve Euglycemia (e.g., 90 mg/dL) Insulin_Admin Administer Subcutaneous This compound Insulin Start->Insulin_Admin Monitor_BG Monitor Blood Glucose (every 5-10 min) Insulin_Admin->Monitor_BG Adjust_GIR Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor_BG->Adjust_GIR Adjust_GIR->Monitor_BG Feedback Loop Record_GIR Record GIR over Time Adjust_GIR->Record_GIR End End of Study Period (e.g., 24 hours) Record_GIR->End

Euglycemic Clamp Experimental Workflow

Methodology:

  • Subject Preparation: The study is typically conducted in healthy volunteers or individuals with diabetes after an overnight fast. Two intravenous catheters are inserted: one for the infusion of insulin and glucose, and another in the contralateral arm (often in a heated hand to arterialize the venous blood) for blood sampling.

  • Euglycemia Maintenance: A target blood glucose level (euglycemia), usually around 90 mg/dL, is established and maintained throughout the experiment.

  • Insulin Administration: A single subcutaneous dose of this compound insulin is administered.

  • Glucose Clamping: As the subcutaneously administered insulin begins to lower blood glucose, a variable infusion of glucose is initiated. The rate of this glucose infusion (GIR) is adjusted frequently (e.g., every 5-10 minutes) based on real-time blood glucose measurements to maintain the target euglycemic level.

  • Data Collection: The GIR is recorded over the entire study period (e.g., 24 hours). The GIR profile provides a direct measure of the pharmacodynamic activity of the insulin preparation over time. Blood samples are also collected periodically to measure plasma insulin concentrations, allowing for the determination of pharmacokinetic parameters.

Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This in vitro assay is used to assess the function of pancreatic islets and their ability to secrete insulin in response to glucose. While not a direct measure of exogenous insulin pharmacokinetics, it is a fundamental technique in diabetes research and the development of insulin therapies.[14][15][16][17][18]

GSIS_Workflow cluster_islet_prep Islet Preparation cluster_gsis_assay GSIS Assay cluster_analysis Analysis Isolate_Islets Isolate Pancreatic Islets (e.g., from rodent pancreas) Culture_Islets Culture Islets Overnight to Recover Isolate_Islets->Culture_Islets Preincubation Pre-incubation with Low Glucose (e.g., 2.8 mM) Culture_Islets->Preincubation Low_Glucose_Incubation Incubation with Low Glucose (Basal Secretion) Preincubation->Low_Glucose_Incubation Collect_Supernatant_Low Collect Supernatant Low_Glucose_Incubation->Collect_Supernatant_Low High_Glucose_Incubation Incubation with High Glucose (e.g., 16.7 mM) (Stimulated Secretion) Collect_Supernatant_Low->High_Glucose_Incubation Measure_Insulin Measure Insulin Concentration in Supernatants (e.g., ELISA) Collect_Supernatant_Low->Measure_Insulin Collect_Supernatant_High Collect Supernatant High_Glucose_Incubation->Collect_Supernatant_High Collect_Supernatant_High->Measure_Insulin Calculate_SI Calculate Stimulation Index (High Glucose / Low Glucose) Measure_Insulin->Calculate_SI

Static GSIS Experimental Workflow

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a donor (e.g., a mouse or rat) using collagenase digestion followed by a density gradient centrifugation to purify the islets from acinar and other pancreatic tissue.

  • Islet Culture: The isolated islets are typically cultured overnight to allow them to recover from the isolation procedure.

  • Pre-incubation: Islets are pre-incubated in a buffer solution containing a low glucose concentration (e.g., 2.8 mM) to establish a basal state.

  • Basal Insulin Secretion: The islets are then transferred to fresh low-glucose buffer for a defined period (e.g., 1 hour), and the supernatant is collected to measure basal insulin secretion.

  • Stimulated Insulin Secretion: The islets are subsequently moved to a buffer containing a high glucose concentration (e.g., 16.7 mM) for another defined period, and the supernatant is collected to measure stimulated insulin secretion.

  • Insulin Measurement: The concentration of insulin in the collected supernatants is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The stimulation index is calculated as the ratio of insulin secreted under high glucose conditions to that secreted under low glucose conditions. This provides a measure of the islets' responsiveness to glucose.

Discontinuation and Clinical Significance

This compound insulin has been largely discontinued for human use in many countries. The primary reason for this is the higher intra- and inter-patient variability in its absorption and action profile compared to newer, long-acting insulin analogs such as insulin glargine and insulin detemir.[19][20][21] This variability can lead to less predictable glycemic control and an increased risk of hypoglycemia. The development of insulin analogs with flatter, more prolonged, and more reproducible time-action profiles has offered significant advantages in achieving stable basal insulin coverage.

Despite its discontinuation for human therapy, the study of this compound insulin's pharmacokinetics and pharmacodynamics continues to provide a valuable benchmark for the development and evaluation of new insulin formulations. Understanding the principles of insulin crystallization, dissolution, and absorption that governed this compound insulin's action has been instrumental in the rational design of modern insulin analogs.

Conclusion

This compound insulin represents a significant milestone in the history of diabetes therapy. Its formulation as a combination of amorphous and crystalline insulin-zinc suspensions provided a crucial intermediate-acting profile that bridged the gap between short-acting and long-acting insulins. While its clinical use has diminished due to the advent of more predictable insulin analogs, a comprehensive technical understanding of its pharmacokinetic and pharmacodynamic properties remains essential for researchers and drug development professionals. The experimental methodologies developed to characterize insulins like this compound, such as the euglycemic clamp, continue to be the gold standard in the field. The legacy of this compound insulin, therefore, lies not only in its past clinical utility but also in the foundational knowledge it has provided for the ongoing innovation in insulin therapy.

References

Chemical composition of Lente insulin zinc suspension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Composition of Lente Insulin Zinc Suspension

Introduction

This compound insulin, a formulation developed in the 1950s, represents a significant advancement in diabetes management by providing an intermediate duration of action.[1] Unlike earlier insulins that required protein modifiers like protamine to prolong their effect, this compound insulins achieve this through the controlled precipitation of insulin with zinc ions in an acetate buffer.[2][3] This guide provides a detailed examination of the chemical composition, formulation principles, and analytical methodologies for this compound insulin zinc suspension, tailored for researchers and drug development professionals.

This compound insulin is a sterile, aqueous suspension comprising two distinct physical forms of insulin-zinc complexes: a rapidly acting amorphous form (Semithis compound) and a long-acting crystalline form (Ultrathis compound).[4][5] The combination of these two forms in a specific ratio provides a biphasic release profile, with an onset of action of approximately 1 to 3 hours, a peak effect between 7 and 15 hours, and a duration of up to 24 hours.[1][6]

Core Chemical Composition

The defining characteristic of this compound insulin is its composition as a mixture of amorphous and crystalline insulin-zinc precipitates suspended in an acetate buffer.[3] This formulation avoids the use of modifying proteins like protamine, which were known to have potential antigenicity.[2]

Insulin Component
  • Source : Historically, this compound insulin was derived from purified porcine and/or bovine sources.[1][7] Bovine insulin is known to be more immunogenic than porcine insulin.[3] With advancements in biotechnology, recombinant human insulin became the standard, produced using organisms like E. coli or yeast.[7][8]

  • Physical Forms : The duration of action is controlled by the physical state of the insulin-zinc precipitate.[5]

    • Amorphous (Semithis compound) : This is a prompt-acting insulin zinc suspension with a smaller particle size (around 2 µm).[2] It is formed at relatively low zinc concentrations and provides a rapid onset of action.[2]

    • Crystalline (Ultrathis compound) : This is an extended-action insulin zinc suspension with a larger microcrystalline structure (10 to 40 µm particles).[2] It is formed at higher zinc concentrations, resulting in a slower onset and a longer duration of action.[2]

Zinc

Zinc is a critical component, essential for both the stabilization of the insulin hexamer and the formation of the suspension's distinct physical forms.[9][10] In the presence of zinc ions at a neutral pH, insulin's solubility is significantly reduced, leading to its precipitation.[5][10] The concentration of zinc dictates whether the precipitate is amorphous or crystalline.[2]

Buffer System

This compound insulins are prepared in an acetate buffer to maintain a neutral pH (typically 7.2-7.5).[2][3] This is a key differentiator from NPH (Neutral Protamine Hagedorn) and PZI (Protamine Zinc Insulin) preparations, which utilize a phosphate buffer.[2] Mixing this compound insulins with phosphate-buffered insulins is contraindicated, as the phosphate ions will alter the solubility of the zinc-insulin crystals, unpredictably affecting the onset and duration of action.[2]

Quantitative Composition and Formulation

The intermediate-acting profile of this compound insulin is achieved by mixing the amorphous and crystalline forms in a standardized ratio.

  • Standard Ratio : Commercial this compound insulin preparations consist of a 70:30 mixture of Ultrathis compound (crystalline) and Semithis compound (amorphous) insulins.[4][7][11]

The table below summarizes the key quantitative data for this compound insulin zinc suspension.

ComponentSpecificationFunction / Remarks
Total Insulin 40 or 100 USP Insulin Units/mLActive pharmaceutical ingredient.
Amorphous Insulin 30% of total insulinProvides rapid onset of action.
Crystalline Insulin 70% of total insulinProvides prolonged duration of action.
Zinc (Zn²⁺) 0.12–0.25 mg per 100 units of insulinCrucial for precipitation and crystal formation.[2]
Buffer Acetate BufferMaintains neutral pH (7.2–7.5).[2]
pH 7.2–7.5Ensures stability and insolubility of the suspension.[2]

Visualization of Composition and Workflow

Diagram: Logical Composition of this compound Insulin

The following diagram illustrates the relationship between the core components and the final formulation.

G cluster_inputs Raw Materials cluster_process Precipitation Process cluster_intermediates Intermediate Suspensions cluster_final Final Product Insulin Insulin (Recombinant Human) LowZn Low Zinc Concentration Insulin->LowZn HighZn High Zinc Concentration Insulin->HighZn Zinc Zinc Salt Zinc->LowZn Zinc->HighZn Acetate Acetate Buffer Acetate->LowZn Acetate->HighZn Semithis compound Semithis compound (Amorphous Precipitate) LowZn->Semithis compound Ultrathis compound Ultrathis compound (Microcrystalline) HighZn->Ultrathis compound This compound This compound Insulin Zinc Suspension Semithis compound->this compound 30% Ultrathis compound->this compound 70%

Caption: Formulation pathway of this compound insulin zinc suspension.

Diagram: Experimental Analysis Workflow

This diagram outlines a typical workflow for the chemical analysis of this compound insulin.

G cluster_solid Solid Phase Analysis cluster_liquid Liquid Phase Analysis cluster_ratio Crystalline Ratio Analysis Sample This compound Insulin Sample Centrifuge Centrifugation Sample->Centrifuge Solid Solid Pellet (Amorphous + Crystalline) Centrifuge->Solid Supernatant Clear Supernatant Centrifuge->Supernatant Dissolve Dissolution in Acidic Solution Solid->Dissolve SelectiveDissolve Selective Dissolution (Buffered Acetone) Solid->SelectiveDissolve HPLC_Total HPLC Analysis Dissolve->HPLC_Total TotalInsulin Result: Total Insulin Potency HPLC_Total->TotalInsulin FAAS FAAS or ICP-MS Supernatant->FAAS ZincResult Result: Soluble Zinc Content FAAS->ZincResult CrystallineResidue Crystalline Residue SelectiveDissolve->CrystallineResidue Dissolve2 Dissolution in Acid CrystallineResidue->Dissolve2 HPLC_Crystalline HPLC Analysis Dissolve2->HPLC_Crystalline RatioResult Result: Crystalline Insulin % HPLC_Crystalline->RatioResult

Caption: Analytical workflow for this compound insulin characterization.

Experimental Protocols

The following sections detail the methodologies for quantifying the key components of this compound insulin zinc suspension, based on established pharmacopeial methods.

Assay for Insulin Potency (HPLC)

This method determines the concentration of active insulin.

  • Principle : Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate insulin from desamido insulin and other related impurities. The potency is calculated based on the sum of the insulin and desamido insulin peak areas compared to a reference standard.

  • Sample Preparation : An accurately measured volume of the this compound insulin suspension is acidified (e.g., with hydrochloric acid) to completely dissolve the insulin-zinc precipitates, creating a clear solution for injection.[11]

  • Chromatographic System :

    • Column : C18 stationary phase.

    • Mobile Phase : A gradient mixture of an aqueous buffer (e.g., anhydrous sodium sulfate and phosphoric acid in water, pH adjusted to 2.3) and an organic solvent like acetonitrile.[11]

    • Detection : UV absorbance at 214 nm.

  • Procedure :

    • Equilibrate the HPLC system with the mobile phase.

    • Prepare a standard solution using USP Insulin Reference Standard at a known concentration.

    • Inject the standard solution and the prepared sample solution into the chromatograph.

    • Record the chromatograms and measure the peak areas for insulin and desamido insulin.

    • Calculate the insulin concentration in the sample by comparing the sum of its peak areas to the corresponding peak areas from the standard solution.

Determination of Zinc Content

This protocol quantifies the total zinc in the suspension.

  • Principle : Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) measures the concentration of zinc atoms. FAAS measures the absorption of light by ground-state zinc atoms in a flame, while ICP-MS measures the mass-to-charge ratio of zinc ions in a plasma. ICP-MS is often preferred for its higher sensitivity.[12]

  • Sample Preparation : The insulin suspension is typically diluted with an acidic solution (e.g., dilute hydrochloric or nitric acid) to ensure all zinc is dissolved and to match the matrix of the standard solutions.[9][12]

  • Instrumentation :

    • FAAS : A spectrophotometer equipped with a zinc hollow-cathode lamp and an air-acetylene flame.

    • ICP-MS : An ICP-MS spectrometer, with signal intensity registered for a zinc isotope (e.g., ⁶⁶Zn).[12]

  • Procedure :

    • Prepare a series of zinc standard solutions of known concentrations.

    • Generate a calibration curve by measuring the absorbance (FAAS) or signal intensity (ICP-MS) of the standard solutions.

    • Aspirate the prepared sample solution into the instrument and record its measurement.

    • Determine the zinc concentration in the sample by interpolating its reading from the calibration curve.

Determination of Crystalline to Amorphous Insulin Ratio

This method, outlined in the USP monograph for Insulin Zinc Suspension, separates the two forms based on differential solubility.[11]

  • Principle : The amorphous insulin component is selectively dissolved in a buffered acetone solution, leaving the crystalline insulin as a solid residue. The amount of insulin in the crystalline residue is then quantified.

  • Procedure :

    • Centrifuge a known volume of the this compound insulin suspension to pellet the solid phase. Discard the supernatant.

    • Resuspend the pellet in water and add buffered acetone TS. This solvent dissolves the amorphous component.[11]

    • Stir vigorously and centrifuge the mixture promptly.

    • Discard the supernatant containing the dissolved amorphous insulin. Repeat this washing step.

    • Dissolve the remaining crystalline residue in a known volume of dilute hydrochloric acid.[11]

    • Determine the insulin concentration in this final solution using the HPLC method described in section 5.1.

    • The result is expressed as the percentage of crystalline insulin relative to the total insulin content of the original sample. The acceptance criteria are typically between 63% and 77%, consistent with the target 70% formulation.[11]

References

A Deep Dive into Lente Insulin: A Technical Guide to Porcine and Bovine Species Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lente insulin, an intermediate-acting insulin formulation, was a mainstay in diabetes management for decades. Its prolonged duration of action is achieved through the crystallization of insulin with zinc in an acetate buffer, resulting in a suspension of two forms: 30% amorphous (Semithis compound) for rapid onset and 70% crystalline (Ultrathis compound) for extended duration.[1][2][3] Historically, this compound insulin was derived from either porcine (pork) or bovine (beef) sources. While both were effective, subtle but significant differences in their molecular structure and physicochemical properties led to distinct pharmacokinetic, pharmacodynamic, and immunogenic profiles. This technical guide provides an in-depth comparison of porcine and bovine this compound insulin, offering valuable insights for researchers and professionals in drug development and diabetes research.

Core Differences at the Molecular Level

The primary distinction between porcine and bovine insulin lies in their amino acid sequences relative to human insulin. Porcine insulin is structurally more similar to human insulin, differing by only a single amino acid at the C-terminus of the B-chain (Alanine in porcine vs. Threonine in human).[4] In contrast, bovine insulin differs from human insulin by three amino acids: two in the A-chain and one in the B-chain.[4][5]

Table 1: Amino Acid Sequence Differences

SpeciesA-Chain Position 8A-Chain Position 10B-Chain Position 30
Human ThreonineIsoleucineThreonine
Porcine ThreonineIsoleucineAlanine
Bovine Alanine Valine Alanine

These seemingly minor variations have significant implications for the immunogenicity of the insulin preparations.

Physicochemical Properties

The formulation of this compound insulin as a zinc-insulin crystal suspension is crucial for its intermediate-acting profile. The size and stability of these crystals influence the rate of insulin absorption from the subcutaneous tissue.

Table 2: Physicochemical Properties of this compound Insulin Components

PropertyPorcine this compound (Vetsulin®)Bovine this compoundGeneral this compound Formulation
Composition 35% Amorphous, 65% CrystallineNot specified in detail, but historically used in this compound preparations.Typically 30% Semithis compound (amorphous), 70% Ultrathis compound (crystalline)[1][3]
Zinc Content (mg/100 units) Not specifiedNot specified0.12-0.25[6]
Particle Size (Ultrathis compound component) Not specifiedNot specified10 to 40 µm[6]
Particle Size (Semithis compound component) Not specifiedNot specified~2 µm[6]

Pharmacokinetics and Pharmacodynamics

The species of origin significantly impacts the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound insulin. Generally, porcine insulin exhibits a faster onset and shorter duration of action compared to the more slowly absorbed bovine insulin.

A study comparing human, porcine, and bovine ultrathis compound insulin (the long-acting component of this compound) in normal subjects provides valuable insights. Porcine ultrathis compound demonstrated an intermediate hypoglycemic response compared to the faster-acting human and slower-acting bovine ultrathis compound.[7]

Table 3: Comparative Pharmacokinetics of Ultrathis compound Insulin (0.30 U/kg) [7]

ParameterPorcine Ultrathis compoundBovine Ultrathis compound
Peak Mean Exogenous Insulin (nmol/l) 0.0440.023
Time to Peak Insulin (hours) 1618
Exogenous Insulin at 32h (nmol/l) 0.0130.013

These differences in the ultrathis compound component would be expected to translate to the overall pharmacokinetic profile of the 70/30 this compound formulation.

Immunogenicity

One of the most critical differences between porcine and bovine insulin is their potential to elicit an immune response. Due to its greater structural difference from human insulin, bovine insulin is generally more immunogenic than porcine insulin.[2][8] This can lead to the formation of insulin antibodies, which can in turn cause insulin resistance, allergies, and lipoatrophy at the injection site.[5] Studies have shown that patients treated with bovine insulin preparations tend to have higher insulin antibody titers compared to those treated with porcine insulin.[2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Insulin Purity and Quantification

HPLC is a fundamental technique for assessing the purity and concentration of insulin preparations.

  • Objective: To separate and quantify the insulin monomer from aggregates and degradation products.

  • Methodology:

    • Sample Preparation: Dissolve the insulin standard and sample in 0.01 M HCl to a concentration of approximately 1 mg/ml.

    • Chromatographic System:

      • Column: A reversed-phase C18 column (e.g., Hypersil BDS C-18, 30x4.6 mm, 3 µm).

      • Mobile Phase: A gradient of Solution A (aqueous sodium sulfate buffer, pH 2.3) and Solution B (acetonitrile and sodium sulfate buffer).

      • Flow Rate: 1 mL/min.

      • Detection: UV absorbance at 214 nm.

      • Column Temperature: 40 °C.

    • Procedure: Inject 20 µl of the prepared samples into the HPLC system.

    • Analysis: Identify and quantify the insulin peak based on the retention time of the standard. Calculate the concentration based on the peak area.

2. Euglycemic Clamp for Pharmacodynamic Assessment

The euglycemic clamp is the gold-standard method for evaluating insulin action in vivo.

  • Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

  • Methodology:

    • Subject Preparation: Subjects are fasted overnight. Catheters are inserted for insulin and glucose infusion, and for blood sampling.

    • Insulin Infusion: A primed-continuous infusion of the test insulin (porcine or bovine this compound) is administered to achieve a steady-state hyperinsulinemia.

    • Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

    • Glucose Infusion: A variable infusion of 20% dextrose is adjusted to maintain the blood glucose at a constant, predetermined level (e.g., 100 mg/dL).

    • Steady State: Once a steady state is achieved (typically after 60-120 minutes), the GIR is recorded. A higher GIR indicates greater insulin sensitivity.

3. Radioimmunoassay (RIA) for Insulin Quantification in Biological Samples

RIA is a highly sensitive method for measuring insulin concentrations in plasma or serum.

  • Objective: To quantify the concentration of porcine or bovine insulin in a sample.

  • Methodology:

    • Principle: Competitive binding between a radiolabeled insulin (tracer) and unlabeled insulin (from the sample or standard) for a limited number of specific anti-insulin antibodies.

    • Procedure:

      • A known amount of radiolabeled insulin and a specific antibody are incubated with the sample or standard.

      • The unlabeled insulin in the sample competes with the radiolabeled insulin for binding to the antibody.

      • After incubation, the antibody-bound insulin is separated from the free insulin.

      • The radioactivity of the bound fraction is measured using a gamma counter.

    • Analysis: The concentration of insulin in the sample is determined by comparing its ability to displace the radiolabeled insulin with that of known standards.

Visualizations

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binding & Activation IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Activation GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Stimulation Glycogen_Synthase Glycogen Synthase (Glycogen Synthesis) Akt->Glycogen_Synthase Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) GLUT4_Vesicle->GLUT4_Translocation

Caption: Insulin signaling pathway leading to glucose uptake and metabolism.

Experimental_Workflow_Euglycemic_Clamp cluster_preparation Preparation cluster_clamp Euglycemic Clamp Procedure cluster_analysis Data Analysis Subject_Fasting Overnight Fasting Catheter_Placement Catheter Placement (Infusion & Sampling) Subject_Fasting->Catheter_Placement Insulin_Infusion Start Insulin Infusion (Porcine or Bovine this compound) Catheter_Placement->Insulin_Infusion Glucose_Monitoring Monitor Blood Glucose (every 5-10 min) Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion (Maintain Euglycemia) Glucose_Monitoring->Glucose_Infusion Steady_State Achieve Steady State Glucose_Infusion->Steady_State Record_GIR Record Glucose Infusion Rate (GIR) Steady_State->Record_GIR Assess_Sensitivity Assess Insulin Sensitivity Record_GIR->Assess_Sensitivity

Caption: Workflow for assessing insulin pharmacodynamics using the euglycemic clamp technique.

Conclusion

The choice between porcine and bovine this compound insulin has historically been a balance between efficacy and potential for immunogenicity. While both forms have been largely superseded by human recombinant insulins and their analogs, understanding their species-specific differences remains crucial for several reasons. For researchers studying insulin immunology and the impact of protein structure on drug performance, these animal-derived insulins provide valuable models. Furthermore, in veterinary medicine, where porcine this compound insulin is still in use, a thorough understanding of its properties is essential for effective diabetes management in animals. This guide has provided a comprehensive overview of the key distinctions between porcine and bovine this compound insulin, offering a valuable resource for the scientific and drug development communities.

References

A Technical Guide to the Historical Significance of Lente Insulin in Diabetes Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lente insulin, a cornerstone of diabetes management for several decades, represents a pivotal advancement in the development of intermediate-acting insulin formulations. This technical guide provides an in-depth analysis of the historical significance of this compound insulin, detailing its development, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies that defined its clinical use. Through a comprehensive review of historical and modern data, this document serves as a valuable resource for researchers and professionals in the field of diabetes drug development, offering insights into the evolution of insulin therapy and the foundational principles that continue to influence contemporary research.

Introduction: The Need for Prolonged Insulin Action

Prior to the 1950s, diabetes management was largely dependent on short-acting, unmodified insulin derived from bovine or porcine sources.[1] While life-saving, these preparations required multiple daily injections to manage glycemic levels, posing a significant burden on patients. The quest for a more sustained insulin action led to the development of formulations that could prolong the absorption of insulin from the subcutaneous tissue. Early attempts included the addition of protamine to create Protamine Zinc Insulin (PZI).[1] However, it was the pioneering work on insulin zinc suspensions at Novo Nordisk in the early 1950s that led to the introduction of the this compound series of insulins.[1]

This compound insulin was a significant breakthrough, offering an intermediate duration of action that provided better basal glycemic control and reduced the frequency of daily injections.[1] This guide will delve into the technical aspects of this compound insulin, providing a detailed overview of its properties and historical context.

Formulation and Composition of this compound Insulin

The defining characteristic of this compound insulin was its formulation as a neutral suspension of insulin with zinc chloride in an acetate buffer.[1] This unique composition resulted in the formation of insulin crystals of varying sizes, which in turn dictated the rate of absorption and duration of action. The this compound family of insulins consisted of three preparations:

  • Semithis compound: An amorphous (non-crystalline) suspension of insulin with a relatively rapid onset and shorter duration of action.

  • Ultrathis compound: A crystalline suspension of insulin with a slow onset and prolonged duration of action.

  • This compound: A mixture of 30% Semithis compound and 70% Ultrathis compound, providing an intermediate duration of action.[1]

The key to the prolonged action of this compound insulin was the size of the zinc-insulin crystals. Larger crystals dissolved more slowly in the subcutaneous tissue, leading to a sustained release of insulin into the bloodstream. The original this compound insulin was a combination of amorphous porcine insulin and crystalline bovine insulin.[1]

Mechanism of Action and Insulin Signaling Pathway

The fundamental mechanism of action of this compound insulin is identical to that of endogenous human insulin. Once absorbed into the bloodstream, insulin binds to the insulin receptor on the surface of target cells, such as those in muscle, adipose tissue, and the liver. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the regulation of glucose metabolism.

The insulin signaling pathway is a complex network of protein-protein interactions and phosphorylation events. A simplified representation of this pathway is provided below.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS Grb2/SOS Grb2/SOS Insulin Receptor->Grb2/SOS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis Akt->Glycogen Synthesis Protein Synthesis Protein Synthesis Akt->Protein Synthesis Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression

Caption: Simplified Insulin Signaling Pathway.

Quantitative Data: Pharmacokinetic and Pharmacodynamic Profiles

The clinical utility of this compound insulin was defined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The following table summarizes the available data, comparing this compound insulin with Neutral Protamine Hagedorn (NPH) insulin, another widely used intermediate-acting insulin. It is important to note that data from older studies may have wider variations and were often reported as ranges rather than with standard deviations.

ParameterThis compound InsulinNPH InsulinReference(s)
Pharmacokinetics
Onset of Action1 - 3 hours1 - 3 hours[2]
Peak Effect6 - 15 hours4 - 12 hours[3][4]
Duration of Action18 - 24 hours14 - 18 hours[2][3]
Pharmacodynamics
Glycosylated Hemoglobin (HbA1c) (%)9.3 ± 0.1 (mean ± SE)9.2 ± 0.1 (mean ± SE)[5]
Fasting Blood Glucose (mM)9.0 ± 0.5 (mean ± SE)8.8 ± 0.5 (mean ± SE)[5]
Total Daily Insulin Dose (U/day)57.2 ± 0.6 (mean ± SE)56.3 ± 0.6 (mean ± SE)[5]

Experimental Protocols

The evaluation of this compound insulin's efficacy and safety relied on key experimental methodologies of the era. Below are detailed descriptions of the principles behind these protocols.

Euglycemic Clamp Technique for Assessing Insulin Action

The euglycemic clamp technique is the gold standard for assessing insulin sensitivity and the pharmacodynamics of insulin preparations.

Objective: To measure the glucose-lowering effect of an insulin preparation over time while maintaining a constant blood glucose level.

Methodology:

  • Subject Preparation: Subjects are typically fasted overnight. Two intravenous catheters are inserted, one for blood sampling and the other for infusion of glucose and insulin.

  • Insulin Administration: A single subcutaneous injection of this compound insulin is administered at the start of the study.

  • Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

  • Glucose Infusion: A variable-rate infusion of a dextrose solution is administered to maintain the blood glucose level at a predetermined euglycemic target (e.g., 90 mg/dL).

  • Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. The GIR is a direct measure of the insulin's metabolic effect.

  • Pharmacodynamic Profile: The onset, peak, and duration of insulin action are determined from the GIR curve.

Radioimmunoassay (RIA) for Insulin Concentration

The development of the radioimmunoassay by Solomon Berson and Rosalyn Yalow in the 1950s was a critical tool for pharmacokinetic studies of insulin.

Objective: To measure the concentration of insulin in blood samples.

Methodology:

  • Reagent Preparation:

    • Radiolabeled Insulin: A known amount of insulin is labeled with a radioactive isotope (e.g., ¹²⁵I).

    • Antibody: A specific antibody that binds to insulin is prepared.

    • Standard Curve: A series of standards with known concentrations of unlabeled insulin are prepared.

  • Assay Procedure:

    • A fixed amount of radiolabeled insulin and a fixed amount of insulin antibody are incubated with either a standard or an unknown patient sample.

    • The unlabeled insulin in the sample competes with the radiolabeled insulin for binding to the limited number of antibody sites.

  • Separation: The antibody-bound insulin (both labeled and unlabeled) is separated from the free (unbound) insulin. This can be achieved by precipitation or other methods.

  • Measurement: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Quantification: The concentration of insulin in the patient sample is determined by comparing the level of radioactivity to the standard curve. A lower level of radioactivity indicates a higher concentration of unlabeled insulin in the sample.

Manufacturing and Quality Control of this compound Insulin

The production of this compound insulin in the mid-20th century was a multi-step process that began with the extraction of insulin from animal pancreases.

LenteManufacturing cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control Pancreas Collection Pancreas Collection Insulin Extraction Insulin Extraction Pancreas Collection->Insulin Extraction Purification Purification Insulin Extraction->Purification Acid-alcohol extraction Crystallization Crystallization Purification->Crystallization Chromatography & Precipitation Formulation Formulation Crystallization->Formulation Zinc chloride addition Sterile Filling Sterile Filling Formulation->Sterile Filling Acetate buffer suspension Potency Testing Potency Testing Sterile Filling->Potency Testing Sterility Testing Sterility Testing Sterile Filling->Sterility Testing Purity Analysis Purity Analysis Sterile Filling->Purity Analysis

Caption: Historical this compound Insulin Manufacturing Workflow.

Key Manufacturing Steps:

  • Pancreas Collection and Insulin Extraction: Pancreases from bovine and porcine sources were collected and subjected to an acid-alcohol extraction process to isolate the insulin.[6]

  • Purification: The crude insulin extract was then purified through a series of steps, including isoelectric precipitation and chromatography, to remove impurities.[7][8]

  • Crystallization: The purified insulin was crystallized by the addition of zinc chloride in an acetate buffer. The size and morphology of the crystals were controlled to produce either the amorphous Semithis compound or the crystalline Ultrathis compound.[9]

  • Formulation: Semithis compound and Ultrathis compound were then blended in a 30:70 ratio to create the final this compound insulin suspension.[1]

  • Sterile Filling and Quality Control: The final product was filled into sterile vials. Rigorous quality control measures were in place to ensure the potency, purity, and sterility of each batch.[10][11][12][13] This included tests for insulin concentration, zinc content, pH, and absence of microbial contamination.[14][15]

Historical Significance and Decline in Use

This compound insulin was a mainstay of diabetes therapy for many years, offering a significant improvement over previous short-acting insulins. Its intermediate duration of action provided a more physiological approach to basal insulin replacement.

However, this compound insulin was not without its limitations. The suspension required careful resuspension before injection to ensure accurate dosing, and there was considerable inter- and intra-patient variability in its absorption and action profile.[1] This variability could lead to unpredictable glycemic control and an increased risk of hypoglycemia.

The advent of recombinant DNA technology in the 1980s led to the production of human insulin, which reduced the immunogenicity associated with animal-derived insulins. Subsequently, the development of long-acting insulin analogs, such as insulin glargine and insulin detemir, in the late 1990s and early 2000s offered more predictable and peakless pharmacokinetic profiles, leading to a decline in the use of this compound insulin for human therapy.[16]

Conclusion

This compound insulin holds a significant place in the history of diabetes treatment. It was a pioneering formulation that addressed the critical need for a longer-acting insulin, thereby improving the quality of life for millions of people with diabetes. The scientific principles behind its development, particularly the use of zinc to induce crystallization and prolong absorption, laid the groundwork for future innovations in insulin therapy. While it has been largely superseded by newer insulin analogs, a thorough understanding of the technical aspects of this compound insulin provides valuable insights into the evolution of diabetes drug development and the ongoing quest for more physiological and predictable insulin replacement therapies.

References

The Decline of Lente Insulin: A Technical Analysis of its Discontinuation for Human Use

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, Scientists, and Drug Development Professionals are the intended audience for this in-depth technical guide, which explores the scientific and clinical rationale behind the discontinuation of Lente insulin for human use. This document provides a comprehensive analysis of the pharmacologic limitations of this compound insulin, supported by comparative data, and outlines the evolution of insulin therapy that ultimately led to its replacement by superior analog insulins.

Executive Summary

This compound insulin, an intermediate-acting insulin formulation, was a cornerstone of diabetes management for decades. Its development in the 1950s, utilizing a zinc-insulin suspension to prolong its duration of action, represented a significant advancement over earlier short-acting insulins. However, inherent limitations in its pharmacokinetic and pharmacodynamic profile, including unpredictable absorption, a pronounced peak effect, and a higher risk of hypoglycemia, spurred the development of more advanced insulin analogs. This guide will detail the scientific evidence that illuminated these shortcomings and drove the transition to modern insulin therapies that offer improved glycemic control, greater safety, and enhanced quality of life for individuals with diabetes.

Pharmacokinetic and Pharmacodynamic Deficiencies of this compound Insulin

The primary drivers for the discontinuation of this compound insulin were its unpredictable and variable action profile, which complicated efforts to achieve stable glycemic control. Unlike the consistent, peakless profiles of modern long-acting analogs, this compound insulin's activity was characterized by significant intra- and inter-patient variability.

Unpredictable Absorption and Peak Effect

This compound insulin is a suspension of two types of zinc-insulin crystals: a smaller, amorphous form (Semithis compound) for a faster onset and larger, crystalline form (Ultrathis compound) for a prolonged duration. The 70:30 mixture of these forms in this compound insulin was intended to provide an intermediate duration of action. However, the rate of dissolution of these crystals and subsequent absorption of insulin from the subcutaneous tissue was highly variable.[1] This led to an unpredictable time to peak effect and duration of action, making it difficult to match the insulin's activity with the patient's metabolic needs.[1]

In contrast, modern long-acting analogs, such as insulin glargine and insulin detemir, were engineered to have more predictable and prolonged absorption characteristics.[2][3] Insulin glargine, for example, is soluble at an acidic pH but precipitates into microprecipitates upon injection into the neutral pH of the subcutaneous tissue, leading to a slow and steady release of insulin monomers.[4] This results in a relatively peakless and prolonged action profile that more closely mimics the body's natural basal insulin secretion.[4][5]

Increased Risk of Hypoglycemia

The pronounced and unpredictable peak in this compound insulin's action profile created a significant risk of hypoglycemia, particularly nocturnal hypoglycemia.[6] If the peak effect did not align with food intake, blood glucose levels could drop to dangerously low levels.[7] This risk was a major clinical concern and a significant burden for patients. Studies comparing this compound and Ultrathis compound insulin to newer analogs consistently demonstrated a lower incidence of hypoglycemic events with the analog insulins.[6][8] For instance, a study comparing human ultrathis compound to a this compound-based regimen found a higher incidence of serious hypoglycemic events with the ultrathis compound regimen.[6]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters, illustrating the differences between this compound insulin and its successors.

ParameterThis compound InsulinNPH InsulinInsulin GlargineInsulin Detemir
Onset of Action 1-2 hours[1]~2 hours[4]~2 hours[4]Variable, dose-dependent
Peak Effect 8-12 hours[1]6-14 hours[4]Peakless[4][5]Relatively flat
Duration of Action >24 hours[1]10-16 hours[4]20-24 hours[4]Up to 23.2 hours[8]
Variability High[9]High[10]Low[5]Low
Risk of Nocturnal Hypoglycemia Increased[6]Increased[4]Reduced[4][8]Reduced[8]

Immunogenicity and Formulation Challenges

Immunogenicity

While the switch from animal-derived to human insulin in the 1980s reduced the immunogenicity of insulin preparations, challenges remained.[11] Formulations containing protamine (like NPH) or zinc (like this compound) could be more immunogenic than soluble insulins.[11] The development of anti-insulin antibodies can alter the pharmacokinetics and pharmacodynamics of the administered insulin, potentially leading to unpredictable glycemic control.[7][11] Modern insulin analogs, produced using recombinant DNA technology, have demonstrated low immunogenicity profiles.[12][13][14]

Miscibility and Dosing Complexity

Mixing different types of insulin in the same syringe can simplify injection regimens for patients. However, this compound insulin presented challenges in this regard. When mixed with regular (short-acting) insulin, the excess zinc in the this compound preparation could bind to the regular insulin, delaying its onset of action.[15] This lack of predictable miscibility complicated the management of prandial glucose excursions for patients on mixed insulin regimens.[15] NPH insulin, in contrast, could be reliably mixed with regular insulin.[15][16]

The Advent of Superior Insulin Analogs

The limitations of this compound insulin spurred the development of insulin analogs through recombinant DNA technology. By modifying the amino acid sequence of the insulin molecule, scientists were able to create insulins with more desirable and predictable pharmacokinetic and pharmacodynamic properties.[2][3][17]

  • Rapid-acting analogs (e.g., lispro, aspart, glulisine) were designed for faster absorption to better control post-meal blood glucose spikes.[2][17]

  • Long-acting analogs (e.g., glargine, detemir, degludec) were engineered for slow, steady absorption to provide a consistent basal insulin level with a reduced risk of hypoglycemia.[2][3]

The introduction of these analogs in the late 1990s and early 2000s revolutionized diabetes care, offering patients greater flexibility, improved glycemic control, and a better safety profile compared to older formulations like this compound insulin.[2][3]

Experimental Protocols

The discontinuation of this compound insulin was informed by numerous clinical trials comparing its efficacy and safety to other insulin formulations. A common methodology used in these studies was the euglycemic clamp technique .

Euglycemic Clamp Study Protocol

The euglycemic clamp is the gold standard for assessing the pharmacodynamic action of insulin.

  • Objective: To measure the amount of glucose that must be infused to maintain a constant blood glucose level after insulin administration, thereby quantifying the insulin's glucose-lowering effect over time.

  • Procedure:

    • An intravenous (IV) line is established for blood sampling and another for the infusion of glucose and insulin (if required for the study design).

    • A continuous subcutaneous insulin infusion is stopped, and a washout period is observed.

    • The study insulin (e.g., this compound, NPH, or a long-acting analog) is administered subcutaneously at a standardized dose.

    • Blood glucose is monitored frequently (e.g., every 5-10 minutes).

    • A variable-rate infusion of glucose is started and adjusted to maintain the blood glucose at a predetermined target level (e.g., 100 mg/dL).

    • The glucose infusion rate (GIR) is recorded over time. A higher GIR indicates a greater insulin effect.

    • Blood samples are also collected periodically to measure plasma insulin concentrations (pharmacokinetics).

  • Endpoints:

    • Pharmacodynamic: Onset of action, time to peak effect, duration of action, and total glucose infused.

    • Pharmacokinetic: Time to maximum insulin concentration (Tmax), maximum insulin concentration (Cmax), and area under the insulin concentration-time curve (AUC).

This methodology was crucial in demonstrating the flatter, more prolonged, and less variable action profiles of insulin analogs compared to this compound and NPH insulins.[5]

Visualizing the Rationale for Discontinuation

The following diagrams illustrate the key concepts discussed in this guide.

References

An In-depth Technical Guide to the Structural Characteristics of Lente Insulin Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural characteristics of Lente insulin crystals. This compound insulin, a historically significant intermediate-acting insulin formulation, derives its protracted effect from a unique combination of amorphous and crystalline insulin forms. This document delves into the composition, morphology, and physicochemical properties of these components, offering detailed experimental protocols for their characterization and visual representations of relevant biological and experimental workflows.

Introduction to this compound Insulin

This compound insulin was developed in the 1950s as a longer-acting alternative to regular soluble insulin.[1] Its formulation was a significant advancement in diabetes management, allowing for better basal glycemic control with fewer daily injections.[1] The key to its prolonged action lies in its composition: a neutral suspension of insulin in an acetate buffer containing zinc ions.[2][3] This specific formulation leads to the formation of a mixture of two distinct physical forms of insulin:

  • Amorphous Semithis compound Insulin (30%): A non-crystalline, amorphous precipitate of zinc-insulin.[2][4] This component has a smaller particle size and dissolves more rapidly, providing a relatively faster onset of action.[2]

  • Crystalline Ultrathis compound Insulin (70%): Microcrystals of zinc-insulin.[2][4] These larger, well-ordered crystals dissolve more slowly, resulting in a sustained release of insulin and a longer duration of action.[2][5]

The combination of these two forms in a 30:70 ratio provides an intermediate duration of action, typically with an onset of 1-2 hours, a peak effect at 8-12 hours, and a duration that can extend beyond 24 hours.[6] Although largely replaced in human medicine by modern insulin analogs, this compound insulin's principles of controlled crystallization and dissolution remain highly relevant in the field of drug delivery and formulation science.[1]

Structural and Morphological Characteristics

The distinct pharmacokinetic profile of this compound insulin is a direct consequence of the unique structural and morphological properties of its constituent parts.

Amorphous Semithis compound Insulin

The semithis compound component of this compound insulin is an amorphous precipitate of insulin with zinc.[2] Being amorphous, it lacks a long-range ordered crystalline structure.

  • Morphology: Under microscopy, semithis compound particles appear as small, irregular, and non-uniform shapes.[4]

  • Particle Size: The particles of amorphous semithis compound insulin are significantly smaller than their crystalline counterparts, typically not exceeding 2 micrometers (µm) in dimension.[2][4] This small size contributes to a larger surface-area-to-volume ratio, facilitating faster dissolution upon subcutaneous injection.[7]

Crystalline Ultrathis compound Insulin

The ultrathis compound component consists of well-defined microcrystals of zinc-insulin, which are responsible for the sustained-release profile of this compound insulin.[5]

  • Morphology: Ultrathis compound insulin crystals are characteristically rhombohedral in shape.[3][4] Atomic force microscopy (AFM) studies have revealed that human and porcine ultrathis compound crystals exhibit large, molecularly flat (001) faces composed of hexagonal arrays of close-packed insulin hexamers.[5][8] In contrast, bovine ultrathis compound crystals tend to show faces with cylindrical features, which is attributed to differences in the amino acid sequence and resulting hydrophobicity.[5]

  • Crystal System: X-ray diffraction studies have confirmed that ultrathis compound crystals belong to the R3 space group.[5][9]

  • Particle Size: The crystalline particles of ultrathis compound insulin are considerably larger than the amorphous semithis compound particles, with dimensions typically ranging from 10 to 40 µm.[2][4] The larger crystal size and lower surface area are key factors in their slow dissolution rate.[7]

Quantitative Data

The following tables summarize key quantitative parameters related to the structural and physicochemical properties of this compound insulin crystals.

Table 1: Particle Size of this compound Insulin Components

ComponentFormAverage Particle Size
Semithis compound InsulinAmorphous≤ 2 µm[2][4]
Ultrathis compound InsulinCrystalline10 - 40 µm[2][4]
This compound Insulin (Mixture)30% Amorphous, 70% Crystalline---

Table 2: Zinc Content in this compound Insulin Formulations

Insulin PreparationZinc Content (mg/100 units)
This compound Insulin0.12 - 0.25[2]
Semithis compound Insulin0.2 - 0.5[2]
Ultrathis compound Insulin0.12 - 0.25[2]

Table 3: Crystallographic Data for Ultrathis compound Insulin

ParameterValue
Crystal SystemRhombohedral[3][4]
Space GroupR3[5][9]
Unit Cell Parameters (Human Insulin)a = 81.03 Å, c = 33.57 Å[9][10]

Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of this compound insulin crystals.

X-ray Crystallography of Insulin Crystals

X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of crystalline materials, including ultrathis compound insulin.

Methodology:

  • Crystal Preparation: Microcrystals of ultrathis compound insulin are obtained from the formulation. Due to their small size, specialized techniques may be required for data collection.[10][11]

  • Mounting: A single crystal is carefully mounted on a goniometer head. For microcrystals, this is often done using a cryo-loop after passing the crystal through a cryoprotectant solution (e.g., 30% glycerol in mother liquor) to prevent ice formation during data collection at cryogenic temperatures (around 100 K).[12][13]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, typically from a synchrotron source for higher intensity and resolution, especially for small crystals.[9][10] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[13] A complete dataset is collected by rotating the crystal through a specific angle range.[12]

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.[14]

  • Structure Solution and Refinement: The three-dimensional electron density map is calculated from the processed diffraction data. The atomic model of the insulin hexamer is then fitted into the electron density map and refined to obtain the final crystal structure.[14]

Atomic Force Microscopy (AFM) for Crystal Imaging

AFM is a high-resolution imaging technique that can visualize the surface morphology of insulin crystals at the molecular level.

Methodology:

  • Sample Preparation: A small volume of the this compound insulin suspension is deposited onto a flat substrate, such as freshly cleaved mica.[5] The crystals are allowed to adhere to the surface. Imaging can be performed directly in the crystallization liquor or after gentle rinsing.[8]

  • Imaging Mode: Tapping-mode AFM is preferred for imaging soft biological samples like insulin crystals as it minimizes lateral shear forces that can damage the crystal surface.[4][15]

  • Data Acquisition: The AFM tip scans across the crystal surface, and the changes in cantilever oscillation amplitude or phase are used to generate a topographical image of the crystal surface.[5] This allows for the direct visualization of the arrangement of insulin hexamers on the crystal faces.[8]

  • Image Analysis: The obtained images are analyzed to determine the lattice parameters of the crystal, observe crystal growth or dissolution in real-time, and identify surface defects.[4][15]

In Vitro Dissolution Testing

In vitro dissolution testing is crucial for assessing the release characteristics of insulin from the crystalline and amorphous phases of this compound insulin.

Methodology:

  • Apparatus: A standard dissolution apparatus, such as USP Apparatus 2 (paddle apparatus), is typically used.[16][17]

  • Dissolution Medium: A physiologically relevant buffer, such as phosphate buffer at pH 7.4, is used as the dissolution medium and maintained at 37°C.[7][18]

  • Procedure: A known amount of the this compound insulin suspension is introduced into the dissolution vessel. The paddle is rotated at a constant speed (e.g., 50-100 rpm) to ensure gentle agitation.[17]

  • Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn. To maintain a constant volume, an equal volume of fresh, pre-warmed medium is added back to the vessel.[16]

  • Quantification: The concentration of dissolved insulin in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[19]

  • Data Analysis: The cumulative amount of insulin dissolved is plotted against time to generate a dissolution profile, which reflects the release rate of insulin from the suspension.

Mandatory Visualizations

Insulin Receptor Signaling Pathway

This diagram illustrates the primary signaling cascades initiated upon insulin binding to its receptor.

InsulinSignaling cluster_PI3K PI3K/Akt Pathway (Metabolic Effects) cluster_MAPK Ras/MAPK Pathway (Mitogenic Effects) Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS P PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis Akt->Glycogen Synthesis Protein Synthesis Protein Synthesis Akt->Protein Synthesis Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Gene Expression Gene Expression ERK->Gene Expression ExperimentalWorkflow cluster_Analysis Characterization Techniques Start Start Lente_Insulin_Suspension Lente_Insulin_Suspension Separation Separation Lente_Insulin_Suspension->Separation Centrifugation Zinc_Quantification Zinc Quantification Lente_Insulin_Suspension->Zinc_Quantification AAS Dissolution_Testing Dissolution Testing Lente_Insulin_Suspension->Dissolution_Testing Release Profile Amorphous_Phase Amorphous_Phase Separation->Amorphous_Phase Supernatant Crystalline_Phase Crystalline_Phase Separation->Crystalline_Phase Pellet Particle_Size_Analysis_A Particle Size Analysis Amorphous_Phase->Particle_Size_Analysis_A e.g., DLS Particle_Size_Analysis_C Particle Size Analysis Crystalline_Phase->Particle_Size_Analysis_C e.g., Laser Diffraction AFM AFM Crystalline_Phase->AFM Morphology XRD X-ray Crystallography Crystalline_Phase->XRD Crystal Structure Characterization Characterization End End Characterization->End Particle_Size_Analysis_A->Characterization Particle_Size_Analysis_C->Characterization AFM->Characterization XRD->Characterization Zinc_Quantification->Characterization Dissolution_Testing->Characterization LenteProperties cluster_Semithis compound Semithis compound Properties cluster_Ultrathis compound Ultrathis compound Properties Semithis compound Semithis compound Amorphous Amorphous Semithis compound->Amorphous Small_Particle Small_Particle Semithis compound->Small_Particle Ultrathis compound Ultrathis compound Crystalline Crystalline Ultrathis compound->Crystalline Large_Particle Large_Particle Ultrathis compound->Large_Particle Fast_Dissolution Fast_Dissolution Amorphous->Fast_Dissolution Slow_Dissolution Slow_Dissolution Crystalline->Slow_Dissolution Small_Particle->Fast_Dissolution Large_Particle->Slow_Dissolution Rapid_Onset Rapid_Onset Fast_Dissolution->Rapid_Onset Sustained_Action Sustained_Action Slow_Dissolution->Sustained_Action Intermediate_Duration Intermediate_Duration Rapid_Onset->Intermediate_Duration Sustained_Action->Intermediate_Duration Lente_Insulin Lente_Insulin Lente_Insulin->Ultrathis compound 70%

References

Early Clinical Investigations of Lente Insulin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the early clinical trial data for Lente insulin, an intermediate-acting insulin formulation developed in the 1950s. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data from foundational studies, details the experimental protocols employed, and visually represents the logical flow of these early clinical investigations. The development of this compound insulin, a zinc-insulin suspension, marked a significant advancement in the management of diabetes mellitus, offering a longer duration of action compared to earlier insulin preparations. This guide serves as a technical resource, consolidating historical clinical data and methodologies to inform current research and development in insulin therapeutics.

Introduction

This compound insulin, a formulation of 30% amorphous semithis compound insulin and 70% crystalline ultrathis compound insulin, was introduced in the 1950s as a novel intermediate-acting insulin.[1] Its development by Novo Nordisk was a significant step forward from protamine zinc insulin (PZI) and neutral protamine Hagedorn (NPH) insulin, as it achieved a prolonged effect through the use of zinc acetate to create insulin crystals of varying sizes, thus modulating absorption without the need for a foreign protein like protamine.[1] Initially derived from porcine and bovine sources, recombinant human versions became available in the 1980s.[1] This guide focuses on the early clinical data that established the efficacy and safety profile of this compound insulin.

Pharmacokinetic and Pharmacodynamic Profile

Early studies established the intermediate-acting nature of this compound insulin, with an onset of action between 1 to 3 hours, a peak effect at 6 to 12 hours, and a duration of action of 10 to 16 hours.[1] The pharmacokinetic variability, however, was a noted characteristic, with day-to-day differences in absorption and a less predictable peak compared to modern insulin analogs.[1]

Clinical Efficacy and Glycemic Control

The primary goal of early clinical trials was to assess the efficacy of this compound insulin in managing blood glucose levels in patients with diabetes mellitus. Later comparative studies provided more detailed quantitative data on its performance relative to other available insulins, such as NPH and Ultrathis compound.

Table 1: Comparative Glycemic Control Data from Clinical Trials
ParameterThis compound InsulinNPH InsulinUltrathis compound InsulinCitation
Glycosylated Hemoglobin (HbA1c) (%) 9.3 ± 0.19.2 ± 0.19.3 ± 0.2[2][3]
Fasting Blood Glucose (mmol/L) 9.0 ± 0.58.8 ± 0.56.6 ± 0.5[2][3]
Mean Blood Glucose (mmol/L) 7.6 ± 0.38.2 ± 0.3-[2]

Data are presented as mean ± standard error.

Table 2: Daily Insulin Dosage in Comparative Trials
ParameterThis compound InsulinNPH InsulinUltrathis compound InsulinCitation
Total Daily Insulin Dose (U/day) 57.2 ± 0.656.3 ± 0.6-[2]
Evening Intermediate-Acting Dose (U/day) 17.0 ± 0.317.0 ± 0.314.9 ± 0.8[2][3]

Data are presented as mean ± standard error.

Experimental Protocols of Early Clinical Trials

Detailed protocols from the initial 1950s trials are not extensively documented in readily available literature. However, insights can be gleaned from later, more thoroughly described studies that built upon these early methodologies. The following represents a synthesized protocol based on available information from the 1970s and later comparative trials.

Patient Population and Selection

Early trials included patients with insulin-dependent diabetes mellitus. In a 1973 study, patients were categorized into newly diagnosed diabetics and long-term diabetics who were transferred from conventional insulin preparations. Selection criteria for transfer often included clinical conditions such as high insulin requirements, insulin allergy, and lipoatrophy.

Study Design

Many of the later, well-documented studies comparing this compound insulin to other insulins utilized a double-blind, crossover design. For instance, a notable study involved an initial run-in period of two months, after which 82 patients were randomized to receive either NPH or this compound insulin in a twice-daily regimen.[2] Patients were monitored monthly and crossed over to the other insulin preparation after five months of treatment.[2]

Treatment Regimen

Patients were typically hospitalized for an initial period of about two weeks for thorough examination and stabilization of therapy. The daily diet was standardized, for example, to 2000-2500 kcal with a composition of 20% proteins, 40% fats, and 40% carbohydrates. Following hospitalization, patients returned for monthly check-ups.

Efficacy and Safety Assessments
  • Glycemic Control: Assessed through measurements of fasting blood glucose, 24-hour urine glucose excretion, and later, glycosylated hemoglobin (HbA1c).

  • Immunogenicity: The antigenicity of the insulin preparations was evaluated by determining the total extractable serum insulin via radioimmunoassay and the I-125 insulin-binding of serum IgG through radio-immunoelectrophoresis.

  • Adverse Events: Hypoglycemic events were recorded in patient diaries and categorized based on severity (e.g., self-treated, requiring assistance, requiring medical intervention).[2] Other adverse effects like lipoatrophy were also monitored.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the early comparative clinical trials of this compound insulin.

Experimental_Workflow cluster_screening Phase 1: Screening and Run-in cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Periods (Crossover Design) cluster_monitoring Phase 4: Monitoring and Data Collection cluster_analysis Phase 5: Final Analysis PatientScreening Patient Screening (Insulin-Dependent Diabetes) RunIn 2-Month Run-in Period (Standardized Insulin Regimen) PatientScreening->RunIn Randomization Randomization RunIn->Randomization TreatmentA Group A: 5 Months (this compound Insulin Regimen) Randomization->TreatmentA TreatmentB Group B: 5 Months (NPH Insulin Regimen) Randomization->TreatmentB Crossover Crossover TreatmentA->Crossover MonthlyVisits Monthly Clinic Visits TreatmentA->MonthlyVisits TreatmentB->Crossover TreatmentB->MonthlyVisits TreatmentA2 Group A: 5 Months (NPH Insulin Regimen) Crossover->TreatmentA2 TreatmentB2 Group B: 5 Months (this compound Insulin Regimen) Crossover->TreatmentB2 TreatmentA2->MonthlyVisits TreatmentB2->MonthlyVisits DataCollection Data Collection: - Glycosylated Hemoglobin - Fasting & Mean Blood Glucose - Insulin Dosage - Hypoglycemic Events MonthlyVisits->DataCollection FinalAnalysis Statistical Analysis and Comparison of Regimens DataCollection->FinalAnalysis

A generalized workflow for early comparative clinical trials of this compound insulin.

Conclusion

The early clinical trials of this compound insulin were pivotal in establishing it as a viable intermediate-acting insulin for the management of diabetes. While the methodologies of the initial 1950s studies were less rigorously documented than modern trials, subsequent comparative studies provide valuable quantitative data on its efficacy and safety relative to other insulin preparations of the era. The development of this compound insulin represented a significant milestone in the evolution of insulin therapy, paving the way for more advanced and predictable insulin analogs. This technical guide serves as a consolidated resource for understanding the foundational clinical data that supported the use of this compound insulin for several decades.

References

Methodological & Application

Lente Insulin Administration Protocol for Canines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lente insulin, a porcine insulin zinc suspension, is an intermediate-acting insulin commonly utilized in the management of diabetes mellitus in canines.[1][2][3] Marketed under brand names such as Vetsulin® and Caninsulin®, its composition of 35% amorphous (rapid-acting) and 65% crystalline (long-acting) insulin provides a biphasic activity profile, which can be advantageous in controlling postprandial hyperglycemia in dogs.[4][5] In diabetic dogs, this compound insulin typically exhibits two peaks of activity, with the first occurring at 2 to 6 hours and the second between 8 and 14 hours post-administration.[4][5] The onset of action can range from 0.5 to 2 hours, and the duration of activity varies from 10 to 24 hours.[4][5] This document provides detailed application notes and protocols for the administration of this compound insulin in canines for research and clinical settings.

Data Presentation: Quantitative Dosing and Monitoring Guidelines

The following tables summarize the key quantitative parameters for the administration and monitoring of this compound insulin in canines.

Table 1: Initial Dosing Protocol for this compound Insulin in Canines

ParameterRecommendationNotes
Starting Dose (Once Daily) 0.5 - 1.0 IU/kg body weight.[4][5][6][7][8]To be administered concurrently with or immediately after a meal.[4][5][7][8][9] For overweight dogs, the ideal body weight should be used for dose calculation.[8]
Starting Dose (Twice Daily) 0.25 - 0.5 IU/kg body weight, every 12 hours.[10][11][12][13]Recommended by the American Animal Hospital Association (AAHA) as the first-choice protocol.[3][14] Each dose should be given with a meal.[10][14]

Table 2: Dose Adjustment Protocol

ParameterRecommendationNotes
Adjustment Frequency No more frequently than every 3-7 days.[6][15]This allows for the animal's blood glucose levels to stabilize after a dose change.[6]
Adjustment Increment Approximately 10% per injection.[6][15]Small, incremental adjustments are recommended to avoid hypoglycemia.[6]
Switching from Once to Twice Daily Dosing Decrease the total daily dose by 25% and administer as two equal injections 12 hours apart.[4][5][6][7][16]For example, a dog receiving 20 IU once daily would be switched to 15 IU twice daily (7.5 IU per injection, though some sources suggest rounding down and using 7 IU).[7][16]

Table 3: Blood Glucose Monitoring Parameters

ParameterTarget RangeNotes
Blood Glucose Nadir 5.5 - 8.5 mmol/L (100 - 150 mg/dL).[16]The lowest blood glucose level reached after insulin injection.
Blood Glucose Curve Range 5.5 - 14.0 mmol/L (100 - 250 mg/dL) over the course of the day.[16]The goal is to keep blood glucose below the renal threshold for a significant portion of the day.[15]
Pre-insulin Blood Glucose < 20 mmol/L (< 360 mg/dL).[17]Can influence the starting dose in some protocols.[17]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Insulin

1. Materials:

  • Vial of this compound insulin (Vetsulin® or Caninsulin®).

  • U-40 insulin syringes.[1][4][5][9]

  • Sharps disposal container.

2. Procedure:

  • Remove the this compound insulin vial from refrigeration.

  • Shake the vial thoroughly until a homogeneous, uniformly milky suspension is obtained.[4][5][9] Allow any foam on the surface to disperse before use.[9] Do not use if clumps or white particles persist after shaking.[9]

  • Invert the vial and withdraw the prescribed dose of insulin into a U-40 syringe. Ensure there are no air bubbles.

  • The injection should be administered subcutaneously, varying the location between the area behind the scapulae to the mid-lumbar region, approximately 3/4 to 2 inches from the dorsal midline.[4]

  • Pinch a fold of skin and insert the needle.

  • Administer the full dose of insulin.

  • Dispose of the syringe and needle in a sharps container.

  • Return the insulin vial to the refrigerator.[4]

Protocol 2: Generation of a Blood Glucose Curve

1. Objective: To evaluate the efficacy and duration of action of a specific insulin dose.

2. Materials:

  • Calibrated glucometer and test strips.

  • Lancets.

  • Data recording sheet.

3. Procedure:

  • Withhold food overnight before the first blood glucose measurement.

  • Obtain a baseline blood glucose reading before the morning meal and insulin injection.

  • Administer the usual insulin dose and provide the morning meal.[17]

  • Measure blood glucose every 2 hours for at least 12 hours.[6][18]

  • Record all blood glucose readings, along with the time of insulin injection and meals.

  • Plot the blood glucose concentrations against time to visualize the glucose curve.

  • Analyze the curve to determine the insulin's onset of action, time to nadir, the nadir value, and the duration of action.

Protocol 3: Management of Hypoglycemia

1. Objective: To rapidly reverse low blood glucose.

2. Procedure:

  • At the first signs of hypoglycemia (e.g., weakness, lethargy, stumbling, muscle twitching, seizures), immediately administer a source of glucose.[1]

  • Administer 1 gram of glucose per kilogram of the dog's body weight.[19] Suitable sources include corn syrup, honey, or glucose powder.[1][19]

  • Contact a veterinarian immediately.

  • Do not administer another dose of insulin until blood glucose levels have stabilized and a veterinarian has been consulted.

Visualizations

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes translocation Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Stimulates Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Stimulates Lipogenesis Lipogenesis Akt->Lipogenesis Stimulates GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter Fuses with membrane Cell_Membrane Cell Membrane Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Facilitates

Caption: Canine Insulin Signaling Pathway.

Experimental_Workflow Start Diagnosis of Canine Diabetes Mellitus Initial_Dose Administer Initial this compound Insulin Dose (0.25-0.5 IU/kg BID or 0.5-1.0 IU/kg SID) Start->Initial_Dose First_Eval Re-evaluate in 1 Week: Clinical Signs, Weight, Urinalysis Initial_Dose->First_Eval Glucose_Curve Perform Blood Glucose Curve First_Eval->Glucose_Curve Assess_Control Assess Glycemic Control (Nadir, Duration, Clinical Signs) Glucose_Curve->Assess_Control Adjust_Dose Adjust Dose by ~10% (if necessary) Assess_Control->Adjust_Dose Inadequate Control Stable Stable Glycemic Control (Re-check every 2-4 months) Assess_Control->Stable Adequate Control Adjust_Dose->First_Eval Wait 3-7 days

Caption: Workflow for Establishing a this compound Insulin Protocol.

Dose_Adjustment_Logic Input Input Data Blood Glucose Curve Results (Nadir, Duration) Clinical Signs (PU/PD, Weight) Urinalysis Decision Decision Point Is Nadir in Target Range? (5.5-8.5 mmol/L) Is Duration Adequate? (10-14 hours) Are Clinical Signs Resolved? Input->Decision Action Action Nadir too low: Decrease dose Nadir too high: Increase dose Short duration: Consider BID dosing No change if stable Decision->Action

Caption: Logical Relationship for Dose Adjustment.

References

Application Notes and Protocols for Porcine Lente Insulin in Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Feline diabetes mellitus is a common endocrine disorder in domestic cats, with a pathophysiology that shares similarities with human type 2 diabetes.[1] It is primarily characterized by inadequate insulin secretion from pancreatic β-cells and peripheral insulin resistance.[2] Porcine Lente insulin, an intermediate-acting insulin zinc suspension, is a widely used and effective treatment for achieving glycemic control in diabetic felines.[3] Porcine insulin is structurally similar to feline insulin, making it a suitable therapeutic option.[4] These application notes provide detailed protocols for the dosage, administration, and monitoring of Porcine this compound insulin (marketed as Vetsulin® and Caninsulin®) for the management of feline diabetes.

Pharmacology and Pharmacokinetics

Porcine this compound insulin is a sterile aqueous suspension of porcine insulin, consisting of 30% amorphous and 70% crystalline zinc insulin. This combination provides a rapid onset of action followed by a sustained duration. In cats, the insulin deficiency associated with diabetes impairs the cellular uptake of glucose, leading to extracellular hyperglycemia and intracellular glucose deficiency.[1][5] Exogenous insulin administration restores the metabolic processes by binding to insulin receptors on target cells, primarily in the liver, skeletal muscle, and adipose tissue. This binding initiates a signaling cascade that facilitates glucose uptake and utilization.[6][7]

The pharmacokinetic profile of Porcine this compound insulin has been well-documented in diabetic cats. Following subcutaneous injection, peak insulin concentration is reached in approximately 1.7 to 2 hours, with the lowest blood glucose level (nadir) occurring around 4.1 to 8 hours post-injection.[6][8] The duration of action is typically between 8 and 12 hours, making twice-daily administration necessary for effective glycemic control in most feline patients.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Porcine this compound insulin in feline diabetes management.

Table 1: Dosing and Administration Guidelines

Parameter Recommendation Citation(s)
Product Concentration 40 IU/mL (U-40) [10]
Initial Starting Dose 0.25 - 0.5 IU/kg body weight, twice daily (q12h) [3][7][10]
OR 1 - 2 IU per cat, twice daily (q12h) [11][12]
Maximum Starting Dose Should not exceed 2-3 IU per cat per injection [3][7][10]
Administration Subcutaneous injection [8]
Frequency Twice daily (approximately 12-hour intervals) [9][12]
Dose Adjustment Interval No more frequently than every 7-14 days [2][13]

| Dose Adjustment Increment | 0.5 - 1.0 IU per injection |[2][13] |

Table 2: Pharmacokinetic Parameters of Porcine this compound Insulin in Diabetic Cats

Parameter Value (Mean ± SE or Range) Citation(s)
Time to Peak Insulin Concentration 1.7 ± 0.1 hours [6]
Time to Blood Glucose Nadir 1.5 - 8 hours (Range) [8]
4.1 ± 0.3 hours (Mean) [6]
Duration of Action 8 - 12 hours [8]
Target Blood Glucose Range 120 - 300 mg/dL (6.7 - 16.7 mmol/L) for most of the day [10]

| Ideal Blood Glucose Nadir | 100 - 125 mg/dL (5.5 - 6.9 mmol/L) | |

Table 3: Summary of Clinical Efficacy and Remission Rates

Study Population Key Findings Citation(s)
46 diabetic cats (39 newly diagnosed) 72% achieved good to excellent clinical control. 15% achieved remission within 20 weeks. [7][10]
25 diabetic cats (15 newly diagnosed) 84% had a good or excellent response to treatment. 28% achieved remission within 16 weeks. [7][10]

| 85 diabetic cats | Mean blood glucose curve decreased from 394 mg/dL to 217 mg/dL by day 60. |[8] |

Experimental Protocols

Protocol 1: Performing a Blood Glucose Curve

Objective: To evaluate the efficacy of the current insulin dose by measuring blood glucose concentrations over a 12-hour period to determine the time and value of the glucose nadir and the duration of insulin action.

Materials:

  • Calibrated portable blood glucose meter (glucometer) and compatible test strips

  • Lancets (25-27 gauge)

  • Alcohol swabs (optional)

  • Cotton balls or gauze

  • Sharps disposal container

  • Data recording sheet or software

Procedure:

  • Baseline Measurement: Collect the first blood sample immediately before the cat's morning meal and insulin injection.[7][10] This provides the pre-insulin baseline glucose level.

  • Feeding and Insulin Administration: The cat should be fed its normal meal. Administer the prescribed dose of Porcine this compound insulin subcutaneously immediately after feeding.[13] Record the time of injection.

  • Serial Blood Sampling: Collect subsequent blood samples every 2 hours for a total of 12 hours.[6][10]

    • Sampling Site: The marginal ear vein is the preferred site for blood collection in cats. Briefly warm the ear pinna to encourage vasodilation.

    • Sample Collection: Prick the vein with a sterile lancet and gently massage the base of the ear to produce a small drop of blood. Apply the blood drop to the test strip as per the glucometer's instructions.

    • Post-Sampling: Apply gentle pressure to the puncture site with a cotton ball or gauze to stop any bleeding.

  • Data Recording: Record each blood glucose reading along with the corresponding time. Note any unusual clinical signs, changes in appetite, or activity level.

  • Data Plotting: Plot the blood glucose concentrations (y-axis) against time (x-axis) to generate the glucose curve.

  • Interpretation:

    • Nadir: Identify the lowest blood glucose concentration. The ideal nadir is between 100-125 mg/dL.

    • Duration: Determine the time from insulin injection until the blood glucose level rises above the renal threshold (approx. 200-280 mg/dL).[5][10] The target duration for twice-daily injections is 10-12 hours.[14]

    • Efficacy: Assess if the blood glucose levels are maintained within the target range (120-300 mg/dL) for the majority of the day.[10]

Protocol 2: Insulin Dose Adjustment

Objective: To systematically adjust the Porcine this compound insulin dose to achieve optimal glycemic control based on blood glucose curve results and clinical signs, while avoiding hypoglycemia.

Procedure:

  • Initial Stabilization Period: Do not adjust the insulin dose more frequently than every 7-14 days unless signs of hypoglycemia are observed.[2][13] This allows the cat's physiology to adapt to the current dose.

  • Assessment: Evaluate the blood glucose curve (from Protocol 4.1), clinical signs (e.g., resolution of polyuria/polydipsia), and body weight.

  • Dose Adjustment Algorithm (based on Nadir):

    • If Nadir is >150 mg/dL (8.3 mmol/L): The insulin dose is likely insufficient. Increase the dose by 0.5 to 1.0 IU per injection.[3]

    • If Nadir is 90-149 mg/dL (5.0-8.2 mmol/L): The dose is likely appropriate. Maintain the current dose.[3]

    • If Nadir is <90 mg/dL (5.0 mmol/L) or clinical signs of hypoglycemia (weakness, lethargy, seizures) are observed: The insulin dose is too high. Decrease the dose by 0.5 to 1.0 IU per injection.[3] If clinical signs were severe, a more significant dose reduction may be warranted.

  • Re-evaluation: After any dose adjustment, wait at least 7 days before performing a new blood glucose curve to assess the effect of the change.[13]

  • Fructosamine Monitoring: For cats prone to stress-induced hyperglycemia in a clinical setting, serum fructosamine can be measured every 2-3 weeks to assess average glycemic control over the preceding 1-2 weeks.[14] This can supplement blood glucose curve data.

Visualized Workflows and Signaling Pathways

Feline Insulin Signaling Pathway in Skeletal Muscle

The binding of insulin to its receptor on skeletal muscle cells initiates a phosphorylation cascade.[6] This primarily involves the activation of the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4-containing vesicles to the cell membrane.[7] The fusion of these vesicles with the membrane inserts GLUT4 transporters, allowing for the facilitated diffusion of glucose from the bloodstream into the cell.

Feline_Insulin_Signaling_Pathway Feline Insulin Signaling Pathway in Skeletal Muscle cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binding & Activation IRS IRS-1/2 IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Facilitated Diffusion PI3K PI3K IRS->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation GLUT4_vesicle GLUT4 Storage Vesicle (GSV) Akt->GLUT4_vesicle Signals Translocation GLUT4_vesicle->GLUT4_mem Fusion with Membrane

Feline Insulin Signaling Pathway in Skeletal Muscle
Experimental Workflow: Feline Diabetes Management

This workflow outlines the logical progression from diagnosis to long-term management of a diabetic cat using Porcine this compound insulin.

Feline_Diabetes_Management_Workflow Workflow for Feline Diabetes Management Start Diagnosis of Diabetes Mellitus Init Initiate Porcine this compound Insulin (0.25-0.5 IU/kg or 1-2 IU/cat q12h) + Dietary Management Start->Init Wait Stabilization Period (7-14 days) Init->Wait Assess Perform Blood Glucose Curve & Assess Clinical Signs Wait->Assess Decision Is Glycemic Control Optimal? Assess->Decision Adjust Adjust Insulin Dose (± 0.5-1.0 IU) Decision->Adjust No   Stable Long-Term Monitoring (Re-evaluate every 2-4 months) Decision->Stable  Yes Adjust->Wait BGC_Protocol_Workflow Workflow for Blood Glucose Curve Protocol Start Start: T=0 hrs (Pre-meal / Pre-insulin) Step1 Collect Baseline Blood Glucose Sample Start->Step1 Step2 Feed Cat Normal Meal Step1->Step2 Step3 Administer Insulin Step2->Step3 Loop_Start Collect Blood Sample Every 2 Hours Step3->Loop_Start Decision 12 Hours Completed? Loop_Start->Decision Decision->Loop_Start No End End of Protocol: Plot & Analyze Curve Decision->End Yes

References

Application Notes and Protocols for Reconstituting Lente Insulin for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lente insulin, a historically significant intermediate-acting insulin formulation, was developed in the 1950s. It is a sterile suspension of insulin in buffered water for injection, modified by the addition of a zinc salt. This formulation consists of a mixture of approximately 70% crystalline (Ultrathis compound) and 30% amorphous (Semithis compound) insulin, providing a prolonged duration of action.[1][2] Although its use in humans has been largely discontinued in favor of more predictable insulin analogs, this compound insulin remains in veterinary use and can be a valuable tool for in-vitro research, particularly for studies requiring a sustained release of insulin or for comparative analyses with modern insulin analogs.[3][4]

These application notes provide detailed protocols for the reconstitution and use of this compound insulin in a laboratory setting, ensuring its proper handling and application for reliable and reproducible experimental outcomes.

Composition and Characteristics of this compound Insulin

Understanding the composition of this compound insulin is crucial for its appropriate use in research. The key components and their characteristics are summarized in the table below.

ComponentDescriptionPercentageFunction
Crystalline Insulin (Ultrathis compound) Large rhombohedral zinc-insulin crystals.~70%Provides a prolonged and sustained release of insulin.[2][5]
Amorphous Insulin (Semithis compound) Small, non-crystalline particles of zinc-insulin.~30%Offers a more rapid onset of action compared to the crystalline form.[2]
Zinc A key component for the crystallization and stability of the insulin suspension.Varies by formulationModulates the absorption and prolongs the action of insulin.[3]
Buffer Typically an acetate buffer.-Maintains a neutral pH for the suspension.[5]

Reconstitution Protocols for In-Vitro Use

The crystalline nature of this compound insulin requires specific reconstitution methods to make it suitable for cell culture and other in-vitro assays. Two primary protocols are presented below: a complete solubilization method and a method for creating a more physiologically relevant suspension.

Protocol 1: Complete Solubilization of this compound Insulin

This protocol is designed to fully dissolve the crystalline and amorphous insulin particles, resulting in a clear solution of insulin monomers. This is suitable for experiments where a precise and immediately available concentration of insulin is required.

Materials:

  • This compound Insulin (veterinary formulation or research grade)

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized or distilled water

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes and pipettes

Procedure:

  • Initial Suspension: Gently roll and invert the this compound insulin vial to ensure a uniform suspension. Do not shake vigorously, as this can cause frothing and denaturation of the insulin.

  • Acidification: In a sterile conical tube, add a specific volume of the this compound insulin suspension. Slowly add 0.1 N HCl dropwise while gently vortexing until the suspension clarifies. The pH should be between 2.0 and 3.0 to ensure complete dissolution of the insulin crystals.

  • Neutralization: Once the solution is clear, slowly add 0.1 N NaOH dropwise while gently vortexing to bring the pH back to approximately 7.4. The solution may become transiently cloudy as it passes through the isoelectric point of insulin but should clear again at neutral pH.[6]

  • Sterile Filtration: Sterilize the reconstituted insulin solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell culture applications.

  • Concentration Determination: It is highly recommended to determine the final insulin concentration of the stock solution using a suitable method, such as a protein assay or HPLC, as the initial concentration stated on the vial pertains to the suspension.

  • Aliquoting and Storage: Aliquot the sterile insulin stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of a Bicarbonate-Based Suspension for Sustained Release

This protocol aims to mimic the physiological dissolution of insulin crystals and is suitable for experiments where a sustained release of insulin over time is desired.

Materials:

  • This compound Insulin

  • Sterile cell culture medium containing sodium bicarbonate (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes and pipettes

Procedure:

  • Initial Suspension: As in Protocol 1, gently roll and invert the this compound insulin vial to ensure a uniform suspension.

  • Dilution in Media: In a sterile conical tube, dilute the this compound insulin suspension directly into the pre-warmed, bicarbonate-containing cell culture medium to the desired final concentration.

  • Incubation: Gently mix the suspension by inverting the tube. The bicarbonate in the medium will facilitate the slow dissolution of the insulin crystals.

  • Application to Cells: Add the insulin-containing medium suspension directly to the cell culture. The undissolved crystals will settle on the cell layer and continue to release insulin into the medium over time.

Note: When using this method, it is important to consider that the effective concentration of soluble insulin will change over time. This dynamic should be taken into account when designing and interpreting experiments.

Experimental Workflow for Reconstituting and Using this compound Insulin

The following diagram illustrates the general workflow for preparing this compound insulin for use in cell culture experiments.

experimental_workflow cluster_prep Preparation of this compound Insulin cluster_application Application in Cell Culture start Start: this compound Insulin Vial resuspend Gently Resuspend (Roll and Invert) start->resuspend choose_protocol Choose Reconstitution Protocol resuspend->choose_protocol protocol1 Protocol 1: Complete Solubilization choose_protocol->protocol1 Precise Concentration protocol2 Protocol 2: Bicarbonate Suspension choose_protocol->protocol2 Sustained Release acidify Acidify with HCl (pH 2-3) protocol1->acidify dilute_media Dilute in Bicarbonate- Containing Media protocol2->dilute_media neutralize Neutralize with NaOH (pH 7.4) acidify->neutralize filter Sterile Filter (0.22 µm) neutralize->filter stock_solution Sterile Insulin Stock Solution filter->stock_solution suspension_media Insulin Suspension in Media dilute_media->suspension_media add_insulin Add Reconstituted Insulin to Cell Culture Medium stock_solution->add_insulin suspension_media->add_insulin cell_culture Prepare Cell Culture cell_culture->add_insulin incubate Incubate Cells add_insulin->incubate assay Perform Downstream Assays (e.g., Western Blot, Glucose Uptake) incubate->assay end End: Data Analysis assay->end

Caption: Experimental workflow for this compound insulin reconstitution and use.

Insulin Signaling Pathway

Insulin exerts its effects by activating a complex intracellular signaling cascade. The binding of insulin to its receptor initiates a series of phosphorylation events that regulate key cellular processes, including glucose metabolism, protein synthesis, and cell growth and survival.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates & Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Lipid Lipid Synthesis Akt->Lipid Gene Gene Expression Akt->Gene

Caption: Simplified overview of the insulin signaling pathway.

Data Presentation: Typical Insulin Concentrations for In-Vitro Assays

The optimal concentration of insulin for in-vitro experiments is cell-type and assay-dependent. The following table provides a general guide to concentrations reported in the literature for various applications. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Cell TypeApplicationTypical Insulin Concentration
Adipocytes (e.g., 3T3-L1) Differentiation, glucose uptake1 - 10 µg/mL
Hepatocytes (e.g., HepG2) Glycogen synthesis, gluconeogenesis1 - 100 nM
Muscle Cells (e.g., C2C12) Glucose uptake, differentiation10 - 100 nM
CHO, HEK293 Recombinant protein production1 - 20 mg/L
Stem Cells Maintenance and differentiationVaries widely by lineage

Conclusion

The reconstitution of this compound insulin for laboratory use requires careful consideration of its unique crystalline structure. The choice between complete solubilization and a sustained-release suspension will depend on the specific aims of the experiment. By following the detailed protocols and understanding the underlying principles of insulin action, researchers can effectively utilize this historical insulin formulation to gain valuable insights in their studies.

References

Application Notes and Protocols for Lente Insulin Vials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and stability testing of Lente insulin vials. The information is intended to ensure the integrity and potency of the insulin for research and development applications.

Introduction to this compound Insulin

This compound insulin is an intermediate-acting insulin formulation. Its duration of action is attributed to its crystalline structure, which is composed of a mixture of 30% semithis compound (amorphous) and 70% ultrathis compound (crystalline) porcine insulin zinc suspension. This composition allows for a slower onset and a longer duration of action compared to regular insulin. Due to its particulate nature, proper handling is crucial to ensure accurate and consistent dosing.

Storage of this compound Insulin Vials

Proper storage of this compound insulin vials is critical to maintain its potency and prevent degradation.[1]

Unopened Vials:

Unopened this compound insulin vials should be stored under refrigeration.[1]

  • Temperature: 2°C to 8°C (36°F to 46°F)[1]

  • Protection from Light: Store in the original carton to protect from light.[2]

  • Do Not Freeze: Freezing can cause the insulin to aggregate and lose potency. Discard any vial that has been frozen.[2]

In-Use Vials:

Once a vial has been opened, it can be stored at room temperature or in a refrigerator.

  • Room Temperature: Up to 28 days at a temperature between 15°C and 30°C (59°F and 86°F).[3]

  • Refrigeration: Up to 28 days at 2°C to 8°C (36°F to 46°F).

  • General Guidance: Avoid exposure to extreme heat and direct sunlight.[3]

Quantitative Data on Insulin Stability

The following tables summarize the degradation of intermediate-acting insulin (IAI), which includes this compound insulin, under various storage conditions.

Table 1: Loss of Potency of Unopened Intermediate-Acting Insulin (IAI) Vials/Cartridges

Storage TemperatureDurationLoss of Activity (%)Reference
25°C3 months1.2% to 1.9%[4][5]
25°C6 months2.0% to 2.3%[4][5]
37°C1 month1.4% to 1.8%[4][5]
37°C2 months3.0% to 3.8%[4][5]
37°C3 months4.7% to 5.3%[4][5]

Table 2: Stability of Opened Insulin Vials at Various Temperatures

Insulin TypeStorage TemperatureDurationObserved Potency ReductionReference
VariousUp to 37°CUp to 12 weeksNo clinically relevant reduction[4]
Oscillating (25°C - 37°C)Up to 12 weeksNo loss of activity[4][5]

Experimental Protocols

Protocol for Visual Inspection of this compound Insulin

Objective: To visually assess the quality of the this compound insulin suspension.

Materials:

  • This compound insulin vial

  • Light source

Procedure:

  • Before each use, visually inspect the vial.

  • Look for any clumping, frosting, or precipitation on the sides of the vial.

  • Ensure the liquid is uniformly cloudy after gentle mixing.

  • If any of these are observed, do not use the vial as its potency may be compromised.

Protocol for Resuspension of this compound Insulin

Objective: To ensure a uniform suspension of this compound insulin before withdrawal.

Materials:

  • This compound insulin vial

Procedure:

  • Gently roll the vial between the palms of your hands at least 10 times.[6]

  • Invert the vial several times to ensure the contents are uniformly mixed.

  • Do not shake the vial vigorously , as this can cause frothing and inaccurate dosing.[6]

Protocol for Vial Handling and Dose Preparation

Objective: To outline the aseptic technique for withdrawing a dose of this compound insulin.

Materials:

  • This compound insulin vial

  • Sterile syringe and needle

  • Alcohol swabs

Procedure:

  • Wash hands thoroughly.

  • If the vial is new, remove the protective plastic cap.

  • Wipe the rubber stopper with an alcohol swab.[7]

  • Draw air into the syringe equal to the required insulin dose.[7]

  • Insert the needle through the rubber stopper and inject the air into the vial.[7] This equalizes the pressure and makes it easier to withdraw the insulin.

  • Invert the vial and syringe, ensuring the needle tip is below the level of the insulin.

  • Withdraw the correct dose of insulin into the syringe.[7]

  • Check for air bubbles in the syringe. If present, gently tap the syringe to allow the bubbles to rise and then expel them.[7]

  • Verify the correct dose has been drawn before removing the needle from the vial.

Diagrams

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds to IRS IRS (Insulin Receptor Substrate) IR->IRS phosphorylates Grb2 Grb2 IR->Grb2 recruits PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 inhibits GSK3 GSK3 Akt->GSK3 inhibits Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis promotes Cell_Survival Cell Survival Akt->Cell_Survival promotes Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis inhibits GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation inhibition of allows GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibition of activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: Insulin Signaling Pathway.[8][9][10]

Experimental_Workflow cluster_prep Vial Preparation cluster_dose Dose Aspiration cluster_analysis Analysis start Start visual_inspection Visual Inspection start->visual_inspection resuspension Resuspension (Rolling/Inverting) visual_inspection->resuspension sterilization Sterilize Septum resuspension->sterilization inject_air Inject Air sterilization->inject_air withdraw_insulin Withdraw Insulin inject_air->withdraw_insulin remove_bubbles Remove Air Bubbles withdraw_insulin->remove_bubbles dose_verification Verify Dose remove_bubbles->dose_verification potency_assay Potency Assay dose_verification->potency_assay stability_testing Stability Testing (e.g., HPLC) dose_verification->stability_testing end End potency_assay->end stability_testing->end

Caption: Experimental Workflow for this compound Insulin.

References

Application Notes: In Vitro Bioassay for Lente Insulin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lente insulin is an intermediate-acting insulin formulation characterized by its suspension of zinc and insulin crystals.[1] Historically, it was developed to provide a longer duration of action compared to regular insulin by slowing its absorption after subcutaneous injection.[2][3] Commercial preparations typically consist of a mixture of 30% amorphous (semithis compound) and 70% crystalline (ultrathis compound) insulin.[2] While its use in humans has been largely superseded by modern insulin analogs with more predictable pharmacokinetic profiles, this compound insulin remains relevant in veterinary medicine.[1][2][4]

The biological activity and potency of insulin products, including this compound insulin, have traditionally been assessed using in vivo methods, such as the rabbit blood sugar assay described in the US Pharmacopeia (USP).[5][6] However, a global push to reduce animal testing has led to the development and validation of robust in vitro, cell-based bioassays.[5][6] These assays provide a reliable and ethical alternative for determining the bioidentity and potency of insulin products.

These application notes describe a validated in vitro bioassay for determining the biological activity of this compound insulin. The principle of the assay is based on the fact that in a highly diluted in vitro environment, the crystalline structure of this compound insulin dissociates into its active monomeric form.[7] Therefore, its activity can be measured by its ability to bind to and activate the human insulin receptor (IR), a key event in its mechanism of action.[5][7] The primary method detailed here is an in-cell western assay that quantifies the auto-phosphorylation of the insulin receptor upon insulin binding in a cell line overexpressing the human IR.[5][6]

Principle of the Assay

The biological activity of insulin is initiated by its binding to the extracellular alpha subunits of the insulin receptor (IR), a receptor tyrosine kinase.[8] This binding event triggers a conformational change, leading to the auto-phosphorylation of several tyrosine residues on the intracellular beta subunits of the receptor.[5][7][8] This phosphorylation activates the receptor's kinase domain, which in turn phosphorylates downstream substrates like Insulin Receptor Substrate (IRS) proteins, initiating signaling cascades that mediate insulin's metabolic effects, such as glucose uptake.[9][10]

This assay quantifies the initial, critical step of insulin action: IR auto-phosphorylation.[5] Cells engineered to overexpress the human insulin receptor (e.g., CHO-K1 cells) are treated with various concentrations of a this compound insulin sample and a reference standard.[7][11] The level of IR phosphorylation is then detected using a specific primary antibody against phosphorylated tyrosine residues and a fluorescently labeled secondary antibody. A second fluorescent dye that binds to DNA is used to normalize for cell number in each well, ensuring accurate quantification.[5] The resulting fluorescent signal is directly proportional to the biological activity of the insulin in the sample.

Insulin Signaling Pathway

InsulinSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin (Monomer) IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (pY) IR->pIR Auto-phosphorylation (Assay Readout) IRS IRS pIR->IRS Binds & Phosphorylates pIRS p-IRS PI3K PI3K pIRS->PI3K Activates AKT Akt PI3K->AKT Activates pAKT p-Akt GLUT4 GLUT4 Vesicle pAKT->GLUT4 Translocation Metabolic Metabolic Effects (e.g., Glucose Uptake) GLUT4->Metabolic

Caption: Insulin binding triggers receptor auto-phosphorylation, the key readout in this bioassay.

Experimental Protocols

Protocol 1: Insulin Receptor Phosphorylation Bioassay (In-Cell Western)

This protocol is adapted from validated methods for assessing the biological activity of insulin analogs.[5][7] It provides a quantitative measure of this compound insulin's ability to activate the human insulin receptor.

1. Materials and Reagents

  • Cell Line: CHO-K1 cell line stably overexpressing the human insulin receptor (e.g., ATCC® CRL-3307™).[7]

  • Culture Medium: F-12K Medium (e.g., ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 500 µg/mL G418.

  • Assay Plates: 96-well, black-walled, clear-bottom microplates.

  • This compound Insulin: Test sample and a qualified Reference Standard (e.g., USP Reference Standard for human insulin).

  • Reagents:

    • Assay Diluent: 0.5% Bovine Serum Albumin (BSA) in serum-free F-12K Medium.

    • Primary Antibody: Anti-phosphotyrosine mouse monoclonal antibody (e.g., 4G10).

    • Secondary Antibody: IRDye® 800CW Goat anti-Mouse IgG.

    • Normalization Stain: Janus Green B or a suitable DNA stain (e.g., DRAQ5™).

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Wash Buffer: 0.1% Tween-20 in PBS.

    • Blocking Buffer: Intercept® (TBS) Blocking Buffer or equivalent.

  • Equipment: Multimodal plate reader capable of detecting fluorescence in the 700 nm and 800 nm channels, cell culture incubator, multichannel pipettes.

2. Experimental Workflow

Workflow A 1. Seed Cells CHO-INSR cells in 96-well plate (18,000 cells/well) B 2. Incubate Culture for 48 hours at 37°C, 5% CO2 A->B C 3. Prepare Insulin Dilutions Prepare serial dilutions of this compound Insulin and Reference Standard B->C D 4. Starve & Treat Serum-starve cells, then treat with insulin dilutions for 20 min C->D E 5. Fix & Permeabilize Wash, fix with PFA, and permeabilize with Triton X-100 D->E F 6. Block & Stain Block non-specific sites, then incubate with primary and secondary antibodies E->F G 7. Normalize Stain cells with DNA stain for normalization F->G H 8. Read Plate Acquire fluorescent signals using a plate reader (~700nm & ~800nm) G->H I 9. Analyze Data Normalize signals and fit dose-response curves to determine EC50 H->I

Caption: Workflow for the in-cell western bioassay to measure insulin receptor phosphorylation.

3. Step-by-Step Procedure

  • Cell Plating:

    • Culture CHO-INSR cells according to standard protocols.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 18,000 cells in 100 µL of medium per well into a 96-well black-walled plate.[7]

    • Incubate for 48 hours at 37°C with 5% CO₂.

  • Preparation of Insulin Solutions:

    • Prepare stock solutions of the this compound insulin test article and the reference standard insulin in the assay diluent.

    • Perform a serial dilution series for both the test article and the reference standard to generate a dose-response curve (e.g., 8-12 concentrations).

    • Note: The high dilution factor ensures the dissociation of this compound insulin into monomers, allowing for the assessment of its intrinsic biological activity.[7]

  • Cell Treatment:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of serum-free F-12K medium.

    • Add 50 µL of serum-free medium to each well and incubate for 2-4 hours to serum-starve the cells.

    • Remove the starvation medium and add 50 µL of the prepared insulin dilutions (or assay diluent for the blank wells) to the appropriate wells.

    • Incubate the plate at 37°C for 20 minutes.[7]

  • Fixation, Permeabilization, and Blocking:

    • Remove the treatment solutions and immediately add 150 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 150 µL of Permeabilization Buffer to each well and incubate for 15 minutes.

    • Wash the wells three times with Wash Buffer.

    • Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

  • Antibody Incubation and Staining:

    • Dilute the anti-phosphotyrosine primary antibody in Blocking Buffer.

    • Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

    • Wash the wells five times with Wash Buffer.

    • Dilute the fluorescently-labeled secondary antibody and the normalization DNA stain in Blocking Buffer. Protect from light.

    • Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times with Wash Buffer.

  • Data Acquisition and Analysis:

    • Ensure the final wash is completely removed.

    • Read the plate using a multimodal plate reader, acquiring the signal for the secondary antibody (e.g., ~800 nm channel) and the normalization stain (e.g., ~700 nm channel).

    • Normalize the phosphorylation signal to the cell number signal for each well.

    • Plot the normalized signal against the logarithm of the insulin concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ (half-maximal effective concentration) for both the this compound insulin sample and the reference standard.

    • The relative potency of the this compound insulin sample is calculated by comparing its EC₅₀ value to that of the reference standard.

Protocol 2: Insulin-Stimulated Glucose Uptake Assay (Alternative Method)

This assay measures a downstream metabolic effect of insulin signaling and is a valuable orthogonal method to confirm biological activity. It is typically performed in insulin-responsive cells like differentiated 3T3-L1 adipocytes.[12][13]

1. Principle: Insulin stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, increasing the rate of glucose uptake into the cell.[9][14] This assay measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) in response to insulin stimulation.

2. Abbreviated Protocol:

  • Differentiate Cells: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes following an established protocol (typically takes 10-14 days).[13]

  • Serum Starvation: Starve the differentiated adipocytes in a low-glucose medium containing 0.5% BSA for at least 2 hours.[13]

  • Insulin Stimulation: Treat the cells with various concentrations of this compound insulin or a reference standard for 15-30 minutes.[15]

  • Glucose Uptake: Add a solution containing radiolabeled 2-deoxy-D-glucose to each well and incubate for a short period (e.g., 5-10 minutes).

  • Wash and Lyse: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).[13]

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Analysis: Normalize the data to total protein content in each well. Plot the glucose uptake against insulin concentration to determine the EC₅₀ and relative potency.

Data Presentation

The quantitative data obtained from the bioassay should be summarized to compare the activity of the this compound insulin test sample against a known reference standard.

Table 1: Representative Bioactivity Data for this compound Insulin

ParameterReference Standard (Human Insulin)This compound Insulin (Test Sample)Relative Potency (%)Acceptance Criteria
EC₅₀ (ng/mL) 5.25.594.5%80 - 125%
Top Asymptote 1.051.0398.1%Parallelism Check
Bottom Asymptote 0.080.09112.5%Parallelism Check
Hill Slope 1.11.090.9%Parallelism Check

Note: Data are hypothetical and for illustrative purposes. The EC₅₀ values represent the concentration of insulin required to achieve 50% of the maximal response. Relative potency is calculated as (EC₅₀ of Reference / EC₅₀ of Sample) x 100%. The acceptance criteria for parallelism ensure that the dose-response curves of the test and reference samples are statistically similar, indicating a comparable mechanism of action.

References

Application Notes and Protocols for the Use of Lente Insulin in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lente insulin in various animal models of diabetes. This document includes detailed experimental protocols, quantitative data for dosage and pharmacokinetics, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound Insulin in Diabetes Research

This compound insulin is an intermediate-acting insulin formulation. Its duration of action is longer than regular insulin but shorter than long-acting insulins. Composed of a mixture of 30% short-acting amorphous (Semithis compound) and 70% long-acting crystalline (Ultrathis compound) insulin, it provides a slower onset and a more prolonged effect compared to short-acting insulins.[1] Historically used in human medicine, this compound insulin, particularly porcine-derived formulations, remains a relevant tool in veterinary medicine and preclinical diabetes research due to its pharmacokinetic profile.[1][2] Porcine insulin is structurally very similar to canine insulin, making it a suitable choice for canine studies.

Induction of Diabetes in Animal Models

The creation of a diabetic animal model is a prerequisite for studying the effects of insulin therapy. Chemical induction using agents that are toxic to pancreatic β-cells is a common and effective method.

Protocols for Chemical Induction of Diabetes

2.1.1. Streptozotocin (STZ)-Induced Diabetes in Rodents

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. It is a commonly used agent for inducing type 1 diabetes in laboratory animals.[3]

  • Animal Model: Male Wistar or Sprague-Dawley rats (250–300 g)[3]; Male C57BL/6J, NOD-scid, or NSG mice.[4]

  • Materials:

    • Streptozotocin (STZ)

    • Cold 0.1 M citrate buffer (pH 4.5)

    • Syringes and needles for injection

    • Glucometer and test strips

  • Protocol:

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.

    • For rats, a single intravenous (IV) or intraperitoneal (IP) injection of 60 mg/kg body weight is commonly used to induce diabetes.[3][5]

    • For mice, a single high dose (≥150 mg/kg) of STZ can be used, or multiple low doses (e.g., 35-55 mg/kg for 5 consecutive days) can be administered to induce a more gradual onset of diabetes.[6]

    • Administer the STZ solution to the animals via the chosen route.

    • Monitor blood glucose levels 48-72 hours post-injection and then periodically. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently above 250-300 mg/dL.[4]

    • Provide animals with easy access to food and water, as they will likely develop polydipsia and polyphagia.

2.1.2. Alloxan-Induced Diabetes in Rabbits and Mice

Alloxan is another chemical agent used to induce diabetes by destroying pancreatic β-cells.

  • Animal Model: New Zealand White rabbits[7]; Albino mice.[8]

  • Materials:

    • Alloxan monohydrate

    • Sterile normal saline

    • Syringes and needles for injection

    • Glucometer and test strips

  • Protocol:

    • Prepare a fresh solution of alloxan monohydrate in sterile normal saline.

    • For rabbits, a single intravenous (IV) dose of 100 mg/kg body weight is effective.[7]

    • For mice, a single intraperitoneal (IP) injection of 200 mg/kg body weight has been shown to be an optimized dose.[8]

    • Administer the alloxan solution to the animals.

    • Monitor blood glucose levels closely. A triphasic blood glucose response (initial hyperglycemia, followed by hypoglycemia, and then sustained hyperglycemia) is often observed. The hypoglycemic phase can be severe and may require glucose administration to prevent mortality.

    • Confirm diabetes with sustained blood glucose levels above 250 mg/dL.

Application of this compound Insulin for Glycemic Control

Once diabetes is established, this compound insulin can be administered to manage hyperglycemia. The following protocols are starting points and may require optimization based on the specific animal model and experimental goals.

This compound Insulin Administration in Diabetic Dogs
  • Starting Dose: A common starting dose for this compound insulin in dogs is 0.25–0.5 U/kg of body weight administered subcutaneously every 12 hours.[7]

  • Administration:

    • Gently roll the this compound insulin vial between the palms to ensure uniform suspension. Do not shake vigorously.

    • Draw up the calculated dose into a U-40 insulin syringe.

    • Administer the insulin subcutaneously, rotating injection sites to prevent lipodystrophy.[1]

  • Monitoring and Dose Adjustment:

    • Perform serial blood glucose curves to evaluate the insulin's effectiveness and duration of action.

    • Monitor for clinical signs of hyperglycemia (polydipsia, polyuria) and hypoglycemia (lethargy, weakness, seizures).

    • Adjust the insulin dose in small increments (e.g., 10-25%) based on blood glucose readings and clinical signs. The goal is to maintain blood glucose levels within a target range (e.g., 100-250 mg/dL) for the majority of the day.

This compound Insulin Administration in Diabetic Cats
  • Starting Dose: A typical starting dose for porcine this compound insulin in diabetic cats is 1-2 U per cat, administered subcutaneously twice daily.[7]

  • Pharmacokinetics: In diabetic cats, subcutaneously injected porcine this compound insulin (Caninsulin®) leads to a peak plasma insulin concentration at approximately 1.7 hours and a blood glucose nadir at around 4.1 hours. The effects on insulin and glucose levels generally return to baseline within 12 hours.[1][9]

  • Administration and Monitoring: The procedures are similar to those for dogs, using a U-40 syringe and rotating injection sites. Close monitoring of blood glucose and clinical signs is crucial for dose adjustments.

Recommended Protocol for this compound Insulin in Diabetic Rodents (Rat and Mouse)

While specific protocols for this compound insulin in STZ or alloxan-induced diabetic rodents are not as well-established as in larger animals, the following synthesized protocol can serve as a starting point for research. Long-acting insulin formulations have been shown to be necessary for glycemic control in rats due to their higher metabolic rate.[10]

  • Animal Model: STZ-induced diabetic Sprague-Dawley or Wistar rats; STZ or alloxan-induced diabetic mice.

  • Recommended Starting Dose:

    • Rats: Based on protocols for other long-acting insulins, a starting dose of 0.5-1.0 U/100g body weight, administered subcutaneously once or twice daily, can be trialed.[10] Twice-daily injections may provide better glycemic control.[10]

    • Mice: A starting dose of 0.1-0.2 U per 25g mouse, administered subcutaneously once or twice daily, is a reasonable starting point. Continuous delivery via an osmotic pump may be necessary to achieve stable glycemic control in mice.[10]

  • Administration:

    • Ensure the this compound insulin is properly suspended by gently rolling the vial.

    • Use an appropriate insulin syringe (e.g., U-100 with dose conversion or a U-40 syringe if available) for accurate dosing.

    • Administer the insulin subcutaneously in the dorsal neck or flank region.[11]

  • Blood Glucose Monitoring:

    • Establish a baseline blood glucose level before starting insulin therapy.

    • After the initial dose, monitor blood glucose at regular intervals (e.g., 2, 4, 6, 8, and 12 hours) to determine the time to peak effect and duration of action in your specific model.

    • Once a pattern is established, daily or twice-daily blood glucose checks before insulin administration are recommended for routine monitoring.

    • Blood samples can be obtained from the tail vein.[12]

  • Dose Adjustment:

    • Adjust the insulin dose based on the blood glucose curve and the animal's overall health (body weight, activity level, food and water intake).

    • Increase or decrease the dose in small increments (e.g., 0.1-0.2 U for rats, 0.05-0.1 U for mice) to achieve the desired glycemic target.

    • Be vigilant for signs of hypoglycemia, especially during the initial dose-finding phase.

Data Presentation

Pharmacokinetic and Dosing Parameters of this compound Insulin
Animal ModelInsulin TypeStarting DoseAdministration FrequencyTime to Peak InsulinTime to Glucose NadirDuration of ActionCitation
Dog Porcine this compound0.25 - 0.5 U/kgEvery 12 hours--8-14 hours[7]
Dog This compoundMedian: 0.61 U/kgEvery 12 hours---[10][13][14]
Cat Porcine this compound (Caninsulin®)1-2 U/catTwice daily~1.7 hours~4.1 hours< 12 hours[1][9]
Rat This compound (Recommended)0.5 - 1.0 U/100gOnce or twice daily---[10]
Mouse This compound (Recommended)0.1 - 0.2 U/25gOnce or twice daily---[10]
Chemical Induction of Diabetes: Dosages
Animal ModelInduction AgentDoseRoute of AdministrationCitation
Rat Streptozotocin (STZ)60 mg/kgIV or IP[3][5]
Mouse Streptozotocin (STZ)150-200 mg/kg (single dose) or 35-55 mg/kg (multiple doses)IP[6]
Rabbit Alloxan100 mg/kgIV[7]
Mouse Alloxan200 mg/kgIP[8]

Visualizations

Signaling Pathways and Experimental Workflows

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_effects Metabolic Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Autophosphorylation IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation & Activation GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Lipogenesis Lipogenesis Akt->Lipogenesis Gluconeogenesis Inhibition of Gluconeogenesis Akt->Gluconeogenesis

Caption: Simplified Insulin Signaling Pathway.

Diabetes_Induction_Workflow start Animal Acclimatization baseline Baseline Measurements (Body Weight, Blood Glucose) start->baseline induction Chemical Induction (STZ or Alloxan) baseline->induction monitoring Post-Induction Monitoring (48-72 hours) induction->monitoring confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) monitoring->confirmation confirmation->induction Not Diabetic treatment Initiate this compound Insulin Therapy confirmation->treatment Diabetic endpoint Experimental Endpoint treatment->endpoint

Caption: Workflow for Diabetes Induction and Treatment Initiation.

Lente_Insulin_Dosing_Workflow start Diabetic Animal Model dose_calc Calculate Initial this compound Insulin Dose (e.g., 0.5 U/100g for rat) start->dose_calc administer Administer Subcutaneous Injection dose_calc->administer bg_curve Perform Serial Blood Glucose Curve (0, 2, 4, 6, 8, 12h) administer->bg_curve evaluate Evaluate Glycemic Control (Nadir, Duration, Range) bg_curve->evaluate adjust_dose Adjust Dose (Increase/Decrease by 10-25%) evaluate->adjust_dose Inadequate maintain Maintain on Optimized Dose (Routine Monitoring) evaluate->maintain Adequate adjust_dose->administer endpoint Experimental Endpoint maintain->endpoint

Caption: Workflow for this compound Insulin Dose Optimization.

References

Application Notes and Protocols for Subcutaneous Injection of Lente Insulin in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Lente insulin (porcine insulin zinc suspension) in canine subjects for research and drug development purposes. Adherence to proper techniques is critical for ensuring accurate dosing, consistent glycemic control, and the welfare of the animal subjects.

Introduction

This compound insulin, an intermediate-acting insulin, is a key therapeutic agent in the management of diabetes mellitus in dogs.[1][2] It is a sterile aqueous zinc suspension of purified porcine insulin, comprising 30% amorphous (semithis compound) and 70% crystalline (ultrathis compound) insulin.[2][3] This composition provides both a relatively rapid onset and a prolonged duration of action, which is crucial for maintaining stable blood glucose levels.[2][3] In dogs, this compound insulin may exhibit two peaks of activity following subcutaneous administration.[1][4][5][6] Understanding the correct handling and administration techniques is paramount for achieving reliable and reproducible results in experimental settings.

Materials and Equipment

  • This compound Insulin (e.g., Vetsulin®) 40 IU/mL

  • U-40 Insulin Syringes (sterile, single-use)

  • Insulin Pen (optional, e.g., VetPen®) with compatible needle cartridges

  • Sharps disposal container

  • Alcohol swabs (optional, for cleaning the vial stopper)

  • Canine-specific glucometer and test strips

  • Restraint aids (if necessary)

Quantitative Data Summary

Recommended Needle and Syringe Specifications

Proper needle and syringe selection is crucial for accurate dosing and minimizing discomfort to the animal. Only U-40 syringes should be used with this compound insulin (40 IU/mL) to prevent dosing errors.[1]

ParameterRecommendationRationale
Syringe Concentration U-40Matches the concentration of veterinary this compound insulin, ensuring accurate dosing.
Needle Gauge 29-31 GThinner needles cause less pain upon injection.
Needle Length 8 mm (5/16") or 12.7 mm (1/2")Ensures insulin is delivered into the subcutaneous space and not intradermally. Shorter needles may be suitable for smaller dogs.[7]
Syringe Volume 0.3 cc, 0.5 cc, or 1.0 ccChoose the smallest syringe that can accommodate the required dose for greater accuracy.
Pharmacokinetics of this compound Insulin (Vetsulin®) in Dogs

The pharmacokinetic profile of this compound insulin can vary between individual dogs. The following table summarizes typical values observed in studies.

ParameterTime RangeNotes
Onset of Action 0.5 - 2 hoursThe time until the insulin begins to lower blood glucose.[1][4][5][6]
Time to Peak Activity (1st Peak) 2 - 6 hoursThe first and higher peak of insulin activity.[1][4][5][6]
Time to Peak Activity (2nd Peak) 8 - 14 hoursA second, lower peak may be observed in some dogs.[1][4][5][6]
Glucose Nadir 4 - 8 hoursThe lowest point of blood glucose concentration.[8]
Duration of Action 14 - 24 hoursThe total time the insulin is effective.[1][4][5]

Experimental Protocols

Protocol for Insulin Preparation and Dosing

Objective: To accurately draw a precise dose of this compound insulin into a U-40 syringe.

Methodology:

  • Hand Hygiene: Wash hands thoroughly before handling the insulin and syringes.

  • Insulin Resuspension: Gently roll the this compound insulin vial between the palms of your hands until the suspension appears uniformly milky. Do not shake vigorously , as this can cause foaming and denaturation of the insulin.

  • Vial Stopper Disinfection: If desired, wipe the rubber stopper of the insulin vial with an alcohol swab and allow it to air dry.

  • Syringe Preparation: Remove the cap from the U-40 syringe. Draw a volume of air into the syringe equal to the prescribed insulin dose.

  • Air Injection: Invert the insulin vial and insert the needle through the center of the rubber stopper. Inject the air from the syringe into the vial. This equalizes the pressure and makes it easier to withdraw the insulin.

  • Insulin Withdrawal: With the needle still in the inverted vial, slowly pull back the plunger to draw the correct dose of insulin into the syringe.

  • Bubble Removal: Check the syringe for any air bubbles. If bubbles are present, gently tap the syringe barrel to cause the bubbles to rise to the top. Expel the air by gently pushing the plunger, and then redraw the correct dose if necessary.

  • Dose Verification: Double-check the dose in the syringe before removing the needle from the vial.

  • Needle Removal: Carefully withdraw the needle from the vial.

Protocol for Subcutaneous Injection

Objective: To administer the prepared dose of this compound insulin subcutaneously to a canine subject.

Methodology:

  • Animal Restraint: Ensure the dog is in a calm and stable position. A second person may be needed to gently restrain the animal.

  • Injection Site Selection: Choose a suitable injection site. Recommended sites include the dorsal midline, varying from behind the scapulae to the mid-lumbar region.[8] It is crucial to rotate injection sites to prevent lipodystrophy and ensure consistent insulin absorption. Avoid areas with scar tissue, inflammation, or lumps.

  • Skin Tenting: With your non-dominant hand, gently lift a fold of loose skin to create a "tent."

  • Needle Insertion: Hold the syringe in your dominant hand like a pen. Insert the needle into the base of the skin tent at a 45 to 90-degree angle to the skin surface.

  • Aspiration (Optional but Recommended): Gently pull back on the plunger to check for blood. If blood appears in the syringe, it indicates the needle has entered a blood vessel. Withdraw the needle, discard the syringe and insulin, and prepare a new injection.

  • Insulin Injection: If no blood is present, depress the plunger smoothly and steadily to inject the full dose of insulin.

  • Needle Withdrawal: Once the injection is complete, withdraw the needle from the skin.

  • Post-Injection: Do not rub the injection site, as this can affect the rate of insulin absorption.

  • Sharps Disposal: Immediately dispose of the used syringe and needle in a designated sharps container. Do not recap the needle.

  • Positive Reinforcement: Offer praise or a small, appropriate treat (if permitted by the study protocol) to the dog to create a positive association with the injection process.

Visualizations

Canine Insulin Signaling Pathway

InsulinSignalingPathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins (IRS-1, IRS-2) InsulinReceptor->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GSK3 GSK-3 Akt->GSK3 Inhibits GLUT4_Translocation GLUT4 Translocation to Cell Membrane GLUT4_Vesicle->GLUT4_Translocation GlucoseUptake Increased Glucose Uptake GLUT4_Translocation->GlucoseUptake GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits GlycogenSynthesis Increased Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis

Caption: Simplified overview of the insulin signaling pathway in canine cells.

Experimental Workflow for Subcutaneous Insulin Administration

ExperimentalWorkflow Start Start: Animal Acclimation & Baseline Measurements InsulinPrep Insulin Preparation: Resuspend & Draw Dose Start->InsulinPrep AnimalRestraint Animal Restraint: Calm & Secure Position InsulinPrep->AnimalRestraint SiteSelection Injection Site Selection: Rotate Sites AnimalRestraint->SiteSelection Injection Subcutaneous Injection: Tent Skin & Inject SiteSelection->Injection PostInjection Post-Injection Care: Observe & Dispose Sharps Injection->PostInjection Monitoring Post-Administration Monitoring: Blood Glucose Curve PostInjection->Monitoring End End: Data Collection & Analysis Monitoring->End

Caption: Standard workflow for subcutaneous this compound insulin injection in dogs.

Potential Complications and Troubleshooting

ComplicationPossible Cause(s)Mitigation and Troubleshooting
Hypoglycemia - Insulin overdose- Decreased food intake- Increased exercise- Ensure accurate dosing.- Administer insulin with or shortly after a meal.- Maintain a consistent exercise schedule.- Monitor for signs of weakness, lethargy, or seizures. Provide oral glucose if hypoglycemia is suspected and consult a veterinarian.
Hyperglycemia - Insufficient insulin dose- Improper injection technique (e.g., injecting through the skin fold)- Insulin resistance- Verify correct dose and injection technique.- Rotate injection sites.- Perform a blood glucose curve to assess insulin efficacy.
Injection Site Reactions - Repeated injections in the same location- Allergic reaction (rare)- Rotate injection sites with each administration.- Monitor for redness, swelling, or pain at the injection site.- Consult a veterinarian if a reaction is suspected.
Inconsistent Insulin Absorption - Injection into scar tissue or inflamed areas- Variable injection depth- Adhere to proper site rotation.- Ensure consistent "tenting" and needle insertion technique.

Conclusion

The successful use of this compound insulin in a research setting is highly dependent on meticulous and consistent administration techniques. By following these detailed protocols and being aware of potential complications, researchers can minimize variability and ensure the collection of high-quality, reproducible data while prioritizing the well-being of the canine subjects.

References

Application Notes: Monitoring Blood Glucose Response to Lente Insulin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lente insulin is an intermediate-acting insulin formulation that was historically used to manage diabetes mellitus.[1] Although its use in humans has largely been discontinued in favor of newer insulin analogs, it remains a valuable tool in preclinical research for studying glucose metabolism and the effects of insulin modulation.[1] this compound insulin is a zinc suspension of insulin, which results in a delayed onset and prolonged duration of action compared to regular insulin.[2] Its characteristic pharmacokinetic profile includes an onset of action of 1 to 2 hours, a peak effect at 8 to 12 hours, and a duration of action that can extend beyond 24 hours.[1] Understanding and accurately monitoring the blood glucose response to this compound insulin is critical for researchers in the fields of diabetes, endocrinology, and drug development.

Mechanism of Action

Insulin, including this compound insulin, exerts its effects by binding to insulin receptors on the surface of target cells, primarily in the liver, skeletal muscle, and adipose tissue.[3][4] This binding triggers a signaling cascade that ultimately leads to the translocation of glucose transporters (primarily GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream into the cells.[4][5] Insulin also promotes the storage of glucose as glycogen in the liver and muscles, stimulates protein synthesis, and inhibits the breakdown of fats.[2][5] The prolonged action of this compound insulin is due to the slow dissolution of the insulin-zinc crystals from the subcutaneous injection site.[1]

Importance of Monitoring

Careful monitoring of blood glucose levels after this compound insulin administration is essential for several reasons:

  • Pharmacodynamic Assessment: It allows for the characterization of the insulin's activity profile, including the time to onset, peak effect, and duration of action.

  • Efficacy and Safety Evaluation: In preclinical drug development, monitoring helps determine the efficacy of new therapeutic agents in combination with insulin and assesses the risk of hypoglycemia (abnormally low blood sugar).[6]

  • Understanding Metabolic Responses: It provides insights into how different physiological or pathological states affect insulin sensitivity and glucose homeostasis.[7]

Protocols: Experimental Monitoring of Blood Glucose Response

This protocol outlines a standard procedure for monitoring the blood glucose response to a subcutaneous injection of this compound insulin in a rodent model of diabetes.

I. Animal Preparation and Acclimation
  • Animal Model: Use a well-established rodent model of diabetes, such as streptozotocin (STZ)-induced diabetic rats or mice.[8]

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment to minimize stress-related fluctuations in blood glucose.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before the experiment to establish a stable baseline blood glucose level.[9] Ensure free access to water.

II. This compound Insulin Administration
  • Dosage Preparation: Prepare the this compound insulin solution according to the manufacturer's instructions. The appropriate dose will depend on the animal model and the specific research question.

  • Administration: Administer the this compound insulin via subcutaneous (SC) injection into the dorsal region (scruff of the neck).

III. Blood Sample Collection
  • Baseline Sample (Time 0): Before insulin administration, collect a baseline blood sample.

  • Sampling Schedule: Collect subsequent blood samples at regular intervals. A typical schedule for an intermediate-acting insulin like this compound would be at 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours post-injection.[10][11]

  • Collection Method: Collect blood samples from the tail vein.[9] Gently nick the tail vein with a sterile lancet and collect a small drop of blood.

IV. Blood Glucose Measurement
  • Glucometer: Use a calibrated handheld glucometer for rapid and accurate blood glucose measurements.[9][12]

  • Procedure: Apply the blood drop to the glucose test strip as per the glucometer's instructions.

  • Data Recording: Record the blood glucose level (in mg/dL or mmol/L) for each time point.

Data Presentation

Summarize the quantitative data from the blood glucose monitoring experiment in a structured table. This allows for clear comparison of the glucose response over time.

Time Point (Hours)Mean Blood Glucose (mg/dL)Standard Deviation (SD)
0 (Baseline)
0.5
1
2
4
6
8
12
16
24

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation B Overnight Fasting A->B C Baseline Blood Sample (T=0) B->C D This compound Insulin SC Injection C->D E Serial Blood Sampling D->E F Blood Glucose Measurement E->F G Tabulate Glucose Levels F->G H Pharmacodynamic Analysis G->H

Caption: Experimental workflow for monitoring blood glucose.

Insulin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_int Intracellular Glucose GLUT4->Glucose_int Uptake PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose_ext Extracellular Glucose Glucose_ext->GLUT4 Uptake

Caption: Simplified insulin signaling pathway.

References

Application Notes and Protocols: Protocol for Switching a Cat from Another Insulin to Lente Insulin

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for transitioning diabetic felines from other insulin formulations, such as insulin glargine, detemir, or protamine zinc insulin (PZI), to Lente insulin (porcine insulin zinc suspension). While current veterinary guidelines often favor long-acting insulins for their higher remission rates in newly diagnosed diabetic cats, there are clinical and research scenarios where a switch to an intermediate-acting insulin like this compound is warranted.[1][2] This document outlines a framework for this transition, emphasizing cautious dosing, rigorous glycemic monitoring, and systematic dose adjustments. The protocol is synthesized from established principles of feline diabetes management and published methodologies for insulin transitions.

Introduction

This compound insulin is an intermediate-acting porcine insulin zinc suspension.[3] It is comprised of two forms of zinc insulin crystals: 35% amorphous for a rapid onset and 65% crystalline for a prolonged duration.[3] In cats, this compound insulin (e.g., Vetsulin®, Caninsulin®) typically has a duration of action of 8 to 12 hours, with peak activity occurring between 4 and 6 hours after subcutaneous administration.[3][4] Consequently, twice-daily administration is required for effective glycemic control in nearly all feline patients.[5][6]

Switching insulin types is a critical step that requires careful management to avoid complications such as hypoglycemia or persistent hyperglycemia. The transition from a long-acting insulin (e.g., glargine, detemir), which can form a subcutaneous depot, to an intermediate "in-and-out" insulin like this compound requires particular caution.[7] This protocol provides a structured approach to manage this transition safely and effectively.

Pre-Transition Evaluation and Rationale

A thorough evaluation is necessary to determine the reason for the insulin switch and to establish a baseline for the patient.

3.1 Rationale for Switching:

  • Poor Glycemic Control: The existing insulin may have a duration of action that is too short or too long for the individual cat, leading to poor control.[5][8]

  • Hypoglycemic Events: The current insulin profile may be causing unpredictable or severe hypoglycemic episodes.

  • Insulin Resistance: While a switch may be considered, true insulin resistance (requiring >1.5 U/kg) necessitates investigation into underlying causes like concurrent infections or other endocrinopathies.[9][10]

  • Formulation or Cost Issues: Practical considerations may necessitate a change in insulin type.

3.2 Baseline Experimental Protocol:

  • Clinical Assessment: Perform a complete physical examination. Record body weight and body condition score. Quantify clinical signs of diabetes, such as polyuria and polydipsia.[11]

  • Glycemic Assessment:

    • Blood Glucose Curve (BGC): Perform a 12- to 24-hour BGC with the current insulin to document the glucose nadir, time to nadir, and duration of effect.[9][12] This confirms the rationale for the switch (e.g., short duration of action).

    • Serum Fructosamine: Measure serum fructosamine to assess glycemic control over the preceding 2-3 weeks.[12][13]

  • Dietary Stabilization: Ensure the cat is consistently consuming a low-carbohydrate, high-protein diet appropriate for diabetic felines. Dietary changes should be completed at least 10 days before the insulin transition to avoid confounding variables.[12][14]

Protocol for Switching to this compound Insulin

This protocol is initiated after a comprehensive pre-transition evaluation. The key principle is to discontinue the previous insulin and begin this compound at a conservative starting dose.

4.1 Switching from a Long-Acting Insulin (Glargine, Detemir, PZI): These insulins can have a depot effect, leading to overlapping activity.

  • Discontinue the long-acting insulin.

  • Wait 12 hours after the last dose of the previous insulin.

  • Initiate this compound insulin at the conservative starting dose (see Table 2).

4.2 Switching from another Intermediate-Acting Insulin (e.g., NPH):

  • Discontinue the previous insulin.

  • At the time of the next scheduled dose, administer the first injection of this compound insulin at the recommended starting dose (see Table 2).

4.3 this compound Insulin Dosing and Administration:

  • Resuspension: Before each injection, gently roll the vial until the suspension is uniformly milky. Do not shake vigorously, as this can damage the insulin crystals.[11]

  • Syringes: Use only U-40 syringes for a 40 IU/mL this compound insulin formulation to ensure accurate dosing.[4][15]

  • Administration: Administer subcutaneously every 12 hours.[6] Injections should coincide with feeding.[6]

Post-Transition Monitoring and Dose Adjustment

Rigorous monitoring is critical in the weeks following the transition to achieve and maintain glycemic control.

5.1 Monitoring Protocol:

  • Initial Phase (Week 1-2):

    • Monitor for any clinical signs of hypoglycemia (weakness, lethargy, seizures) or persistent hyperglycemia (polyuria, polydipsia).[15]

    • Evaluate the patient 1-2 weeks after starting this compound insulin.[11]

  • Ongoing Monitoring (Every 1-4 weeks):

    • Perform serial blood glucose curves (every 2 hours for 12 hours) to determine the glucose nadir and duration of effect.[12] Dose adjustments should be based on the BGC results.

    • Measure serum fructosamine every 2-4 weeks initially to track trends in glycemic control.[2]

    • Continue to monitor clinical signs, water intake, and body weight at each re-evaluation.[2][11]

5.2 Dose Adjustment Protocol:

  • Adjust the this compound insulin dose in increments of 0.5 to 1.0 IU per injection.[2][11]

  • Dose adjustments should not be made more frequently than every 7 days unless hypoglycemia occurs.[2][16]

  • The primary goal is to achieve a blood glucose nadir within the target range (see Table 3) and resolve clinical signs.

Data Presentation

Table 1: Comparative Characteristics of Common Feline Insulins

FeatureThis compound (Porcine Zinc Suspension)GlargineDetemirProtamine Zinc Insulin (PZI)
Type Intermediate-Acting[17]Long-Acting[17]Long-Acting[18][19]Long-Acting[17]
Concentration U-40 (40 IU/mL)[17]U-100 (100 IU/mL)[17]U-100 (100 IU/mL)[18]U-40 (40 IU/mL)[17]
Onset of Action ~1.5 hours[20]SlowerSlowerVariable
Peak Effect (Cats) 4-6 hours[3][6]Later nadir (~14 hours in healthy cats)[21]Variable, long-acting[19]Biphasic (4 and 14 hours in healthy cats)[21]
Duration (Cats) 8-12 hours[3][4]Longer than this compound (~22 hours)[21][22]Long-acting, similar to Glargine[18]Longer than this compound[21]
Dosing Frequency Twice Daily (q12h)[5]Twice Daily (q12h) recommended[23]Twice Daily (q12h) recommended[23]Twice Daily (q12h)[24]

Table 2: Recommended Starting Doses for this compound Insulin in Feline Diabetes

ConditionBlood Glucose LevelRecommended Starting DoseReference
Initial Diagnosis / Switch < 20 mmol/L (< 360 mg/dL)0.25 IU/kg body weight, twice daily[6][20]
Initial Diagnosis / Switch ≥ 20 mmol/L (≥ 360 mg/dL)0.5 IU/kg body weight, twice daily[6][20]
Conservative General Start Not specified1-2 IU per cat, twice daily[4][11]
Note: Doses should be rounded down to the nearest 0.5 or 1.0 unit. The maximum starting dose should generally not exceed 2 IU per cat.[6]

Table 3: Example Dose Adjustment Protocol Based on Blood Glucose Nadir

Blood Glucose Nadir (mmol/L)Blood Glucose Nadir (mg/dL)Recommended Dose Adjustment
> 15> 270Increase dose by 0.5 - 1.0 IU
8 - 15145 - 270No change
5 - 890 - 145Target Range: No change
< 4.5< 80Decrease dose by 0.5 IU
< 2.8< 50Hypoglycemia: Decrease dose by 50% or withhold and contact veterinarian
This table is a guideline. Adjustments must be made in the context of clinical signs and overall BGC shape.

Table 4: Post-Transition Monitoring Schedule

Time PointClinical AssessmentBlood Glucose Curve (BGC)Serum Fructosamine
Day 0 (Switch) Baseline assessmentBaseline (on old insulin)Baseline
Week 1-2 Re-evaluate signs, weightPerform first BGC on this compoundOptional
Week 4 Re-evaluate signs, weightRepeat BGCMeasure
Week 8 & 12 Re-evaluate signs, weightRepeat BGCMeasure
Long-Term Every 3-6 monthsAs needed based on controlAs needed based on control

Visualization of Experimental Workflow

G cluster_0 Phase 1: Pre-Transition Assessment cluster_1 Phase 2: Insulin Transition Protocol cluster_2 Phase 3: Monitoring & Dose Adjustment A Diabetic Cat on Non-Lente Insulin B Evaluate Rationale for Switch (e.g., Poor Control, Hypoglycemia) A->B C Perform Baseline Analysis: 1. Clinical Assessment 2. Blood Glucose Curve 3. Serum Fructosamine B->C D Stabilize on Low-Carbohydrate Diet C->D E Discontinue Previous Insulin D->E F Initiate this compound Insulin (q12h) at Conservative Starting Dose (See Table 2) E->F G Monitor Clinical Signs & for Hypoglycemia (Weeks 1-2) F->G H Perform Serial BGC & Fructosamine (Weeks 2, 4, 8, 12) G->H I Evaluate BGC Nadir H->I J Nadir Too High (>15 mmol/L) I->J Evaluate K Nadir in Target Range (5-8 mmol/L) I->K Evaluate L Nadir Too Low (<4.5 mmol/L) I->L Evaluate M Increase Dose (+0.5-1.0 IU) J->M N Maintain Dose K->N O Decrease Dose (-0.5 IU or more) L->O M->H P Stable Glycemic Control Achieved N->P O->H

Figure 1: Workflow for transitioning a diabetic feline to this compound insulin.

References

Application Notes and Protocols for Inducing Experimental Hypoglycemia with Lente Insulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lente insulin for the induction of experimental hypoglycemia in animal models. This document outlines the properties of this compound insulin, detailed protocols for inducing varying degrees of hypoglycemia, and methods for monitoring physiological responses. The information is intended to assist researchers in designing and executing robust and reproducible studies.

Introduction to this compound Insulin for Hypoglycemia Induction

This compound insulin is an intermediate-acting insulin formulation. Its duration of action is longer than regular insulin but shorter than long-acting insulins. This characteristic makes it a suitable agent for inducing a controlled and sustained period of hypoglycemia in experimental animal models, which is valuable for studying the physiological and pathological consequences of low blood glucose. Porcine this compound insulin is often used in canine and feline studies due to its structural similarity to their endogenous insulin.

The onset of action for this compound insulin is typically 1 to 2 hours post-administration, with a peak effect observed between 8 to 12 hours.[1] The sustained action allows for the investigation of both the acute and more prolonged effects of hypoglycemia.

Key Experimental Considerations

Before initiating any in-vivo studies, it is imperative to obtain ethical approval from the institution's animal care and use committee. The severity of hypoglycemia can lead to significant distress and mortality if not carefully monitored and managed.

Animal Models: Common animal models for studying hypoglycemia include rats, mice, dogs, and cats. The choice of model will depend on the specific research question.

Dosage: The dose of this compound insulin required to induce hypoglycemia varies significantly depending on the animal species, strain, age, and desired depth and duration of hypoglycemia. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Blood Glucose Monitoring: Accurate and frequent monitoring of blood glucose is critical. This can be achieved using handheld glucometers with species-specific calibration or via continuous glucose monitoring (CGM) systems for more detailed glycemic profiles. For acute studies, blood glucose should be measured every 15-30 minutes initially.[2]

Data Presentation: Pharmacokinetics and Dosage

The following tables summarize key pharmacokinetic parameters of this compound insulin and suggested starting doses for inducing hypoglycemia in various animal models. These values should be considered as starting points and may require optimization.

ParameterPorcine this compound Insulin (Canine Model)Porcine this compound Insulin (Feline Model)Reference
Onset of Action ~1-2 hours~1-2 hours[1]
Peak Insulin Concentration Not specified1.7 ± 0.1 hours
Blood Glucose Nadir 5-8 hours4.1 ± 0.3 hours[3]
Duration of Action 14-24 hoursUp to 12 hours[4]
Animal ModelSuggested Starting Dose (Subcutaneous)Expected OutcomeReference
Dog 0.25 - 0.5 U/kgMild to moderate hypoglycemia[5]
Cat 0.25 - 0.5 U/kgMild to moderate hypoglycemia[5]
Rat 0.5 - 2.0 U/kg (general insulin)Mild to severe hypoglycemia[2][6]

Experimental Protocols

Protocol for Induction of Mild to Moderate Hypoglycemia in a Canine Model

Objective: To induce a controlled state of mild to moderate hypoglycemia (blood glucose 50-70 mg/dL) for a sustained period.

Materials:

  • Porcine this compound insulin (e.g., Vetsulin®)

  • Sterile syringes (U-40)

  • Calibrated glucometer and test strips

  • 70% ethanol

  • Glucose solution (50% dextrose) for emergency use

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize healthy, adult beagle dogs to the experimental setting for at least one week. House animals individually with free access to water. Fast the animals for 12 hours prior to the experiment.

  • Baseline Measurements: Record the animal's body weight. Obtain a baseline blood glucose reading from a marginal ear vein or paw pad.

  • Insulin Administration: Vigorously shake the this compound insulin vial until a uniform, milky suspension is achieved. Administer a subcutaneous injection of porcine this compound insulin at a starting dose of 0.3 U/kg.

  • Blood Glucose Monitoring:

    • Measure blood glucose every 30 minutes for the first 2 hours.

    • Continue to measure blood glucose every hour for the next 6 hours.

    • Subsequently, measure blood glucose every 2 hours until levels return to baseline.

  • Observation: Continuously monitor the animal for clinical signs of hypoglycemia, which may include weakness, lethargy, ataxia, muscle tremors, and seizures.

  • Emergency Intervention: If blood glucose drops below 40 mg/dL or if severe clinical signs are observed, administer 1-2 ml of 50% dextrose solution orally (if the animal can swallow) or intravenously.

  • Data Collection: Record all blood glucose measurements and clinical observations at each time point.

Protocol for Induction of Acute Hypoglycemia in a Rat Model

Objective: To induce a state of acute hypoglycemia (blood glucose < 50 mg/dL) to study counter-regulatory responses.

Materials:

  • This compound insulin

  • Sterile syringes

  • Calibrated glucometer and test strips suitable for rats

  • Warming pad

  • Restrainers for blood sampling

  • Glucose solution (50% dextrose) for emergency use

  • Animal scale

Procedure:

  • Animal Preparation: Use healthy, adult male Sprague-Dawley rats. Acclimatize them to handling and the experimental procedure for several days. Fast the rats for 6-8 hours before the experiment, with free access to water.

  • Baseline Measurements: Weigh each rat. Obtain a baseline blood glucose sample from the tail vein.

  • Insulin Administration: Administer a subcutaneous injection of this compound insulin. A starting dose of 1.0 U/kg is suggested for inducing significant hypoglycemia.

  • Blood Glucose Monitoring:

    • Measure blood glucose at 30, 60, 90, and 120 minutes post-injection.

    • Continue monitoring every hour for up to 6 hours to capture the glucose nadir and subsequent recovery.

  • Hormonal and Metabolite Analysis: At selected time points (e.g., baseline, 90 minutes, and 240 minutes), collect additional blood samples for the analysis of counter-regulatory hormones (glucagon, corticosterone, epinephrine) and metabolites.

  • Observation and Intervention: Closely monitor the rats for signs of hypoglycemia. If severe neuroglycopenic signs (seizures, loss of consciousness) occur, administer an intraperitoneal injection of glucose (10% solution, 1 g/kg body weight).

  • Termination: At the end of the experiment, euthanize the animals according to approved institutional protocols for tissue collection if required.

Visualization of Signaling Pathways and Workflows

Insulin Signaling Pathway Leading to Glucose Uptake

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Translocates to membrane Glucose_uptake Glucose Uptake PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4 Transport

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Counter-Regulatory Hormonal Response to Hypoglycemia

Hypoglycemia_Response cluster_pancreas Pancreas cluster_adrenal Adrenal Gland cluster_liver Liver Hypoglycemia Hypoglycemia (Low Blood Glucose) Glucagon ↑ Glucagon Hypoglycemia->Glucagon Insulin_dec ↓ Insulin Hypoglycemia->Insulin_dec Epinephrine ↑ Epinephrine Hypoglycemia->Epinephrine Cortisol ↑ Cortisol Hypoglycemia->Cortisol Glycogenolysis Glycogenolysis Glucagon->Glycogenolysis Gluconeogenesis Gluconeogenesis Glucagon->Gluconeogenesis Insulin_dec->Glycogenolysis Permissive Insulin_dec->Gluconeogenesis Permissive Epinephrine->Glycogenolysis Epinephrine->Gluconeogenesis Cortisol->Gluconeogenesis Blood_Glucose ↑ Blood Glucose (Restoration) Glycogenolysis->Blood_Glucose Gluconeogenesis->Blood_Glucose

Caption: Hormonal counter-regulatory response to insulin-induced hypoglycemia.

Experimental Workflow for Hypoglycemia Induction and Monitoring

Experimental_Workflow start Start: Acclimatize Animals fasting Fast Animals (e.g., 6-12h) start->fasting baseline Baseline Measurements (Weight, Blood Glucose) fasting->baseline injection Administer this compound Insulin (SC) baseline->injection monitoring Monitor Blood Glucose & Clinical Signs injection->monitoring sampling Collect Blood for Hormone/Metabolite Analysis monitoring->sampling emergency Emergency Intervention? (If BG < 40 mg/dL or severe signs) sampling->emergency intervention Administer Glucose emergency->intervention Yes end_monitoring Continue Monitoring until Normoglycemia emergency->end_monitoring No intervention->end_monitoring end End of Experiment (Euthanasia/Tissue Collection) end_monitoring->end

Caption: General workflow for an acute insulin-induced hypoglycemia experiment.

References

Troubleshooting & Optimization

Technical Support Center: Managing Poor Glycemic Control with Lente Insulin in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating or managing poor glycemic control in canine subjects treated with Lente insulin (porcine insulin zinc suspension).

Troubleshooting Guides

This section addresses specific challenges encountered during the management of diabetes in dogs with this compound insulin.

Question: Why is a canine subject exhibiting persistent hyperglycemia despite increasing doses of this compound insulin?

Answer:

Persistent hyperglycemia in the face of escalating insulin doses suggests a problem with insulin efficacy or the presence of insulin resistance. A systematic investigation is required. Insulin resistance in a diabetic dog should be suspected if glycemic control is poor despite an insulin dosage exceeding 1.5 U/kg per injection.[1][2] Failure of the blood glucose to drop below 300 mg/dL (16.7 mmol/L) during a serial blood glucose curve is also suggestive of resistance.[1]

Troubleshooting Workflow:

  • Verify Insulin Handling and Administration: First, rule out issues with insulin storage, handling, or administration technique.[3] Insulin is a peptide that can be damaged by heat, extreme cold, or excessive agitation.[4] Observe the administration protocol to ensure the correct dose is being drawn into a U-40 syringe (for a 40 IU/mL insulin like this compound) and injected subcutaneously.[5][6]

  • Perform a Serial Blood Glucose Curve (BGC): A BGC is essential to characterize the glycemic response over a 12-hour period.[7][8] This will help determine the insulin's onset of action, the blood glucose nadir (lowest point), and the duration of action.[7] An inadequate duration of action (e.g., <10 hours for twice-daily dosing) can lead to prolonged periods of hyperglycemia before the next dose.[4][7]

  • Investigate for Insulin Resistance: If the BGC confirms a lack of insulin efficacy (i.e., minimal decrease in blood glucose), investigate underlying causes of insulin resistance.[1]

    • Concurrent Diseases: The most common causes in dogs are hyperadrenocorticism (Cushing's disease), urinary tract infections, acute or chronic pancreatitis, hypothyroidism, and neoplasia.[9][10] Diestrus in intact female dogs also causes profound insulin resistance.[10][11]

    • Concurrent Medications: Administration of diabetogenic drugs like glucocorticoids or progestins can induce resistance.[1][11]

    • Obesity and Hyperlipidemia: Obesity and high levels of lipids in the blood can contribute to insulin resistance.[10][11]

Logical Flow for Troubleshooting Persistent Hyperglycemia

G start Persistent Hyperglycemia verify Step 1: Verify Insulin Handling & Admin. start->verify bgc Step 2: Perform Serial Blood Glucose Curve verify->bgc Protocol OK analyze_bgc Analyze BGC Results bgc->analyze_bgc resistance Step 3: Investigate Insulin Resistance analyze_bgc->resistance No Significant BG Drop short_duration Consider Alternative Insulin (e.g., PZI, Detemir) analyze_bgc->short_duration BG Drops, but Duration <10h treat_underlying Diagnose & Treat Underlying Cause resistance->treat_underlying

Caption: Troubleshooting workflow for persistent hyperglycemia.

Question: What is the Somogyi effect and how is it identified in an experimental setting?

Answer:

The Somogyi effect, or rebound hyperglycemia, is a physiological response to an insulin overdose.[12] An excessive insulin dose causes a rapid drop in blood glucose, potentially to hypoglycemic levels (<65 mg/dL or 3.6 mmol/L).[13] This triggers a counter-regulatory hormonal cascade (release of glucagon, epinephrine, cortisol, growth hormone) that promotes glycogenolysis and gluconeogenesis, leading to a surge in blood glucose to levels that are often significantly higher than the pre-insulin concentration.[12][14][15] This rebound hyperglycemia can persist for up to 3 days after a single hypoglycemic event.[14]

Identification Protocol:

  • Suspicion Criteria: Suspect the Somogyi effect when there is persistent morning hyperglycemia despite increasing insulin doses, especially if the dose is approaching or exceeds 1.5-2.2 U/kg.[13] Clinical signs associated with hypoglycemia, such as restlessness, lethargy, or behavioral changes, may or may not be observed.[12][13]

  • Diagnosis via BGC: The definitive diagnosis requires a serial blood glucose curve.[12][13][14] The BGC will reveal one of the following patterns:

    • A clear drop to a hypoglycemic nadir (<65 mg/dL) followed by a sharp rise to hyperglycemic levels.[13]

    • A rapid decrease in blood glucose to an adequate nadir, followed by rebound hyperglycemia.[13]

    • Persistently high blood glucose values with no discernible nadir, as the rebound effect can mask the entire curve.[13][14]

  • Confirmation: To confirm, the insulin dose should be significantly reduced (e.g., by 50% or back to the starting dose).[14] If the Somogyi effect was the cause, this dose reduction will lead to an overall improvement in glycemic control and lower average blood glucose levels over the subsequent days.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic and pharmacodynamic properties of this compound insulin in dogs?

This compound insulin (Vetsulin®/Caninsulin®) is an intermediate-acting porcine insulin zinc suspension.[16] Porcine insulin is structurally identical to canine insulin.[16] It consists of two forms: 35% amorphous insulin for a quicker onset and 65% crystalline insulin for a prolonged duration.[17] This combination results in two peaks of activity in many dogs.[17][18]

Table 1: Pharmacokinetic/Pharmacodynamic Profile of this compound Insulin in Dogs

ParameterValue RangeReference(s)
Onset of Action 0.5 - 2 hours[17][19]
First Peak of Activity 2 - 6 hours[17]
Second Peak of Activity 8 - 14 hours[17]
Glucose Nadir ~4 - 11 hours[16][19]
Duration of Action 14 - 24 hours[16][17]

Note: These values can vary significantly between individual dogs.

Q2: What are the primary mechanisms of insulin resistance at a cellular level?

Insulin resistance is a state where a normal concentration of insulin produces a sub-optimal biological response.[1][20] It is fundamentally a defect in signal transduction.[20] The insulin signaling pathway is complex, but resistance can occur at several key points.

  • Receptor Level: Defects can include a decreased number of insulin receptors or a reduced binding affinity of insulin to its receptor.[1]

  • Post-Receptor Level: This is more common and involves defects in the intracellular signaling cascade after insulin has bound to its receptor.[1] Key issues include:

    • Impaired IRS Phosphorylation: Insulin Receptor Substrates (IRS) are crucial for propagating the signal. Inflammatory mediators and high levels of free fatty acids can lead to serine phosphorylation of IRS proteins, which inhibits their function and marks them for degradation, thus blunting the downstream signal.[21]

    • PI3K/Akt Pathway Disruption: The PI3K/Akt pathway is central to the metabolic actions of insulin, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake.[21][22] Defects in this pathway prevent GLUT4 from moving to the cell surface, causing glucose to remain in the bloodstream.[22]

Simplified Insulin Signaling Pathway and Points of Resistance

G cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin Receptor Insulin Receptor Insulin->Receptor Binds IRS IRS Proteins Receptor->IRS Activates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 GLUT4_Vesicle->GLUT4_Transporter Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_Vesicle Signals Translocation Resistance Resistance (e.g., Inflammation, Free Fatty Acids) Resistance->IRS Inhibits

Caption: Insulin signaling pathway and a key point of post-receptor resistance.

Q3: When should alternative insulin formulations be considered, and what are the options?

Alternative insulin should be considered when a dog demonstrates poor glycemic control on this compound insulin due to:

  • Documented short duration of action.[4][23]

  • Unpredictable glycemic responses or significant day-to-day variability.

  • Confirmed insulin resistance where an underlying cause cannot be resolved.

Table 2: Alternative Insulin Options for Canine Subjects

Insulin TypeClassTypical DosingKey ConsiderationsReference(s)
NPH (Neutral Protamine Hagedorn) Intermediate-actingTwice DailyDuration can be too short (<10 hours) in some dogs.[5][23]
Protamine Zinc Insulin (PZI) Long-actingTwice DailyA potential alternative for dogs needing a longer duration of action.[23][24]
Glargine Long-acting analogTwice DailyUse in dogs is considered less predictable than intermediate-acting insulins, but can be effective.[5][23]
Detemir Long-acting analogTwice DailyAppears promising for dogs with short duration of action on this compound/NPH, but is very potent in dogs and requires close monitoring to avoid hypoglycemia.[5][23]

Experimental Protocols

Protocol 1: Performing a Serial Blood Glucose Curve (BGC)

Objective: To assess insulin efficacy by determining onset of action, glucose nadir, and duration of effect.

Methodology:

  • Acclimatization: If performed in a clinical research facility, allow the subject to acclimate to the environment to minimize stress-induced hyperglycemia.[8] At-home monitoring is often preferred.[3]

  • Baseline Sample: Collect the first blood sample (Time 0) immediately before the morning meal and scheduled insulin injection.[7][14]

  • Feeding and Insulin Administration: The subject should be fed its normal meal and the prescribed dose of this compound insulin administered as per the usual schedule.[7][14] Record the time of injection precisely.

  • Serial Sampling: Collect subsequent blood samples every 1 to 2 hours for a minimum of 12 hours.[7][25] Venous samples can be analyzed via a laboratory or in-clinic analyzer, or capillary samples (e.g., from the pinna or carpal pad) can be analyzed using a validated veterinary-calibrated glucometer.[7][26]

  • Data Plotting: Plot blood glucose concentration (mg/dL or mmol/L) against time (hours post-injection).

  • Interpretation:

    • Ideal Glucose Range: 100-250 mg/dL (5.6-13.9 mmol/L) for the majority of the day.[7]

    • Ideal Glucose Nadir: 100-150 mg/dL (5.6-8.3 mmol/L).[7] A nadir < 80-100 mg/dL indicates a risk of hypoglycemia and warrants a dose decrease. A nadir > 150 mg/dL may require a dose increase, provided the duration is adequate.[8]

    • Duration of Action: Defined as the time from injection until blood glucose rises above a target threshold (e.g., 250 mg/dL or 13.9 mmol/L).[7] For twice-daily dosing, the goal is 10-12 hours.[7]

Protocol 2: Diagnostic Investigation of Insulin Resistance

Objective: To identify underlying causes of poor insulin efficacy in a subject with confirmed hyperglycemia despite adequate insulin dosage (>1.5 U/kg).

Methodology:

  • Comprehensive History and Physical Examination: Review the subject's complete medical history, including all concurrent medications.[1] Perform a thorough physical examination, paying special attention to signs of other endocrinopathies (e.g., pot-belly and alopecia in hyperadrenocorticism), dental disease, or other sites of inflammation/infection.[3]

  • Baseline Diagnostics:

    • Complete Blood Count (CBC) and Serum Biochemical Profile: Screen for abnormalities suggestive of underlying disease.[27]

    • Urinalysis with Bacterial Culture: A urine culture is critical, as urinary tract infections are a common cause of insulin resistance and may be present without obvious clinical signs.[4]

  • Hormonal Assays (if indicated):

    • Hyperadrenocorticism (Cushing's Disease): Perform an ACTH stimulation test or a low-dose dexamethasone suppression test (LDDST).[11] The ACTH stimulation test is often preferred in diabetic dogs.[11]

    • Hypothyroidism: Measure total T4 (TT4), free T4 (fT4), and canine thyroid-stimulating hormone (cTSH).

    • Diestrus: For intact females, measure serum progesterone levels.[1]

  • Diagnostic Imaging:

    • Abdominal Ultrasound: To evaluate the adrenal glands, pancreas, liver, and other organs for signs of neoplasia, pancreatitis, or other abnormalities.[1]

  • Re-evaluation: Once an underlying cause is identified and treated, insulin requirements are expected to decrease. The insulin dose should be reduced proactively to prevent hypoglycemia as insulin sensitivity improves.[9]

References

Technical Support Center: Lente Insulin and Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lente insulin in preclinical studies, with a specific focus on identifying and managing the Somogyi effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound insulin and what are its pharmacokinetic properties?

A1: this compound insulin is an intermediate-acting insulin formulation. Its duration of action is longer than regular insulin but shorter than long-acting insulins. In canine models, this compound insulin typically has an onset of action within 1-2 hours, a peak effect at 4-8 hours, and a duration of action of 14-18 hours. These properties make it suitable for twice-daily administration in many research protocols.

Q2: What is the Somogyi effect and how does it manifest in experimental settings?

A2: The Somogyi effect, or rebound hyperglycemia, is a physiological response to an overdose of insulin that causes a sharp drop in blood glucose (hypoglycemia).[1] In response to this hypoglycemia, the body releases counter-regulatory hormones (such as glucagon, epinephrine, cortisol, and growth hormone) which lead to a subsequent and often significant increase in blood glucose levels (hyperglycemia).[1] In a research setting, this can be misinterpreted as insulin resistance or an insufficient insulin dose, leading to a dangerous cycle of increasing the insulin dose and worsening the rebound hyperglycemia.

Q3: What are the initial signs that a Somogyi effect might be occurring in our diabetic animal models?

A3: Key indicators of a potential Somogyi effect include:

  • Persistent Hyperglycemia: Consistently high blood glucose readings, especially in the morning, despite increasing doses of this compound insulin.[1]

  • Glycosuria: Presence of glucose in the urine, which may seem counterintuitive if you suspect an insulin overdose.

  • Clinical Signs of Hyperglycemia: Increased thirst (polydipsia) and urination (polyuria).

  • Weight Gain: In some cases, weight gain may be observed despite poor glycemic control.[2]

  • Transient Hypoglycemic Episodes: You may observe transient signs of hypoglycemia such as lethargy, weakness, or trembling, although these can be brief and easily missed.[3]

Q4: How can we definitively diagnose the Somogyi effect in our study animals?

A4: The most effective method for diagnosing the Somogyi effect is by performing a serial blood glucose curve.[1] This involves measuring blood glucose levels every 1-2 hours over a 12 to 24-hour period. A blood glucose curve indicative of the Somogyi effect will show a period of hypoglycemia (low blood glucose) followed by a significant rebound to hyperglycemia.[1]

Troubleshooting Guides

Issue: Persistent Hyperglycemia Despite Increasing this compound Insulin Dose

Possible Cause: Somogyi Effect (Rebound Hyperglycemia)

Troubleshooting Steps:

  • Do Not Increase the Insulin Dose: The primary and most critical step is to resist the impulse to further increase the this compound insulin dose, as this will likely exacerbate the problem.

  • Perform a Serial Blood Glucose Curve: This is essential to confirm the presence of a hypoglycemic event preceding the hyperglycemia. A detailed protocol is provided in the "Experimental Protocols" section.

  • Analyze the Blood Glucose Curve: Look for a blood glucose nadir (the lowest point) that falls into the hypoglycemic range (typically <60 mg/dL), followed by a sharp and sustained rise in blood glucose to hyperglycemic levels.[4]

  • Adjust the this compound Insulin Dose: If the blood glucose curve confirms a Somogyi effect, the this compound insulin dose should be decreased. A reduction of 25-50% is a common starting point.[5]

  • Monitor Closely: After adjusting the dose, continue to monitor blood glucose levels closely to ensure that the hypoglycemia is resolved and the subsequent hyperglycemia is mitigated. It may take several days for blood glucose levels to stabilize.[3]

Issue: Inconsistent or Unreliable Blood Glucose Curve Results

Possible Cause: Stress-induced hyperglycemia, improper blood sampling technique, or variations in feeding and exercise.

Troubleshooting Steps:

  • Acclimatize the Animal: Ensure the animal is accustomed to the handling and blood sampling procedures to minimize stress. Stress can artificially elevate blood glucose levels and confound the results.[6]

  • Standardize Procedures: Maintain a consistent routine for feeding, insulin administration, and exercise throughout the blood glucose curve measurement period.[7]

  • Ensure Proper Blood Sampling Technique: Use a properly calibrated glucometer and ensure a clean, dry site for blood collection. Avoid excessive squeezing of the sampling site, which can dilute the blood sample with tissue fluid.[8]

  • Consider At-Home Monitoring: If stress in the laboratory environment is a significant factor, consider protocols for at-home or in-pen blood glucose monitoring if feasible for your study design.[9]

Data Presentation

ParameterRecommended Starting DoseDose Adjustment Increment (for hyperglycemia)Dose Adjustment for Somogyi EffectTarget Blood Glucose NadirIdeal Blood Glucose Range
This compound Insulin (Canine Model) 0.25 - 0.5 U/kg every 12 hours[10]Increase by 10-25%[7]Decrease by 25-50%[5]100 - 150 mg/dL[11]100 - 250 mg/dL for the majority of the day[11]

Experimental Protocols

Protocol: Serial Blood Glucose Curve for Diagnosis of Somogyi Effect

Objective: To determine the blood glucose nadir, peak, and duration of action of this compound insulin and to identify potential hypoglycemic events followed by rebound hyperglycemia.

Materials:

  • Calibrated veterinary glucometer and compatible test strips

  • Lancets or 25-gauge needles

  • Alcohol swabs

  • Gauze pads

  • Appropriate animal restraint equipment

  • Data recording sheets

Procedure:

  • Preparation:

    • Ensure the animal is in a calm and stress-free environment.

    • Acclimatize the animal to the restraint and blood sampling procedure prior to the day of the curve.

    • Maintain the animal's normal feeding and insulin administration schedule.[7]

  • Baseline Blood Glucose:

    • Just prior to the morning feeding and this compound insulin injection, obtain a baseline blood glucose reading.

    • Record the time and the blood glucose value.

  • Feeding and Insulin Administration:

    • Provide the animal with its standard meal.

    • Administer the prescribed dose of this compound insulin subcutaneously. Record the time of injection.

  • Serial Blood Sampling:

    • Begin collecting blood samples every 1 to 2 hours for a minimum of 12 hours.[11] If hypoglycemia is suspected or blood glucose drops below 150 mg/dL, increase the sampling frequency to every hour.[9]

    • For each sample:

      • Select a suitable blood collection site (e.g., marginal ear vein, paw pad).[9]

      • Clean the site with an alcohol swab and allow it to dry completely.[8]

      • Use a sterile lancet or needle to obtain a small drop of blood.

      • Apply the blood to the glucometer test strip according to the manufacturer's instructions.

      • Record the time and the blood glucose reading.

      • Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.

  • Data Analysis:

    • Plot the blood glucose values against time to create a blood glucose curve.

    • Identify the following:

      • Baseline blood glucose: The reading before insulin administration.

      • Blood glucose nadir: The lowest blood glucose reading.

      • Time to nadir: The time from insulin injection to the nadir.

      • Blood glucose peak: The highest blood glucose reading.

      • Duration of insulin effect: The time from insulin injection until blood glucose rises above a predetermined threshold (e.g., 250 mg/dL).[11]

    • A curve showing a nadir below 60 mg/dL followed by a rapid increase to levels above 300 mg/dL is strongly indicative of the Somogyi effect.

Mandatory Visualization

Somogyi_Effect_Pathway cluster_cause Initial Event cluster_effect Physiological Response cluster_outcome Observed Outcome Insulin_Overdose This compound Insulin Overdose Hypoglycemia Rapid Decrease in Blood Glucose (Hypoglycemia) Insulin_Overdose->Hypoglycemia Leads to Hormone_Release Counter-regulatory Hormone Release (Glucagon, Epinephrine, Cortisol) Hypoglycemia->Hormone_Release Triggers Gluconeogenesis Increased Hepatic Glucose Production Hormone_Release->Gluconeogenesis Stimulates Hyperglycemia Rebound Hyperglycemia Gluconeogenesis->Hyperglycemia Results in

Caption: Signaling pathway of the Somogyi effect.

Dose_Adjustment_Workflow Start Persistent Hyperglycemia Observed Perform_BGC Perform Serial Blood Glucose Curve Start->Perform_BGC Analyze_BGC Analyze Blood Glucose Curve for Hypoglycemic Event Perform_BGC->Analyze_BGC Decrease_Dose Decrease this compound Insulin Dose by 25-50% Analyze_BGC->Decrease_Dose Hypoglycemia Detected Increase_Dose Cautiously Increase Insulin Dose by 10-25% Analyze_BGC->Increase_Dose No Hypoglycemia (True Insulin Resistance) Monitor Monitor Blood Glucose and Clinical Signs Decrease_Dose->Monitor Increase_Dose->Monitor End Stable Glycemic Control Achieved Monitor->End

Caption: Workflow for this compound insulin dose adjustment.

References

Technical Support Center: Overcoming Lente Insulin Resistance in Feline Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Lente insulin resistance in cats.

Troubleshooting Guide

Question: What defines this compound insulin resistance in a feline experimental model?

Answer: this compound insulin resistance in cats is generally suspected when glycemic control is poor despite increasing insulin doses. While there is no single consensus, a common clinical definition for insulin resistance is the failure to lower blood glucose concentrations below 300 mg/dL with an insulin dose exceeding 1.5 U/kg.[1][2] For research purposes, more precise methods of quantifying insulin sensitivity are recommended.

Quantitative Thresholds for Suspected Insulin Resistance

ParameterThreshold Indicating Potential ResistanceSource(s)
Insulin Dosage > 1.5 U/kg per injection to maintain blood glucose < 300 mg/dL[1][2]
Blood Glucose Nadir Consistently > 300 mg/dL on a glucose curve[1][3]
Serum Fructosamine Typically > 500 µmol/L[2]

Question: Our feline model on a stable this compound insulin protocol has suddenly lost glycemic control. What are the initial troubleshooting steps?

Answer: Sudden loss of glycemic control in a previously stable feline model warrants a systematic review of insulin-related, administration-related, and subject-related factors.

G A Sudden Loss of Glycemic Control B Step 1: Verify Insulin Integrity & Handling A->B C Step 2: Review Administration Protocol B->C E Replace insulin vial Check storage conditions (temperature) Ensure proper mixing (gentle rolling) B->E D Step 3: Assess for Subject-Specific Factors C->D F Confirm correct dose calculation Observe injection technique (subcutaneous) Verify correct syringe type (U-40 for Vetsulin®) C->F G Perform health check Screen for concurrent illness (e.g., infection) Review diet and feeding schedule D->G H Issue Resolved? G->H I Continue Monitoring H->I Yes J Proceed to Advanced Diagnostics H->J No

Detailed Checklist:

  • Insulin-Related Issues:

    • New Vial: Immediately discard the current vial of this compound insulin and start a new one. Insulin is a peptide and can be damaged by heat, extreme cold, or excessive agitation, leading to loss of potency.[1]

    • Storage: Confirm the insulin has been stored according to the manufacturer's instructions (typically refrigerated).

    • Handling: Ensure the insulin suspension is being mixed properly by gently rolling, not shaking, the vial.

  • Administration-Related Issues:

    • Dose Accuracy: Double-check dose calculations and the volume being drawn into the syringe. Use of the correct syringe type is critical; porcine this compound insulin (Vetsulin®/Caninsulin®) is a U-40 formulation and requires U-40 syringes.[4][5] Using a U-100 syringe will result in a significant underdose.

    • Injection Technique: Verify that the full dose is being administered subcutaneously and not into the fur or intradermally.

  • Subject-Related Issues:

    • Dietary Compliance: Ensure there have been no changes to the diet type or feeding schedule. A switch to a high-carbohydrate diet can impair glycemic control.[1]

    • Concurrent Illness: Screen for underlying conditions that can induce insulin resistance, such as infections (e.g., urinary tract infections), dental disease, or pancreatitis.[1][3][5]

Question: Glycemic control remains poor despite addressing initial troubleshooting steps. What are the next steps in investigating the cause of resistance?

Answer: If initial troubleshooting does not resolve the issue, the investigation should focus on underlying pathophysiological causes of insulin resistance. This involves a more in-depth diagnostic workup.

G A Persistent Poor Glycemic Control (Insulin Dose >1.5 U/kg) B Perform Serial Blood Glucose Curve A->B C Analyze Curve Profile B->C D Short Duration of Action (Glucose drops then rises significantly before next dose) C->D Profile 1 E True Insulin Resistance (Minimal to no drop in glucose, remains >300 mg/dL) C->E Profile 2 F Somogyi Effect (Rapid drop to hypoglycemia followed by rebound hyperglycemia) C->F Profile 3 G Consider switching to a longer-acting insulin (Glargine, PZI) D->G H Investigate Underlying Disease: - Screen for endocrinopathies (Hyperadrenocorticism, Acromegaly) - Rule out occult infections/inflammation E->H I Reduce insulin dose F->I

  • Perform a Serial Blood Glucose Curve: This is essential to characterize the response to this compound insulin over a 12-hour period. Blood glucose should be measured prior to insulin administration and then every 2 hours.[6][7]

  • Evaluate for Concurrent Endocrinopathies:

    • Hyperadrenocorticism (Cushing's Disease): Associated with profound insulin resistance. While less common in cats, it should be considered.[1] A low-dose dexamethasone suppression test may be indicated.[2]

    • Acromegaly (Hypersomatotropism): Caused by a growth hormone-secreting pituitary tumor, this is a significant cause of insulin resistance in cats.[5][8] Measurement of serum IGF-1 is a key diagnostic test.[5]

    • Hyperthyroidism: This common feline endocrinopathy can impact insulin effectiveness.[1]

  • Consider Alternative Insulin Preparations: The duration of action of this compound insulin can be too short in a substantial percentage of cats, leading to prolonged periods of hyperglycemia before the next dose.[8][9][10] If the glucose curve indicates a short duration of effect, switching to a longer-acting insulin like glargine or protamine zinc insulin (PZI) is an appropriate next step.[1][11]

Comparative Pharmacokinetics of Feline Insulins

Insulin TypePeak Action (Hours post-injection)Duration of Action (Hours)NotesSource(s)
Porcine this compound ~4.1< 12Shorter duration of action in many cats may necessitate twice-daily dosing and can still lead to periods of hyperglycemia.[10][12]
Glargine Relatively peakless~12-24Longer duration of action often provides more stable glycemic control.[12]
Protamine Zinc (PZI) Variable~12-24Longer duration of action compared to this compound.[10]

Frequently Asked Questions (FAQs)

Question: What are the primary molecular mechanisms underlying insulin resistance in felines?

Answer: Feline insulin resistance, similar to type 2 diabetes in humans, involves defects in the insulin signaling pathway in peripheral tissues like skeletal muscle and liver. Key mechanisms include:

  • Ectopic Lipid Deposition: Accumulation of lipid intermediates in muscle and liver interferes with insulin signaling.[9]

  • Downregulation of Signaling Molecules: Studies in diabetic cats show reduced mRNA and/or protein abundance of critical signaling components, including:

    • Insulin Receptor (IR)

    • Insulin Receptor Substrate-1 (IRS-1) and IRS-2

    • Phosphatidylinositol 3-kinase (PI3K)

    • Glucose Transporter Type 4 (GLUT4) in muscle and adipose tissue.

  • Impaired Incretin Signaling: Deficits in the signaling pathways of GLP-1 and GIP in the pancreas are also observed in diabetic cats, which can impair insulin secretion.

// Resistance points IR -> Resistance [style=invis]; IRS -> Resistance [style=invis]; PI3K -> Resistance [style=invis]; GLUT4_vesicle -> Resistance [style=invis]; } dot Caption: Simplified insulin signaling pathway and points of defect in feline insulin resistance.

Question: What are the gold-standard experimental protocols for quantifying insulin sensitivity in feline models?

Answer: The hyperinsulinemic-euglycemic clamp is considered the gold-standard method for assessing insulin sensitivity in vivo. The Intravenous Glucose Tolerance Test (IVGTT) with minimal model analysis is also a widely used and validated research method.

Experimental Protocols

Protocol 1: Intravenous Glucose Tolerance Test (IVGTT)

Objective: To assess glucose disposal and insulin secretion in response to a defined glucose challenge.

Methodology:

  • Animal Preparation:

    • Fast the cat for 12-18 hours. Water should be available ad libitum.

    • Place intravenous catheters in both the cephalic vein (for glucose administration) and the jugular vein (for blood sampling).

  • Baseline Sampling:

    • Collect a baseline blood sample (t=0) into an EDTA tube. Immediately measure blood glucose and place the remainder of the sample on ice for subsequent insulin analysis.

  • Glucose Administration:

    • Administer a 50% dextrose solution as an intravenous bolus over 30 seconds. The typical dose is 0.5 g/kg or 1.0 g/kg body weight.[11]

    • Immediately flush the catheter with sterile saline.

  • Post-Infusion Sampling:

    • Collect blood samples at 2, 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-glucose administration.[11]

    • Handle samples as described for the baseline measurement.

  • Data Analysis:

    • Plot blood glucose and plasma insulin concentrations against time.

    • Calculate parameters such as the area under the curve (AUC) for both glucose and insulin, glucose disappearance rate (K-value), and the presence or absence of first-phase insulin release. An abnormal IVGTT is indicated if the 120-minute blood glucose is >10% of the baseline concentration.

Protocol 2: Western Blot for Insulin Signaling Proteins (Akt and GLUT4) in Feline Muscle Tissue

Objective: To quantify the protein expression of key insulin signaling molecules.

Methodology:

  • Tissue Collection and Lysis:

    • Biopsy skeletal muscle (e.g., vastus lateralis) before and after an insulin challenge (e.g., during a euglycemic clamp).

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • Homogenize the frozen tissue in ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBS-Tween).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the protein of interest (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, or rabbit anti-GLUT4).

    • Wash the membrane three times with TBS-Tween.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBS-Tween.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis to quantify band intensity. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). Compare the expression levels between experimental groups.

References

Technical Support Center: Lente Insulin in Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lente insulin (porcine insulin zinc suspension) in veterinary models, particularly canines and felines.

Frequently Asked Questions (FAQs)

Q1: What is this compound insulin and what is its mechanism of action in canines and felines?

A1: this compound insulin, commercially known as Vetsulin® or Caninsulin®, is an intermediate-acting insulin derived from porcine sources.[1] Its structure is identical to canine insulin, minimizing the risk of anti-insulin antibody development in dogs.[2] The formulation is a sterile aqueous suspension containing 40 IU/mL of purified porcine insulin, consisting of two forms of zinc insulin complexes: 35% amorphous and 65% crystalline.[2][3] This combination provides a biphasic action: the amorphous fraction has a rapid onset, while the crystalline fraction offers a slower, more prolonged release, resulting in an intermediate duration of action.[2]

Q2: What are the most common side effects observed with this compound insulin in veterinary research subjects?

A2: The most frequently encountered side effects are related to blood glucose regulation and local reactions at the injection site. These include:

  • Hypoglycemia (Low Blood Sugar): This is the most common and serious side effect.[4][5]

  • Hyperglycemia (High Blood Sugar): This can occur due to several factors, including an insufficient insulin dose, a short duration of insulin action, or the Somogyi effect.[6][7]

  • Injection Site Reactions: Repeated injections at the same location can cause skin thickening, lumps, or irritation, which may affect insulin absorption.[3][6]

  • Allergic Reactions: While rare, systemic allergic reactions to the porcine insulin or other components of the suspension can occur.[5][8]

Q3: How long does this compound insulin typically last in dogs and cats?

A3: The duration of action for this compound insulin can vary between species and individual animals.

  • In dogs, the duration of activity generally ranges from 14 to 24 hours.[2] However, for many dogs, the duration is less than 12 hours, often necessitating twice-daily administration for effective glycemic control.[9][10]

  • In cats, the duration of activity is typically shorter, varying between 8 and 12 hours.[2] Consequently, twice-daily administration is the standard recommendation for felines.[11]

Troubleshooting Guides

Issue 1: Subject is exhibiting signs of hypoglycemia.
  • Symptoms: Weakness, lethargy, stumbling, behavioral changes, muscle twitching, disorientation, seizures, and coma.[4][6]

  • Potential Causes:

    • The insulin dose is too high.[5]

    • The subject did not eat its full meal or vomited after eating.[11]

    • Unexpected strenuous exercise.[11]

    • Inaccurate dosing due to improper mixing of the insulin suspension.

  • Immediate Action Plan:

    • If the subject is conscious and able to swallow, administer an oral glucose source immediately (e.g., corn syrup, honey) at a dose of 1 gram per kg of body weight.[11] This can be rubbed on the gums for rapid absorption.[5]

    • Measure blood glucose to confirm hypoglycemia.

    • Once the acute signs have resolved and the animal is alert, provide a small meal.[11]

    • Withhold the next scheduled insulin dose and contact the study veterinarian for dose adjustment. The dose may need to be reduced by 10-50%.[11]

  • Long-term Prevention:

    • Re-evaluate the insulin dosage by performing a blood glucose curve.

    • Ensure consistent feeding schedules and meal composition.

    • Standardize exercise levels.

Issue 2: Subject's blood glucose remains high (Hyperglycemia).
  • Symptoms: Persistent excessive thirst (polydipsia), frequent urination (polyuria), and increased appetite (polyphagia).[6]

  • Potential Causes:

    • Insufficient Insulin Dose: The current dose is not adequate to lower blood glucose effectively.

    • Short Duration of Action: The insulin's effect wears off before the next scheduled dose, leading to a period of uncontrolled hyperglycemia.[9]

    • Somogyi Effect (Rebound Hyperglycemia): An excessive insulin dose causes a sharp drop in blood glucose, which triggers a counter-regulatory hormone release (e.g., glucagon, epinephrine), leading to a subsequent spike in blood glucose.[12][13] This can be mistaken for an insufficient insulin dose.

    • Impaired Insulin Absorption: Due to injection site reactions or poor injection technique.[3]

    • Insulin Resistance: Concurrent illness, obesity, or certain medications can decrease the body's sensitivity to insulin.

  • Troubleshooting Workflow:

    • Perform a full blood glucose curve to differentiate between insufficient dose, short duration of action, and the Somogyi effect.

    • If the blood glucose nadir (lowest point) is above the target range (e.g., >150 mg/dL), the insulin dose may need to be cautiously increased.[7]

    • If the blood glucose drops to a low or hypoglycemic level (<80 mg/dL) and then sharply rises to a very high level, the Somogyi effect is likely. In this case, the insulin dose should be decreased.

    • If blood glucose is controlled for a period but rises above the target range well before the next dose is due, the duration of action is too short. Consider splitting the dose and administering it twice daily if not already doing so.[7]

    • Evaluate injection sites and ensure proper rotation to prevent localized reactions.[3]

Issue 3: Lumps or thickening of the skin at injection sites.
  • Cause: Repeated administration of insulin in the same location can lead to localized inflammation, scarring, or fat deposits (lipodystrophy), which can interfere with insulin absorption.[3][8]

  • Prevention and Management:

    • Rotate injection sites for every administration.[3] Recommended areas include the dorsolateral trunk, avoiding the dorsal midline.

    • Maintain a log or diagram of injection sites to ensure proper rotation.

    • Avoid injecting into any areas that are already thickened, irritated, or scarred.[3] If a reaction is severe or worsens, consult the study veterinarian.[6]

Data Presentation: Incidence of Hypoglycemia

The following table summarizes reported quantitative data on the incidence of hypoglycemia with this compound insulin from various studies.

SpeciesStudy PopulationIncidence of HypoglycemiaNotes
Feline46 diabetic cats in a prospective, multicentre study19.6% (9/46) showed clinical signs of hypoglycemia during the stabilization phase.Clinical signs were significantly associated with a dose of ≥3 units or ≥0.5 IU/kg twice daily.[14]
FelineSame study as above6% of blood glucose curves showed biochemical hypoglycemia.Biochemical hypoglycemia was significantly associated with a dose of ≥0.75 IU/kg twice daily.[14]
Canine53 diabetic dogs38.6% of dogs experienced clinical hypoglycemic events.This study noted a high starting insulin dose (>1 U/kg every 24 hours) as a possible reason for the high incidence.
Canine15 newly diagnosed diabetic dogs in a comparative study3.5% (3/86) of total blood glucose curves showed blood glucose <4.4 mmol/L.No symptomatic hypoglycemia was recorded in the this compound insulin group.

Experimental Protocols

Protocol: Blood Glucose Curve (BGC) for Monitoring Insulin Efficacy

A blood glucose curve is essential for evaluating an individual's response to a specific insulin dose and duration of action.[8]

1. Preparation and Acclimation:

  • Ensure the animal is acclimated to the environment to minimize stress-induced hyperglycemia, which is particularly common in cats.[13] Performing the curve in the animal's home environment is often preferred.[15]

  • Maintain the subject's normal feeding and exercise schedule. Any changes can alter the curve results.[6]

2. Materials:

  • Veterinary-calibrated glucometer.[15]

  • Appropriate glucose test strips.

  • Lancets (25-28 gauge) or hypodermic needles.

  • Cotton balls or gauze.

  • Data recording sheet or notebook.

3. Step-by-Step Procedure:

  • Baseline Sample (Time 0): Obtain the first blood sample immediately before the morning meal and insulin administration.[6][15] This is a critical data point.

  • Feeding and Insulin Administration: Feed the animal its regular meal. Administer the prescribed dose of this compound insulin subcutaneously immediately after the meal.[6] Record the time of feeding and injection.

  • Serial Blood Sampling: Collect subsequent blood samples every 2 hours for a period of 12 hours.[9][15]

    • Sampling Sites: Common sites include the marginal ear vein (pinna), especially in cats, or accessory carpal pad (paw pad) in dogs.[2]

    • Sample Collection: Puncture the site with a lancet to produce a small drop of blood. Apply the glucose strip to the blood drop as per the glucometer's instructions.

  • Intensified Sampling (if necessary): If at any point the blood glucose level drops below 150 mg/dL, increase the sampling frequency to every hour to closely monitor for hypoglycemia.[2][8]

  • Data Recording: Meticulously record each blood glucose reading with the corresponding time.[15]

4. Interpretation of the Blood Glucose Curve:

  • Insulin Efficacy: Did the insulin lower the blood glucose?

  • Glucose Nadir (Lowest Point): The ideal nadir is typically between 80-150 mg/dL.[7][8] This indicates the peak insulin effect. A nadir <80 mg/dL suggests a risk of hypoglycemia and the dose may be too high. A nadir >150 mg/dL may indicate an insufficient dose.[7]

  • Duration of Action: This is the time from insulin injection until the blood glucose rises above the target range (e.g., >200 mg/dL in dogs, >300 mg/dL in cats).[7][8] This determines if once or twice daily dosing is appropriate.

  • Time to Nadir: The time it takes to reach the lowest blood glucose level. For this compound insulin, this can be variable.

Mandatory Visualizations

cluster_mechanism Mechanism of this compound Insulin Action Insulin Subcutaneous Injection of This compound Insulin Suspension Amorphous 35% Amorphous Zinc Insulin (Rapid Absorption) Insulin->Amorphous Crystalline 65% Crystalline Zinc Insulin (Slow Absorption) Insulin->Crystalline Bloodstream Insulin in Bloodstream Amorphous->Bloodstream Rapid Onset Crystalline->Bloodstream Prolonged Release Effect Increased Cellular Glucose Uptake & Decreased Blood Glucose Bloodstream->Effect

Caption: Biphasic action of this compound insulin.

start Subject exhibits signs of hypoglycemia (weakness, seizure, etc.) check_conscious Is the subject conscious and able to swallow? start->check_conscious admin_oral Administer oral glucose source (e.g., corn syrup on gums) check_conscious->admin_oral Yes contact_vet Contact Study Veterinarian IMMEDIATELY check_conscious->contact_vet No measure_bg1 Measure Blood Glucose admin_oral->measure_bg1 admin_oral->contact_vet If no improvement provide_meal Once stable, provide a small meal measure_bg1->provide_meal reassess Reassess insulin protocol: - Perform blood glucose curve - Adjust dose (likely decrease) provide_meal->reassess

Caption: Troubleshooting workflow for hypoglycemia.

References

Technical Support Center: Canine Glycemic Control with Lente Insulin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

This document is intended for informational and research purposes for an audience of researchers, scientists, and drug development professionals. The content provided is not, and should not be considered, veterinary medical advice. The management of diabetes in any animal must be done under the direct supervision of a qualified veterinarian.

This technical support center provides troubleshooting guides and frequently asked questions regarding persistent hyperglycemia in canine subjects treated with porcine insulin zinc suspension (Lente insulin, e.g., Vetsulin®).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound insulin and what are its expected pharmacokinetic properties in dogs?

A1: this compound insulin is an intermediate-acting insulin suspension containing two forms of porcine insulin: 30-35% amorphous (semithis compound) for rapid onset and 65-70% crystalline (ultrathis compound) for extended duration.[1][2] Porcine insulin is structurally identical to canine insulin.[2] Following subcutaneous injection, the amorphous fraction provides a relatively quick onset of action, while the crystalline fraction is absorbed more slowly, providing a prolonged effect. This combination is designed to manage postprandial hyperglycemia and maintain basal glucose levels. However, the duration of action can be variable among dogs, often lasting between 14 to 24 hours, which necessitates twice-daily administration in most cases.[1][2]

Q2: What are the target blood glucose concentrations for a well-regulated diabetic dog?

A2: The primary goal of insulin therapy is not to maintain a constant state of normoglycemia, but rather to eliminate the clinical signs of diabetes (e.g., polyuria, polydipsia) and prevent complications like hypoglycemia and diabetic ketoacidosis.[3] A stable diabetic dog will typically have blood glucose levels that remain between 100-250 mg/dL (5.5-13.9 mmol/L) for the majority of the day.[4] The lowest point of blood glucose after insulin injection (the nadir) should ideally be between 80-150 mg/dL.[3]

Q3: What is "insulin resistance" in the context of canine diabetes?

A3: Insulin resistance is a physiological state where a normal concentration of insulin produces a sub-optimal biological response.[5] Clinically, it should be suspected when glycemic control is poor despite insulin dosages exceeding 1.5 U/kg per injection.[5][6] This condition can arise from pre-receptor issues (e.g., insulin-binding antibodies), receptor-level defects (e.g., reduced receptor affinity or number), or post-receptor problems in the insulin signaling cascade.[5] Common underlying causes include concurrent inflammatory, infectious, or endocrine diseases.[7][8]

Troubleshooting Guide: Persistent Hyperglycemia

Persistent hyperglycemia in a canine subject on a stable dose of this compound insulin warrants a systematic investigation. The following guide outlines potential causes and diagnostic approaches, categorized from administration-related issues to complex physiological responses.

Issues with Insulin Administration and Handling

Incorrect handling and administration are common sources of apparent insulin ineffectiveness.[9]

  • Improper Mixing: Vetsulin®/Caninsulin® is a suspension that must be shaken thoroughly until uniformly milky before each dose is drawn to ensure the correct ratio of amorphous to crystalline insulin.[10][11]

  • Incorrect Syringe Type: this compound insulin for veterinary use (Vetsulin®) is formulated at 40 IU/mL and must be used with U-40 syringes.[10][12] Using U-100 syringes, which are standard for human insulin, will result in a 2.5-fold underdose.[8][12]

  • Administration Technique: Injections should be given subcutaneously, and the injection site should be rotated to prevent skin thickening or irritation that could lead to erratic absorption.[10][13] Observing the owner's technique can often reveal issues.[9]

  • Insulin Storage: Insulin should be stored upright in a refrigerator and protected from freezing.[14] Efficacy can be compromised if the product is expired or has been stored improperly.[9][14]

Pharmacodynamic and Patient-Related Factors

If administration and handling are correct, investigate the subject's physiological response to the insulin.

Potential Cause Description Key Diagnostic Indicators
Somogyi Effect (Rebound Hyperglycemia) An overdose of insulin causes a sharp drop in blood glucose (hypoglycemia), triggering a counter-regulatory hormonal response (e.g., glucagon, epinephrine) that leads to a subsequent, often dramatic, rebound hyperglycemia.[15][16][17][18] This hyperglycemia can persist for 24-72 hours.[17]A blood glucose curve showing hypoglycemia (<65 mg/dL) followed by significant hyperglycemia (>300 mg/dL).[17] This can be easily missed if the hypoglycemic event is brief.[17] Suspect if hyperglycemia worsens despite increasing insulin dose.[17][19]
Inadequate Insulin Duration The duration of this compound insulin's effect is less than 12 hours in some dogs, leading to a period of hyperglycemia before the next scheduled dose.[1][9]A blood glucose curve shows an appropriate initial drop and nadir, but glucose levels rise above the renal threshold well before the 12-hour mark.[9]
Rapid Insulin Metabolism The subject metabolizes the insulin too quickly, resulting in a short duration of action.[9]Similar to inadequate duration, this is identified by a blood glucose curve showing a premature return to hyperglycemia.[9]
Insulin Resistance A concurrent condition is antagonizing the effects of insulin. This is a common cause of poor glycemic control.[5][7]Persistently high blood glucose throughout the day despite high insulin doses (>1.5 U/kg).[6] Requires a comprehensive diagnostic workup to identify underlying causes.
Concurrent Conditions Causing Insulin Resistance

Any concurrent disease, particularly those involving inflammation or hormonal imbalances, can cause insulin resistance.[7]

Underlying Cause Mechanism / Notes Primary Diagnostic Tests
Infection/Inflammation Any infection (e.g., urinary tract, dental, skin) or inflammatory process (e.g., pancreatitis) can induce insulin resistance.[7][13] Urinary tract infections are common in diabetic dogs.[13]Urinalysis and urine culture, dental examination, complete blood count (CBC), serum biochemistry panel.[9][13]
Endocrinopathies Hyperadrenocorticism (Cushing's Disease): Excess cortisol is a potent insulin antagonist and a common cause of insulin resistance in dogs.[7][8] Diestrus: High progesterone levels during diestrus in intact female dogs cause severe insulin resistance.[19][20] Hypothyroidism: While less common, hypothyroidism can be associated with a poor response to insulin.[7][13]ACTH stimulation test or low-dose dexamethasone suppression test.[19] Ovariohysterectomy is recommended for all diabetic female dogs.[20] Thyroid panel (Total T4, free T4, TSH).[7]
Obesity Obesity is known to cause a mild, reversible form of insulin resistance.[7][21]Body condition scoring and weight assessment.
Dietary Factors Inconsistent meal timing, volume, or composition can lead to unpredictable glycemic responses.[22][23] Diets high in simple carbohydrates can cause significant postprandial hyperglycemia.[22]A thorough diet history is crucial. Diets with increased fiber and complex carbohydrates are often recommended to slow glucose absorption.[21][24]

Investigational Workflows and Protocols

Logical Troubleshooting Workflow

A systematic approach is critical to efficiently diagnose the cause of persistent hyperglycemia. The workflow should begin with the most common and easily correctable issues before proceeding to more complex diagnostics.

TroubleshootingWorkflow start Persistent Hyperglycemia (High BG on this compound Insulin) admin_check Step 1: Review Insulin Administration & Handling start->admin_check admin_issues Issue Identified: - Wrong Syringe (U-100) - Improper Mixing - Poor Storage/Technique admin_check->admin_issues Issue Found interpret_curve Interpret BGC Results admin_check->interpret_curve No Issues Found correct_admin Correct Administration & Re-evaluate in 1-2 Weeks admin_issues->correct_admin bg_curve Step 2: Perform Serial Blood Glucose Curve (BGC) interpret_curve->bg_curve somogyi Hypoglycemia (<65 mg/dL) followed by Hyperglycemia? (Somogyi Effect) interpret_curve->somogyi Evaluate Pattern reduce_dose Reduce Insulin Dose & Re-evaluate with new BGC somogyi->reduce_dose Yes short_duration BG rises prematurely (<10-12h)? (Short Duration) somogyi->short_duration No change_freq Consider BID Dosing or Different Insulin Type short_duration->change_freq Yes resistance Persistently High BG (>300 mg/dL) despite high dose (>1.5 U/kg)? short_duration->resistance No resistance->change_freq No, review case resistance_workup Step 3: Investigate for Insulin Resistance resistance->resistance_workup Yes diagnostics Perform Diagnostics: - CBC, Chem, Urinalysis, Urine Culture - Endocrine Testing (ACTH Stim, Thyroid) - Diet & Exercise Review resistance_workup->diagnostics treat_underlying Identify & Treat Underlying Condition diagnostics->treat_underlying

Caption: A logical workflow for troubleshooting persistent hyperglycemia in dogs.

The Somogyi Effect Pathway

This diagram illustrates the physiological cascade leading to rebound hyperglycemia.

SomogyiEffect overdose Insulin Overdose (Dose too high) bg_drop Rapid Decrease in Blood Glucose overdose->bg_drop hypoglycemia Hypoglycemia (Blood Glucose < 65 mg/dL) bg_drop->hypoglycemia hormone_release Counter-regulatory Hormone Release (Glucagon, Epinephrine, Cortisol) hypoglycemia->hormone_release Physiological Response liver_action Stimulation of Hepatic Glycogenolysis & Gluconeogenesis hormone_release->liver_action rebound Rebound Hyperglycemia (Blood Glucose > 300 mg/dL) liver_action->rebound misinterpretation Clinical Misinterpretation: Apparent Insulin Ineffectiveness rebound->misinterpretation dose_increase Incorrect Response: Further Increase in Insulin Dose misinterpretation->dose_increase dose_increase->overdose Exacerbates Cycle

Caption: The physiological pathway of the Somogyi effect.

Experimental Protocols

Protocol 1: Serial Blood Glucose Curve (BGC)

Objective: To evaluate insulin efficacy, determine the blood glucose nadir (lowest point), and assess the duration of insulin action over a 12-hour period.

Methodology:

  • Preparation: The subject should be fed its normal meal at the usual time. Consistency in diet and timing is critical for an interpretable curve.[22][25]

  • Baseline Sample: Collect the first blood sample immediately before feeding and administering the scheduled insulin dose.[25][26] This establishes the pre-insulin glucose level.

  • Insulin Administration: Administer the prescribed this compound insulin dose immediately after the subject consumes its meal.[25]

  • Serial Sampling: Collect subsequent blood samples every 2 hours for a total of 12 hours.[1][3][27] If blood glucose drops below 150 mg/dL, increase sampling frequency to every hour to accurately identify the nadir and avoid missing a hypoglycemic event.[3]

  • Analysis: Measure blood glucose for each sample using a validated glucometer calibrated for canines.[28] Plot glucose concentration (mg/dL or mmol/L) against time (hours post-injection).

  • Interpretation:

    • Efficacy: Does the blood glucose decrease after insulin administration?

    • Nadir: What is the lowest glucose value, and when does it occur? The ideal nadir is 80-150 mg/dL.[3]

    • Duration: How long does the insulin keep the blood glucose below the renal threshold (approx. 180-220 mg/dL in dogs)?[3][4]

Protocol 2: Fructosamine Assay

Objective: To assess the average blood glucose concentration over the preceding 2-3 weeks, providing a more stable indicator of glycemic control than a single glucose measurement.[29][30][31]

Methodology:

  • Principle: Fructosamine is formed through the non-enzymatic, irreversible glycation of serum proteins, primarily albumin.[30][31] The concentration of fructosamine in the blood is proportional to the average glucose concentration over the lifespan of these proteins (approx. 2-3 weeks).[29][31]

  • Sample Collection: A single, non-fasted serum sample is required.[29][32] The measurement is not affected by acute stress-induced hyperglycemia, which can confound a single blood glucose reading.[29]

  • Analysis: The assay is typically performed in a laboratory using a colorimetric method (e.g., nitroblue tetrazolium reduction).[30]

  • Interpretation:

    • Reference Range: Varies by laboratory, but generally, values above 400-500 µmol/L indicate poor glycemic control.[30][33]

    • Clinical Utility: Useful for differentiating persistent hyperglycemia from transient stress-related hyperglycemia and for monitoring long-term response to therapy adjustments.[31][33] However, it is an average and cannot identify transient hypoglycemic events or the Somogyi effect.[16]

References

Preventing Lente insulin from settling in the syringe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lente insulin. The information provided aims to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound insulin and why does it settle in the syringe?

This compound insulin is an intermediate-acting insulin formulation. It consists of a mixture of two types of zinc-insulin crystals suspended in a liquid. Specifically, it is typically a 70/30 mixture of crystalline (Ultrathis compound) and amorphous (Semithis compound) insulin particles. The crystalline nature of this formulation is the primary reason it is a suspension and not a solution. Due to gravity, these insulin crystals will naturally settle over time, leading to a non-uniform concentration of insulin within the vial and, subsequently, in the syringe if not properly resuspended.

Q2: What are the consequences of administering a poorly mixed this compound insulin suspension in an experiment?

Inadequate resuspension of this compound insulin can lead to significant dosing errors, which can severely impact the reliability and reproducibility of experimental results. If the insulin suspension is not homogenous, the concentration of insulin drawn into the syringe can be either higher or lower than intended. This can lead to unexpected hypo- or hyperglycemic effects in animal studies, or inaccurate dose-response curves in in-vitro assays, ultimately compromising the validity of the research. One study on NPH insulin, another insulin suspension, found that the insulin concentration in unsuspended vials could be as low as <1% in the clear supernatant and as high as 234% in the settled cloudy portion.[1]

Q3: How can I visually confirm if the this compound insulin is properly resuspended?

A properly resuspended this compound insulin suspension should appear uniformly milky or cloudy. There should be no visible clumps of white powder at the bottom of the vial or clear, watery layer at the top. It is crucial to visually inspect the vial after mixing to ensure a homogenous suspension has been achieved before drawing the insulin into a syringe.

Troubleshooting Guides

Issue: Inconsistent or unexpected results in animal studies using this compound insulin.

Possible Cause 1: Inaccurate Dosing Due to Settling

  • Troubleshooting Steps:

    • Review Resuspension Protocol: Ensure a standardized and consistent resuspension protocol is in place and followed meticulously for every experiment. The recommended method is to gently roll the vial between the palms of the hands 10-20 times and then invert the vial 10-20 times. Avoid vigorous shaking, as this can cause frothing and may damage the insulin molecule.

    • Immediate Administration: Administer the insulin immediately after drawing it into the syringe to minimize the chance of settling within the syringe itself.

    • Syringe Agitation (Advanced): For prolonged or slow infusions, consider a method for continuous agitation within the syringe. One described technique involves placing a small, sterile magnetic stir bar inside the syringe and using an external magnet to keep the suspension mixed.

Possible Cause 2: Interaction with Syringe Material

  • Troubleshooting Steps:

    • Evaluate Syringe Type: Be aware that insulin can sometimes adsorb to the plastic of syringes. While this is a general concern for all insulin preparations, it can be a variable in sensitive experiments. If inconsistent results persist, consider evaluating different brands or types of syringes.

    • Minimize Dead Space: Use low-dead-space syringes to ensure accurate dosing, especially when administering small volumes.

Issue: Difficulty in preparing a homogenous this compound insulin suspension for in-vitro experiments.

Possible Cause: Improper Dilution or Handling

  • Troubleshooting Steps:

    • Use Appropriate Diluents: When preparing dilutions for cell culture, use a sterile, pH-balanced buffer recommended for insulin, such as a phosphate-buffered saline (PBS) containing a small amount of protein (e.g., bovine serum albumin) to prevent adsorption to labware.

    • Maintain Suspension During Aliquoting: When preparing multiple aliquots from a stock suspension, ensure the stock vial is gently agitated between the preparation of each aliquot to maintain a homogenous suspension.

    • pH Considerations: this compound insulin is formulated at a neutral pH. Drastic changes in the pH of the diluent can affect the crystalline structure and solubility of the insulin.

Data Presentation

Table 1: Quantitative Data on NPH Insulin Resuspension and Settling (as a proxy for this compound Insulin)

ParameterFindingSource
Insulin Concentration in Unsuspended NPH Vial Clear phase: <1% of expected concentration; Cloudy (settled) phase: up to 234% of expected concentration.[1]
Time for Resuspension (Vials) Brief, around 5-6 seconds of tipping.[1]
Time for 50% Separation After Resuspension (Vials) Varies by manufacturer, ranging from 18 to 60 minutes.[1]
Effect of Inadequate Resuspension on Dosing In a study of NPH insulin pens, 40% of users had pens with insulin opacity that varied significantly from the expected value, indicating inconsistent mixing.[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Insulin for In Vivo (Mouse) Studies

Objective: To ensure the preparation and administration of a homogenous this compound insulin suspension for consistent dosing in mice.

Materials:

  • This compound insulin vial

  • Sterile 0.9% saline

  • U-40 or U-100 insulin syringes with low dead space

  • Alcohol swabs

Procedure:

  • Resuspension of this compound Insulin Vial:

    • Gently roll the this compound insulin vial between the palms of your hands 10-20 times.

    • Invert the vial 10-20 times. Do not shake vigorously.

    • Visually inspect the vial to ensure the suspension is uniformly milky and free of clumps or a clear layer.

  • Drawing the Dose:

    • Clean the rubber stopper of the vial with an alcohol swab.

    • Draw air into the syringe equal to the required insulin dose.

    • Insert the needle into the vial and inject the air.

    • Invert the vial and syringe and slowly withdraw the correct dose of the resuspended insulin.

    • Check for and remove any air bubbles in the syringe.

  • Administration:

    • Immediately transport the syringe to the animal for administration to prevent settling in the syringe.

    • Administer the insulin subcutaneously. The injection site can influence absorption rates, so be consistent across all animals in a study group.

    • Record the time of administration.

Protocol 2: Preparation of a Homogenous this compound Insulin Suspension for In Vitro Cell Culture

Objective: To prepare a sterile and homogenous suspension of this compound insulin for use in cell culture experiments.

Materials:

  • This compound insulin vial

  • Sterile, low-glucose cell culture medium (e.g., DMEM) or a suitable buffer (e.g., PBS with 0.1% BSA)

  • Sterile microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Laminar flow hood

Procedure:

  • Resuspend the Stock Vial: Follow the resuspension procedure outlined in Protocol 1.

  • Prepare Dilutions:

    • Inside a laminar flow hood, use a sterile pipette with a low-retention tip to withdraw a small volume of the homogenous this compound insulin suspension.

    • Dilute the insulin to the desired final concentration in pre-warmed cell culture medium or buffer in a sterile microcentrifuge tube.

    • Gently mix the diluted suspension by flicking the tube or pipetting up and down slowly. Avoid vortexing.

  • Application to Cells:

    • Before adding the diluted insulin to your cell culture plates, gently agitate the microcentrifuge tube containing the diluted suspension to ensure it is homogenous.

    • Use a new sterile, low-retention pipette tip to add the desired volume of the insulin suspension to each well.

    • If treating multiple plates or wells over a period of time, ensure the stock diluted suspension is gently mixed before each application.

Visualizations

InsulinSignalingPathway cluster_0 PI3K/Akt Pathway (Metabolic Actions) cluster_1 Ras/MAPK Pathway (Mitogenic Actions) Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binds IRS Insulin Receptor Substrate (IRS) InsulinReceptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (PKB) PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation GSK3 GSK-3 Akt->GSK3 Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis Ras Ras Grb2_SOS->Ras MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_cascade GeneExpression Altered Gene Expression (Growth, Proliferation) MAPK_cascade->GeneExpression

Caption: Simplified overview of the insulin signaling pathway.

ExperimentalWorkflow Start Start: this compound Insulin Vial Resuspend Resuspend Vial (Roll and Invert 20x) Start->Resuspend VisualInspect Visual Inspection (Uniformly Cloudy?) Resuspend->VisualInspect DrawDose Draw Dose into Low-Dead-Space Syringe VisualInspect->DrawDose Yes Troubleshoot Troubleshoot: - Re-mix vial - Check for clumps VisualInspect->Troubleshoot No CheckBubbles Check for and Remove Air Bubbles DrawDose->CheckBubbles Administer Administer Immediately (Subcutaneous Injection) CheckBubbles->Administer End End of Procedure Administer->End Troubleshoot->Resuspend

Caption: Experimental workflow for preparing this compound insulin.

References

Technical Support Center: Lente Insulin Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lente insulin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at improving its absorption.

Troubleshooting Guides

Question: We are observing high variability in the absorption of our this compound insulin formulation in our animal model. What are the potential causes and how can we mitigate this?

Answer:

High variability is a known characteristic of this compound insulin due to its crystalline suspension nature.[1] Several factors can contribute to this variability. Here’s a troubleshooting guide:

  • Improper Suspension: this compound insulin is a suspension of insulin crystals.[2] Failure to properly resuspend the insulin before each injection can lead to inconsistent dosing and, consequently, variable absorption.

    • Recommendation: Gently roll the vial between the palms of your hands at least 10 times and then invert it several times to ensure a uniform, milky-white suspension. Avoid vigorous shaking, as this can cause frothing and denaturation of the insulin protein.

  • Injection Site: The anatomical location of the subcutaneous injection significantly impacts absorption rates. The abdomen generally provides the fastest and most consistent absorption, followed by the arms, thighs, and buttocks.[3][4][5]

    • Recommendation: For rodent models, the flank region is often used.[6] To reduce variability, consistently use the same injection region. If rotation is necessary to avoid lipohypertrophy, rotate within the same anatomical area (e.g., different quadrants of the abdomen).[7][8]

  • Injection Depth: Inconsistent injection depth can lead to variable absorption. Intramuscular injection, which can happen accidentally, results in faster absorption than subcutaneous injection.[9]

    • Recommendation: Use a needle of appropriate length for the animal model to ensure subcutaneous rather than intramuscular delivery. Maintain a consistent injection technique.

  • Animal Stress: Stress during handling and injection can influence physiological factors like blood flow, which can affect insulin absorption.

    • Recommendation: Acclimatize the animals to the handling and injection procedures to minimize stress.

Question: We are trying to accelerate the absorption of this compound insulin in our study. What experimental approaches can we take?

Answer:

Several strategies can be employed to enhance the absorption rate of subcutaneously administered this compound insulin.

  • Local Warming of the Injection Site: Increasing the local temperature of the skin at the injection site can enhance blood flow, thereby accelerating insulin absorption.[9][10]

    • Experimental Approach: Develop a protocol to warm the injection site to a controlled temperature (e.g., 38-40°C) for a specific duration before and after injection. Monitor the effects on the pharmacokinetic profile.

  • Local Massage of the Injection Site: Gentle massage of the injection site can increase the dispersion of the insulin depot and improve absorption.[10][11]

    • Experimental Approach: Standardize a gentle massage protocol for the injection site for a set duration immediately following injection.

  • Use of Permeation Enhancers: Co-administration of certain excipients can improve insulin absorption. For example, hyaluronidase can break down the extracellular matrix, facilitating the dispersion of the injected insulin.[12][13]

    • Experimental Approach: Formulate this compound insulin with a permeation enhancer like recombinant human hyaluronidase (rHuPH20) and compare its pharmacokinetic and pharmacodynamic profiles against the standard formulation.

  • Dispersed Injection Strategy: Administering the total dose as several smaller, dispersed injections can increase the surface area for absorption.[14]

    • Experimental Approach: Instead of a single bolus injection, administer the same total dose as multiple smaller injections in a defined area and assess the impact on absorption kinetics.

Frequently Asked Questions (FAQs)

What is this compound insulin and why is its absorption delayed?

This compound insulin is an intermediate-acting insulin formulation. Its absorption is intentionally delayed by the addition of zinc, which promotes the formation of larger insulin crystals. These crystals dissolve slowly in the subcutaneous tissue, leading to a prolonged duration of action.[2][15] this compound insulin is a mixture of approximately 30% amorphous (semithis compound) and 70% crystalline (ultrathis compound) insulin.[2]

What are the typical pharmacokinetic parameters of this compound insulin in common animal models?

The pharmacokinetic profile of this compound insulin can vary between species. The following table summarizes typical findings in dogs and cats.

ParameterDogsCats
Time to Peak Insulin Concentration (Tmax) 2-8 hours[16]~1.7 hours[17][18]
Duration of Action 8-14 hours[16]Up to 12 hours[17][18]
Nadir (Time of lowest blood glucose) 2-8 hours[16]~4.1 hours[17][18]

How can we assess the bioavailability of our this compound insulin formulation in vivo?

The gold standard for assessing insulin action and sensitivity in vivo is the hyperinsulinemic-euglycemic clamp technique.[19][20] This procedure involves a constant infusion of insulin to achieve a steady-state hyperinsulinemia, while a variable glucose infusion is adjusted to maintain a normal blood glucose level. The glucose infusion rate is a direct measure of insulin sensitivity.

For determining bioavailability, a comparison of the area under the curve (AUC) of plasma insulin concentration versus time following subcutaneous and intravenous administration of the same dose is typically performed.

Is there an in vitro method to predict the in vivo absorption of this compound insulin?

An in vitro dissolution test can be a useful tool to predict the in vivo performance of insulin suspensions.[21][22] This test measures the rate at which the insulin crystals dissolve in a specific medium. While no universally standardized method for this compound insulin exists, a common approach involves using a USP apparatus 2 (paddle) or 4 (flow-through cell) with a physiologically relevant buffer (e.g., phosphate buffer at pH 7.4) at 37°C.[21][22] The dissolution rate can be influenced by factors such as the composition of the dissolution medium and the agitation rate.

Experimental Protocols

In Vivo Assessment of this compound Insulin Absorption using the Euglycemic Clamp Technique in a Rodent Model

Objective: To determine the pharmacokinetic and pharmacodynamic profile of a this compound insulin formulation.

Materials:

  • This compound insulin formulation

  • Anesthetized and catheterized rodent model (e.g., rat)[23][24]

  • Infusion pumps

  • Glucose solution (e.g., 20% dextrose)

  • Blood glucose meter and strips

  • Heparinized saline

  • Equipment for blood sampling

Protocol:

  • Animal Preparation: Anesthetize the animal and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) as per established surgical protocols.[24] Allow for a recovery period of 4-5 days.[24]

  • Fasting: Fast the animals overnight before the experiment.

  • Baseline Measurement: On the day of the experiment, take a baseline blood sample to determine the basal glucose and insulin levels.

  • Insulin Administration: Administer a subcutaneous bolus of the this compound insulin formulation at the desired dose.

  • Euglycemic Clamp:

    • Begin a variable infusion of glucose.

    • Monitor blood glucose every 5-10 minutes.[25]

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (normal blood glucose level).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 300, 360, 420, 480 minutes) to measure plasma insulin concentrations.

  • Data Analysis:

    • Plot the GIR over time to determine the pharmacodynamic profile (onset, peak, and duration of action).

    • Measure plasma insulin concentrations from the collected samples to determine the pharmacokinetic profile (Cmax, Tmax, AUC).

In Vitro Dissolution Testing of this compound Insulin Suspension

Objective: To assess the dissolution rate of a this compound insulin formulation in vitro.

Materials:

  • This compound insulin formulation

  • USP Apparatus 2 (Paddle) or 4 (Flow-through cell)

  • Dissolution medium: Phosphate buffer (pH 7.4)

  • HPLC system for insulin quantification

  • Syringes and filters for sampling

Protocol:

  • Apparatus Setup:

    • Set up the dissolution apparatus according to USP guidelines.

    • Maintain the dissolution medium at 37 ± 0.5°C.

  • Sample Preparation: Gently resuspend the this compound insulin vial to ensure homogeneity.

  • Dissolution Test:

    • Introduce a known amount of the this compound insulin suspension into the dissolution vessel.

    • Begin agitation at a specified rate (e.g., 50 rpm for USP Apparatus 2).

  • Sampling: At predetermined time intervals (e.g., 15, 30, 60, 120, 180, 240 minutes), withdraw a sample of the dissolution medium. Filter the sample immediately to separate the dissolved insulin from the undissolved crystals.

  • Quantification: Analyze the concentration of dissolved insulin in each sample using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of insulin dissolved as a function of time to generate a dissolution profile.

Visualizations

InsulinAbsorptionPathway cluster_Subcutaneous Subcutaneous Tissue cluster_Bloodstream Bloodstream Insulin_Crystals This compound Insulin (Zinc-Insulin Crystals) Dissolution Dissolution Insulin_Crystals->Dissolution Slow Release Insulin_Monomers Insulin Monomers & Dimers Dissolution->Insulin_Monomers Capillary Capillary Insulin_Monomers->Capillary Absorption Systemic_Circulation Systemic Circulation Capillary->Systemic_Circulation

Caption: Dissolution and absorption of this compound insulin.

ExperimentalWorkflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment start Start: this compound Insulin Formulation dissolution In Vitro Dissolution Assay start->dissolution animal_model Administer to Animal Model (e.g., Dog, Cat, Rodent) start->animal_model dissolution_analysis Analyze Dissolution Profile dissolution->dissolution_analysis end End: Characterize Absorption Profile dissolution_analysis->end euglycemic_clamp Euglycemic Clamp Study animal_model->euglycemic_clamp pk_pd_sampling Pharmacokinetic & Pharmacodynamic Sampling euglycemic_clamp->pk_pd_sampling pk_pd_analysis Analyze PK/PD Profiles pk_pd_sampling->pk_pd_analysis pk_pd_analysis->end

Caption: Workflow for assessing this compound insulin absorption.

TroubleshootingLogic issue Issue: High Variability in This compound Insulin Absorption cause1 Improper Suspension? issue->cause1 cause2 Inconsistent Injection Site? issue->cause2 cause3 Variable Injection Depth? issue->cause3 solution1 Action: Ensure proper resuspension technique. cause1->solution1 solution2 Action: Standardize injection site within one region. cause2->solution2 solution3 Action: Use appropriate needle length and consistent technique. cause3->solution3

Caption: Troubleshooting logic for absorption variability.

References

Troubleshooting injection site reactions with Lente insulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering injection site reactions with Lente insulin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound insulin and how does it work?

This compound insulin is an intermediate-duration insulin formulation that was historically used for basal glycemic control.[1] Its action is prolonged through the addition of zinc, which promotes the formation of larger insulin crystals that dissolve more slowly upon subcutaneous injection.[2] this compound insulin typically consists of a mixture of 30% amorphous (semithis compound) and 70% crystalline (ultrathis compound) insulin suspended in a zinc acetate buffer at a neutral pH.[1] The onset of action is approximately 1-3 hours, with a peak effect at 6-12 hours and a duration of 10-16 hours.[1] While discontinued for human use in the mid-2000s, it remains relevant in veterinary medicine and research, particularly in canine and feline diabetic models.[1]

Q2: What are the common components of this compound insulin that could cause injection site reactions?

Injection site reactions can be triggered by several components of the this compound insulin formulation:

  • The Insulin Protein: Animal-derived insulins (porcine, bovine) are more immunogenic than recombinant human insulin. Porcine insulin is structurally very similar to canine insulin, differing by only one amino acid, while bovine insulin differs by three.[3] This foreign protein can be recognized by the immune system, leading to hypersensitivity reactions.[2]

  • Zinc: this compound insulin is a zinc suspension.[1][4] While essential for its prolonged action, zinc has been implicated as a potential cause of delayed-type hypersensitivity reactions.[3][5][6]

  • Preservatives: Preservatives such as meta-cresol are added to insulin preparations and can also cause allergic reactions.[6]

  • Protamine (in related insulins): Although not a component of this compound insulin, protamine is used in other intermediate-acting insulins like NPH and PZI and is a known potential allergen.[6][7]

Q3: What are the different types of injection site reactions observed with insulin?

A range of cutaneous reactions can occur at the injection site. These can be broadly categorized as:

  • Lipodystrophy: This includes lipohypertrophy (thickening and lumps of subcutaneous fat tissue) and lipoatrophy (loss of subcutaneous fat).[4][8][9] Lipohypertrophy is the more common form and is often associated with repeated injections at the same site.[9]

  • Allergic/Hypersensitivity Reactions: These are immune-mediated responses that can be classified into:

    • Type I (Immediate) Hypersensitivity: An IgE-mediated reaction that occurs within minutes to hours, characterized by redness, swelling (edema), itching (pruritus), and hives (urticaria).[3][6] In severe cases, this can lead to systemic anaphylaxis.[10]

    • Type III (Arthus) Reaction: An immune complex-mediated reaction that develops 4-12 hours post-injection, presenting as localized inflammation, tenderness, and subcutaneous nodules.[6][11]

    • Type IV (Delayed-Type) Hypersensitivity: A T-cell mediated reaction that appears 24-72 hours after injection, often characterized by induration (hardening) and erythema.[6]

  • Other Cutaneous Reactions: Less common reactions include acanthosis nigricans (hyperpigmented plaques) and dystrophic calcification with fat necrosis, which can present as hard subcutaneous swellings.[9][12]

Troubleshooting Injection Site Reactions

Issue 1: Localized Erythema, Edema, and Pruritus within 2 hours of Injection

This presentation is suggestive of a Type I hypersensitivity reaction.

Troubleshooting Workflow:

G cluster_observe Observation & Initial Steps cluster_investigate Investigation cluster_analyze Analysis cluster_confirm Confirmation & Action observe Observe acute reaction: Erythema, Edema, Pruritus record Record observations, photograph site observe->record check Check for systemic signs (e.g., respiratory distress) record->check biopsy Collect skin biopsy for histopathology check->biopsy If localized blood Collect blood sample for serology biopsy->blood histo H&E and Toluidine Blue Staining (look for mast cell degranulation) biopsy->histo elisa ELISA for insulin-specific IgE blood->elisa histo->elisa confirm Confirm Type I Hypersensitivity histo->confirm elisa->confirm action Consider alternative insulin (e.g., different species origin, or analog) confirm->action G cluster_diff Differential Diagnosis cluster_exp Experimental Approach cluster_findings Expected Findings start Subcutaneous nodule at 24-48 hours biopsy Skin Biopsy & Histopathology start->biopsy type4 Type IV Hypersensitivity (T-cell mediated) foreign Foreign Body Reaction (to Zinc/Insulin crystals) ihc Immunohistochemistry biopsy->ihc Characterize infiltrate patch Patch Testing (optional) biopsy->patch foreign_find Granulomatous inflammation, giant cells, crystalline material biopsy->foreign_find type4_find Perivascular infiltrates of lymphocytes and macrophages ihc->type4_find CD3+, CD4+ cells G cluster_antigen Antigen Presentation cluster_type1 Type I Hypersensitivity cluster_type4 Type IV Hypersensitivity insulin Insulin/Excipient apc Antigen Presenting Cell (APC) insulin->apc th2 Th2 Cell apc->th2 th1 Th1 Cell apc->th1 bcell B Cell th2->bcell IL-4 plasma Plasma Cell bcell->plasma ige Insulin-specific IgE plasma->ige mast Mast Cell ige->mast Binds to FcεRI mediators Release of Histamine, Cytokines mast->mediators Antigen cross-linking macro Macrophage Activation th1->macro IFN-γ delayed_inflammation Delayed Inflammation, Tissue Induration macro->delayed_inflammation

References

Technical Support Center: Optimizing Lente Insulin Timing with Meals in Cats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Lente insulin timing with meals in diabetic cats.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of porcine this compound insulin in diabetic cats?

A1: Studies have shown that subcutaneously injected 40 IU/ml porcine this compound insulin (Caninsulin®) in diabetic cats results in a peak plasma insulin concentration at approximately 1.7 ± 0.1 hours and a blood glucose nadir (lowest point) at around 4.1 ± 0.3 hours.[1][2] The effects of the insulin on blood glucose levels typically return to baseline within 12 hours, making it suitable for twice-daily administration.[1][2]

Q2: How does meal composition affect glycemic control in cats treated with this compound insulin?

A2: Meal composition significantly impacts postprandial glucose and insulin concentrations. High-protein, low-carbohydrate diets (e.g., ≤ 12% of metabolizable energy from carbohydrates) are generally recommended for diabetic cats.[3] These diets can help stabilize blood glucose levels, reduce the demand for exogenous insulin, and improve overall glycemic control.[3][4] Conversely, high-carbohydrate diets can lead to more pronounced postprandial hyperglycemia.[5]

Q3: Should this compound insulin be administered at the same time as meals?

A3: For cats on a twice-daily this compound insulin regimen, it is generally recommended to administer the insulin concurrently with or immediately after a meal.[6] This timing helps to align the peak insulin activity with the postprandial rise in blood glucose. Consistency in the timing of meals and insulin injections, as well as the caloric content of the meals, is crucial for predictable glycemic control.[6][7] However, some cats are "grazers" and eat multiple small meals throughout the day. In these cases, insulin injections do not need to coincide with a specific meal, but a consistent daily feeding and insulin schedule should still be maintained.[3]

Troubleshooting Guides

Scenario 1: Persistent Hyperglycemia Despite this compound Insulin Administration

Problem: The cat's blood glucose levels remain consistently high throughout the day, despite receiving this compound insulin.

Possible Causes and Troubleshooting Steps:

  • Inadequate Insulin Dose: The current insulin dose may be insufficient. A dose adjustment may be necessary. It is recommended to start with a conservative dose (e.g., 0.25-0.5 U/kg) and titrate upwards based on blood glucose monitoring.[8][9]

  • Insulin Inactivation: Improper handling or storage of insulin can lead to loss of potency. Ensure the insulin has not been exposed to extreme temperatures or vigorous shaking.[10] It is advisable to start with a new vial of insulin to rule out this possibility.

  • Short Duration of Insulin Action: In some cats, the duration of action of this compound insulin may be shorter than 12 hours, leading to a period of hyperglycemia before the next dose.[10][11] Consider switching to a longer-acting insulin like glargine or PZI if poor control persists.[10][12]

  • Insulin Resistance: Underlying conditions such as obesity, concurrent infections, or other endocrinopathies (e.g., acromegaly) can cause insulin resistance.[11] A thorough clinical evaluation is warranted if insulin doses exceed 1.0–1.5 IU/kg twice daily with continued poor glycemic control.[11]

  • Dietary Indiscretion: Inconsistent feeding schedules or consumption of high-carbohydrate treats can lead to unpredictable blood glucose levels.[7][10] Reinforce the importance of a consistent, low-carbohydrate diet.

Scenario 2: Hypoglycemia Following this compound Insulin Injection

Problem: The cat experiences a dangerously low blood glucose level after receiving this compound insulin.

Possible Causes and Troubleshooting Steps:

  • Insulin Overdose: The current insulin dose may be too high. Immediate veterinary intervention is required for hypoglycemic episodes. The insulin dose should be reduced.

  • Inappetence: If the cat does not eat its meal but still receives the full dose of insulin, hypoglycemia can occur.[7] It is often recommended to administer insulin after the cat has eaten to ensure food intake.

  • Diabetic Remission: Some diabetic cats, particularly newly diagnosed ones, can go into remission and may no longer require insulin.[10] Failure to recognize this can lead to severe hypoglycemia. Regular monitoring is crucial to detect remission.

Experimental Protocols

Protocol 1: Generation of a Blood Glucose Curve (BGC)

Objective: To evaluate the efficacy and duration of action of a specific this compound insulin dose and to assess the timing of the glucose nadir in relation to meals.

Methodology:

  • Acclimatization: Allow the cat to acclimate to the testing environment to minimize stress-induced hyperglycemia.[13] Home monitoring by the owner can provide more accurate results.[14][15]

  • Baseline Glucose: Obtain a baseline blood glucose reading immediately before the morning meal and insulin injection.

  • Feeding and Insulin Administration: Feed the cat its standard meal. Administer the prescribed dose of this compound insulin subcutaneously. Record the time of both feeding and injection.

  • Serial Blood Glucose Monitoring: Collect blood samples to measure glucose levels every 1-4 hours for a 12 to 24-hour period.[14] For more detailed curves in a research setting, 2-hour intervals are common.[2]

  • Data Plotting: Plot the blood glucose concentrations against time to visualize the glucose curve.

  • Interpretation: Analyze the curve to determine the baseline glucose, peak glucose, glucose nadir, and duration of insulin action (time until blood glucose returns to pre-injection levels or exceeds the renal threshold).[16][17]

Protocol 2: Continuous Glucose Monitoring (CGM)

Objective: To obtain a more comprehensive understanding of glycemic fluctuations over several days without the stress of repeated blood sampling.

Methodology:

  • Sensor Placement: Place a continuous glucose monitoring sensor (e.g., FreeStyle Libre) on a suitable location on the cat, such as the dorsal neck or lateral thorax.[18] Sedation may be helpful for some cats during placement.

  • Activation and Monitoring: Activate the sensor and use a reader or smartphone app to collect interstitial glucose readings. Data can be collected for up to 14 days.[18]

  • Data Analysis: Download and analyze the data to assess trends, time in the ideal glucose range, and the frequency and duration of hyperglycemic and hypoglycemic events.[18]

Quantitative Data

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Porcine this compound Insulin (40 IU/ml) in Diabetic Cats

ParameterMean Value (± SEM)
Time to Peak Insulin Concentration1.7 ± 0.1 hours
Time to Blood Glucose Nadir4.1 ± 0.3 hours
Duration of Action (return to baseline)< 12 hours

Source: Adapted from Martin and Rand (2001)[1][2]

Table 2: Example Blood Glucose Curve Data in a Diabetic Cat on this compound Insulin

Time Post-Injection (hours)Blood Glucose (mg/dL)
0 (Pre-injection)350
2280
4180
6150
8220
10300
12340

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Insulin Timing cluster_0 Initial Assessment cluster_1 Monitoring & Data Collection cluster_2 Data Analysis & Optimization A Diagnose Diabetes Mellitus (Persistent Hyperglycemia & Glucosuria) B Initiate this compound Insulin Therapy (0.25-0.5 U/kg BID) A->B C Prescribe High-Protein, Low-Carbohydrate Diet B->C D Perform Serial Blood Glucose Curves or Continuous Glucose Monitoring C->D E Record Meal Times, Insulin Injection Times, and Clinical Signs D->E F Analyze Glucose Curves: - Nadir Timing - Duration of Action - Time in Target Range G Is Nadir Aligned with Postprandial Period? F->G H Adjust Insulin Timing Relative to Meals G->H No I Is Glycemic Control Adequate? G->I Yes H->D Re-evaluate J Adjust Insulin Dose I->J No K Maintain Current Protocol & Continue Monitoring I->K Yes J->D Re-evaluate

Caption: Workflow for optimizing this compound insulin timing with meals in cats.

Insulin_Signaling_Pathway Simplified Insulin Signaling Pathway in a Hepatocyte cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Metabolic Outcomes Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation Glycogen Glycogen Synthesis (Glycogen Synthase Activation) Akt->Glycogen Gluconeogenesis Decreased Gluconeogenesis (PEPCK, G6Pase Inhibition) Akt->Gluconeogenesis Glycolysis Increased Glycolysis (PFK Activation) Akt->Glycolysis

Caption: Simplified insulin signaling pathway in a hepatocyte.

References

Validation & Comparative

A Comparative Analysis of Lente and NPH Insulin for the Management of Canine Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two intermediate-acting insulin formulations, Lente and Neutral Protamine Hagedorn (NPH), for the treatment of diabetes mellitus in dogs. The information presented is collated from peer-reviewed studies and veterinary clinical resources to support research and development in canine diabetes management.

Executive Summary

Both this compound and NPH insulins are widely used and considered effective for the management of diabetes in dogs.[1][2][3][4][5][6][7][8] Clinical evidence suggests that while both formulations can achieve good glycemic control, there are nuances in their composition, potency, and pharmacokinetic profiles that may influence therapeutic selection and monitoring strategies. This guide explores these differences through a review of quantitative data from comparative studies and detailed experimental protocols for assessing insulin efficacy.

Insulin Formulations at a Glance

This compound insulin is a porcine-origin zinc suspension composed of 35% amorphous (short-acting) and 65% crystalline (long-acting) insulin.[2][7] Its amino acid sequence is identical to that of canine insulin. NPH insulin is a recombinant human insulin suspension containing protamine to prolong its duration of action.[6]

Comparative Efficacy and Dosage

A prospective, randomized, controlled clinical study directly comparing this compound and NPH insulin in newly diagnosed diabetic dogs provides key quantitative insights into their performance.[1][3][4][5][7][8]

Table 1: Summary of Clinical Trial Data - this compound vs. NPH Insulin in Diabetic Dogs [1][3][4][5][7][8]

ParameterThis compound InsulinNPH Insulin
Number of Subjects 1515
Median Insulin Dose (U/kg/injection) at Study End 0.61 (range: 0.34-0.92)0.49 (range: 0.23-0.68)
Good Glycemic Control (% of dogs) at Study End 60% (9/15)73% (11/15)

The study found no statistically significant difference in the proportion of dogs achieving good glycemic control between the two groups.[1][3][4][5][7][8] However, the median insulin dose required for the NPH group was notably lower, suggesting a greater potency of the recombinant human NPH insulin in dogs.[6] Both treatment groups showed significant improvement in clinical signs of polyuria and polydipsia.[1][3][4][5][7][8]

Experimental Protocols

Accurate assessment of insulin efficacy in diabetic dogs relies on standardized experimental protocols. The following sections detail the methodologies for key experiments cited in comparative studies.

Blood Glucose Curve Analysis

A blood glucose curve is essential for evaluating the effectiveness of an insulin formulation by determining its onset of action, the glucose nadir (lowest point), and the duration of action.[1][2]

Protocol:

  • Pre-sampling: The dog should be fed its regular meal and administered its insulin dose as it would be at home.[1][2][9]

  • Baseline Blood Sample: A baseline blood glucose measurement is taken just prior to feeding and insulin administration.[9]

  • Serial Blood Sampling: Blood samples are collected every 1 to 2 hours for a period of 12 to 24 hours.[1][10] If blood glucose levels are expected to be low, hourly sampling is recommended.[2][11]

  • Sample Collection: Blood can be collected via a peripheral vein by a veterinarian or from a capillary bed (e.g., ear pinna, inner lip, or elbow callus) using a portable glucometer.[1][2] Glucometers should be calibrated for use in dogs.[1][2]

  • Data Interpretation: The resulting glucose curve is analyzed to determine the glucose nadir (ideal range: 80-150 mg/dL), and the duration of action (the time blood glucose is maintained between approximately 80-200 mg/dL in dogs).[11]

Fructosamine Concentration Measurement

Serum fructosamine provides an indication of the average blood glucose concentration over the preceding 2 to 3 weeks, offering a longer-term view of glycemic control that is not affected by short-term stress-induced hyperglycemia.[12]

Protocol:

  • Sample Collection: A fasted blood sample is collected into a red-top tube or a sterile container without additives.[12][13]

  • Serum Separation: The blood is centrifuged to separate the serum from the clot.[13]

  • Assay Principle: The most common method for measuring fructosamine is a colorimetric assay based on the ability of ketoamines (formed by the non-enzymatic glycation of proteins) to reduce a nitroblue tetrazolium (NBT) dye in an alkaline solution, producing a colored formazan.[14]

  • Measurement: The rate of formazan formation is measured spectrophotometrically and is proportional to the fructosamine concentration.[14]

  • Interpretation: Fructosamine concentrations are compared to a reference range to assess glycemic control (e.g., Good control: 300-400 µmol/L, Fair control: 400-450 µmol/L, Poor control: >450 µmol/L).[13]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in evaluating and understanding insulin action, the following diagrams are provided.

Experimental_Workflow cluster_enrollment Canine Enrollment cluster_treatment Treatment Groups cluster_monitoring Monitoring Protocol cluster_outcome Outcome Assessment start Newly Diagnosed Diabetic Dog randomization Randomization start->randomization This compound This compound Insulin (q12h) randomization->this compound nph NPH Insulin (q12h) randomization->nph re_eval Follow-up Re-evaluations (Weeks 1, 2, 4, 6, 8, 12) This compound->re_eval nph->re_eval bg_curve Blood Glucose Curve re_eval->bg_curve fructosamine Serum Fructosamine re_eval->fructosamine phys_exam Physical Exam re_eval->phys_exam end End of Study (Week 12) bg_curve->end fructosamine->end phys_exam->end data_analysis Data Analysis: - Insulin Dose - Glycemic Control - Clinical Signs end->data_analysis

Caption: Experimental workflow for comparing this compound and NPH insulin in diabetic dogs.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P GLUT4_channel GLUT4 PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (PKB) PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GSK3 GSK3 Akt->GSK3 Inhibits AS160->GLUT4_vesicle Inhibition of translocation GLUT4_vesicle->GLUT4_channel Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

References

A Comparative Analysis of Lente and Insulin Glargine for the Treatment of Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of feline diabetes mellitus is a critical area of veterinary research, with the choice of insulin formulation playing a pivotal role in achieving glycemic control and inducing diabetic remission. This guide provides an objective comparison of two commonly utilized insulin types, Lente and insulin glargine, drawing upon key experimental data to inform research and development in feline diabetes therapeutics.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and insulin glargine in felines based on key clinical endpoints from prospective studies.

Table 1: Comparative Efficacy of Once-Daily Insulin Glargine vs. Twice-Daily this compound Insulin

ParameterInsulin Glargine (n=6)This compound Insulin (n=7)Key Findings
Dosing Frequency Once Daily (q24h)Twice Daily (q12h)Glargine was administered less frequently.
Initial Dose 0.5 U/kg0.5 U/kgBoth groups started with the same dose relative to body weight.
Remission Rate 17% (1 of 6 cats)43% (3 of 7 cats)A higher remission rate was observed in the this compound insulin group in this particular study.[1][2]
Glycemic Control Significant improvement in serum fructosamine and glucose concentrations.Significant improvement in serum fructosamine and glucose concentrations.Both insulins demonstrated effective glycemic control with no significant difference between the groups.[1]

Data from Weaver et al. (2006). All cats were fed a high-protein, low-carbohydrate diet.[1]

Table 2: Comparative Efficacy of Twice-Daily Insulin Glargine vs. Twice-Daily this compound Insulin and Protamine Zinc Insulin (PZI)

ParameterInsulin Glargine (n=8)This compound Insulin (n=8)PZI (n=8)Key Findings
Dosing Frequency Twice DailyTwice DailyTwice DailyAll insulins were administered with the same frequency.
Remission Rate 100% (8 of 8 cats)25% (2 of 8 cats)38% (3 of 8 cats)Insulin glargine resulted in a significantly higher remission rate.[3][4]
Glycemic Control Significantly lower mean daily blood glucose and serum fructosamine concentrations by day 56.--Glargine provided superior glycemic control compared to this compound and PZI.[3]
Hypoglycemia Biochemical hypoglycemia was detected, but no clinical signs were observed.Two cats experienced severe clinical hypoglycemia.One cat experienced severe clinical hypoglycemia.Glargine was associated with a lower risk of clinical hypoglycemic events.[4][5]

Data from Marshall et al. (2009). All cats were newly diagnosed diabetics and fed a low-carbohydrate diet.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the experimental protocols from the key studies cited.

Weaver et al. (2006): Once-Daily Glargine vs. Twice-Daily this compound
  • Study Design: Randomized controlled trial.[1]

  • Animals: 13 client-owned cats with naturally occurring diabetes mellitus.[1]

  • Inclusion Criteria: Cats with a confirmed diagnosis of diabetes mellitus.

  • Exclusion Criteria: Not specified in the provided abstract.

  • Insulin Administration:

    • Glargine Group (n=6): 0.5 U/kg administered subcutaneously once daily (q24h).[1]

    • This compound Group (n=7): 0.5 U/kg administered subcutaneously twice daily (q12h).[1]

  • Diet: All cats were exclusively fed a high-protein, low-carbohydrate diet.[1]

  • Monitoring:

    • Physical examination, assessment of clinical signs, 16-hour blood glucose curve, and serum fructosamine concentrations were evaluated at weeks 1, 2, 4, 8, and 12.[1]

  • Definition of Remission: Not explicitly defined in the abstract but implied by the cessation of insulin therapy.

Marshall et al. (2009): Twice-Daily Glargine vs. Twice-Daily this compound and PZI
  • Study Design: Non-randomized, prospective study.[3]

  • Animals: 24 cats with newly diagnosed diabetes mellitus.[3]

  • Inclusion Criteria: Diagnosis of diabetes mellitus within the preceding 24 hours.[3]

  • Exclusion Criteria: Cats with serious concurrent diseases.[3]

  • Insulin Administration:

    • Initial subcutaneous dose of 0.25 to 0.5 IU/kg twice a day, determined by the initial serum glucose concentration.[3]

  • Diet: All cats were fed an identical ultra-low-carbohydrate and high-protein canned food.[3]

  • Monitoring:

    • Initial assessment included a physical examination, serum chemistry profile, urinalysis, and urine bacterial culture. Fructosamine concentration was also determined.[3]

    • Mean daily blood glucose and serum fructosamine concentrations were monitored.

  • Definition of Remission: Having serum blood glucose concentrations within the reference range for two weeks after discontinuing insulin administration.[3]

Visualizing Experimental Design and Insulin Action

To further elucidate the methodologies and conceptual frameworks, the following diagrams are provided.

experimental_workflow_weaver_2006 start Recruitment of 13 Diabetic Cats randomization Randomization start->randomization group_glargine Glargine Group (n=6) 0.5 U/kg SC q24h randomization->group_glargine Group 1 group_this compound This compound Group (n=7) 0.5 U/kg SC q12h randomization->group_this compound Group 2 diet High-Protein, Low-Carbohydrate Diet (All Cats) group_glargine->diet group_this compound->diet monitoring Monitoring at Weeks 1, 2, 4, 8, 12 (Physical Exam, Glucose Curve, Fructosamine) diet->monitoring outcome Comparative Efficacy Analysis (Glycemic Control, Remission) monitoring->outcome

Caption: Workflow of the Weaver et al. (2006) comparative study.

experimental_workflow_marshall_2009 start Enrollment of 24 Newly Diagnosed Diabetic Cats grouping Group Assignment (Non-Randomized) start->grouping group_glargine Glargine Group (n=8) 0.25-0.5 IU/kg SC q12h grouping->group_glargine group_this compound This compound Group (n=8) 0.25-0.5 IU/kg SC q12h grouping->group_this compound group_pzi PZI Group (n=8) 0.25-0.5 IU/kg SC q12h grouping->group_pzi diet Ultra-Low-Carbohydrate, High-Protein Diet (All Cats) group_glargine->diet group_this compound->diet group_pzi->diet monitoring Monitoring (Blood Glucose, Fructosamine) diet->monitoring outcome Efficacy Comparison (Remission Rate, Glycemic Control) monitoring->outcome

Caption: Workflow of the Marshall et al. (2009) comparative study.

insulin_action_pathway cluster_insulin Insulin Administration cluster_body Systemic Circulation & Cellular Action This compound This compound Insulin (Intermediate-acting) absorption Subcutaneous Absorption This compound->absorption Slower, more variable glargine Insulin Glargine (Long-acting analog) glargine->absorption Slower, more consistent 'Peakless' profile receptor Insulin Receptor Binding (e.g., in Liver, Muscle, Adipose Tissue) absorption->receptor glucose_uptake Increased Glucose Uptake & Utilization receptor->glucose_uptake glycogen Glycogen Synthesis receptor->glycogen gluconeogenesis Decreased Hepatic Gluconeogenesis receptor->gluconeogenesis

Caption: Generalized signaling pathway of insulin action in felines.

Conclusion

The available evidence suggests that while both this compound and insulin glargine can be effective in managing feline diabetes, insulin glargine, particularly when administered twice daily in newly diagnosed cases and combined with a low-carbohydrate diet, may offer superior glycemic control and a significantly higher likelihood of achieving diabetic remission.[3][4] The longer and more consistent duration of action of glargine likely contributes to these improved outcomes.[6][7] However, the study by Weaver et al. (2006) indicates that twice-daily this compound insulin can also be an effective treatment, yielding a notable remission rate.[1] These findings underscore the importance of considering the specific clinical context, including the chronicity of the disease and the feasibility of different dosing regimens, when selecting an insulin formulation for feline patients. Further research is warranted to continue optimizing insulin protocols for this patient population.

References

A Head-to-Head Clinical Comparison of Porcine Insulin Zinc Suspension (Lente/Vetsulin) and NPH Insulin for the Management of Canine Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two intermediate-acting insulin formulations commonly used in the treatment of canine diabetes mellitus: porcine insulin zinc suspension (Lente, marketed as Vetsulin® and Caninsulin®) and Neutral Protamine Hagedorn (NPH) insulin. The data presented is derived from a prospective, randomized, controlled clinical study to inform research and development in veterinary diabetology.

Product Overview

Porcine Insulin Zinc Suspension (this compound/Vetsulin) is a sterile aqueous suspension of purified porcine insulin. As porcine insulin is structurally identical to canine insulin, it is considered a homologous insulin, minimizing the potential for anti-insulin antibody formation.[1][2] It is an intermediate-acting insulin formulation containing two forms of zinc insulin crystals: a smaller, amorphous form for rapid onset and a larger, crystalline form for extended duration. In the United States, this formulation consists of 35% amorphous and 65% crystalline insulin.

Neutral Protamine Hagedorn (NPH) Insulin is an intermediate-acting human recombinant insulin. Its duration of action is prolonged by the addition of protamine and zinc, which delay its absorption from the subcutaneous tissue. While not structurally identical to canine insulin, it has been widely used off-label for the management of canine diabetes.[2]

Comparative Efficacy and Safety Data

The following tables summarize the key findings from a 12-week prospective, randomized clinical trial comparing the efficacy and safety of this compound insulin and NPH insulin in newly diagnosed diabetic dogs.

Table 1: Glycemic Control and Insulin Dosing
ParameterThis compound Insulin Group (n=15)NPH Insulin Group (n=15)Significance
Median Insulin Dose at 12 Weeks (U/kg) 0.61 (Range: 0.34-0.92)0.49 (Range: 0.23-0.68)Not Significant
Good Glycemic Control at 12 Weeks 60% (9/15 dogs)73% (11/15 dogs)Not Significant

Data adapted from a prospective, randomized, controlled clinical study.

Table 2: Clinical and Laboratory Parameters
ParameterThis compound Insulin GroupNPH Insulin GroupOutcome
Clinical Signs (Polyuria/Polydipsia) Significant ImprovementSignificant ImprovementBoth insulins were effective in reducing clinical signs of diabetes.
Blood Glucose Concentrations Significant ReductionSignificant ReductionBoth insulins demonstrated a significant ability to lower blood glucose levels over the study period.
Serum Fructosamine Concentrations Significant ReductionSignificant ReductionBoth insulins led to a significant decrease in fructosamine, indicating improved long-term glycemic control.

Data adapted from a prospective, randomized, controlled clinical study.

Experimental Protocols

The data presented above was generated from a study with the following methodology:

Study Design: A prospective, randomized, controlled clinical study.

Subjects: Thirty client-owned dogs with newly diagnosed diabetes mellitus.

Randomization: Animals were randomly assigned to one of two treatment groups:

  • This compound Group (n=15): Received porcine insulin zinc suspension.

  • NPH Group (n=15): Received NPH insulin.

Treatment Protocol:

  • Initial Dosing: All dogs were started on their assigned insulin at a dose of 0.5 U/kg administered subcutaneously every 12 hours.

  • Dose Adjustments: Insulin doses were adjusted based on clinical signs, blood glucose curves, and serum fructosamine concentrations evaluated at follow-up appointments.

  • Diet: All dogs were fed a diet appropriate for diabetic canines.

Follow-up Evaluations: Re-evaluations were conducted at weeks 1, 2, 4, 6, 8, and 12 post-initiation of therapy.

Parameters Measured at Each Re-evaluation:

  • Complete physical examination.

  • 12-hour serial blood glucose curve.

  • Serum fructosamine concentration.

  • Assessment of clinical signs (polyuria, polydipsia) via owner questionnaires.

Definition of Good Glycemic Control:

  • Resolution of clinical signs of diabetes.

  • Blood glucose nadir between 80 and 150 mg/dL.

  • Mean blood glucose concentration during the glucose curve below 250 mg/dL.

  • Duration of insulin effect between 10 and 12 hours.

Mandatory Visualizations

Insulin Signaling Pathway

The binding of insulin to its receptor on target cells initiates a cascade of intracellular events leading to glucose uptake and utilization. The diagram below illustrates the principal pathways involved.

InsulinSignalingPathway cluster_membrane Cell Membrane Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS (Insulin Receptor Substrate) InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Ras Ras/MAPK Pathway IRS->Ras Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt/PKB PDK1->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulates GlycogenSynthase Glycogen Synthase Akt->GlycogenSynthase Activates GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis GeneExpression Gene Expression & Cell Growth Ras->GeneExpression

Caption: Simplified canine insulin signaling cascade.

Experimental Workflow: Comparative Clinical Trial

The following diagram outlines the logical flow of the prospective, randomized clinical trial comparing this compound and NPH insulins.

ExperimentalWorkflow Start Start: 30 Dogs with Newly Diagnosed Diabetes Randomization Randomization Start->Randomization GroupL Group 1 (n=15): This compound Insulin Randomization->GroupL GroupN Group 2 (n=15): NPH Insulin Randomization->GroupN Treatment Treatment Initiation: 0.5 U/kg BID GroupL->Treatment GroupN->Treatment FollowUp Follow-up Evaluations (Weeks 1, 2, 4, 6, 8, 12) Treatment->FollowUp DataCollection Data Collection: - Physical Exam - Blood Glucose Curve - Fructosamine - Clinical Signs FollowUp->DataCollection Endpoint End of Study: 12 Weeks FollowUp->Endpoint Analysis Comparative Analysis: Efficacy & Safety Endpoint->Analysis

Caption: Workflow of the randomized insulin trial.

Conclusion

Based on the available head-to-head clinical trial data, both porcine insulin zinc suspension (this compound/Vetsulin) and NPH insulin are effective in the management of newly diagnosed canine diabetes mellitus. Both formulations significantly improved clinical signs and key laboratory parameters of glycemic control. While there was no statistically significant difference in the proportion of dogs achieving good glycemic control between the two groups, the study provides valuable quantitative data for researchers and professionals in the field. The choice between these insulins may be guided by factors such as cost, availability, and clinician experience, as both have demonstrated comparable efficacy and safety in a clinical setting.

References

Validating a New Insulin Assay with Lente Insulin as a Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new assay is a critical step to ensure accurate and reliable results. This guide provides a comprehensive comparison framework for validating a new insulin assay using Lente insulin as a control. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Introduction to this compound Insulin as a Control

This compound insulin is an intermediate-acting insulin formulation that was historically derived from porcine and bovine sources.[1] Its duration of action is prolonged by the addition of zinc, which facilitates the formation of insulin crystals that dissolve slowly after injection.[1] Commercial preparations of this compound insulin consist of a mixture of 30% semithis compound (amorphous, faster-acting) and 70% ultrathis compound (crystalline, slower-acting) insulin.[2] Although its use in humans has been discontinued in favor of more predictable insulin analogs, its stable, intermediate-acting properties can make it a useful control in certain in vitro assay validation contexts, particularly when assessing the detection of non-standard or older insulin formulations.[1][3]

Experimental Protocols

The validation of a new insulin assay should be conducted in accordance with established guidelines from regulatory bodies such as the FDA and EMA. The following protocols are adapted for the specific use of this compound insulin as a control.

1. Preparation of this compound Insulin Control Samples:

  • Source: Obtain a stable source of this compound insulin. Veterinary formulations are a potential option.

  • Reconstitution and Dilution: Due to its suspension nature, ensure thorough and consistent mixing before each use to guarantee homogeneity. Prepare stock solutions and a dilution series in a matrix that mimics the intended sample type (e.g., human serum, plasma). The diluent should be carefully chosen to maintain the stability and solubility of the insulin during the assay.[4]

  • Concentration Range: The dilution series should cover the entire expected physiological and pharmacological range of the assay, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

2. Assay Validation Parameters:

The following parameters should be assessed for both the new assay and an established reference assay.

  • Specificity and Cross-Reactivity:

    • Protocol: Test the assay's ability to exclusively detect insulin. This is crucial as different insulin immunoassays show varying degrees of cross-reactivity with insulin analogs.[5][6] Spike samples with this compound insulin, human insulin, and other relevant insulin analogs (e.g., lispro, aspart, glargine).

    • Acceptance Criteria: The assay should demonstrate high specificity for insulin with minimal cross-reactivity to structurally similar molecules, unless the assay is intended to detect multiple forms.

  • Precision (Repeatability and Intermediate Precision):

    • Protocol: Analyze multiple replicates of this compound insulin control samples at different concentrations (low, medium, and high) within the same assay run (repeatability) and on different days with different operators (intermediate precision).

    • Acceptance Criteria: The coefficient of variation (CV) should be within acceptable limits, typically <15% for immunoassays.

  • Accuracy:

    • Protocol: Determine the closeness of the measured concentration to the true concentration. Analyze samples with known concentrations of this compound insulin and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.

  • Linearity and Range:

    • Protocol: Assay a dilution series of this compound insulin to demonstrate a linear relationship between concentration and assay signal. The range is the interval between the LLOQ and ULOQ that meets the requirements for precision and accuracy.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Protocol: The LOD is the lowest concentration of this compound insulin that can be reliably distinguished from the blank. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

    • Acceptance Criteria: The LOQ must be appropriate for the intended use of the assay.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison between the new assay and the established method.

Table 1: Comparison of Assay Performance Characteristics

Parameter New Assay Established Assay Acceptance Criteria
Precision (CV%)
Intra-assay (Low QC) 4.8% 5.2% <15%
Intra-assay (Mid QC) 4.2% 4.5% <15%
Intra-assay (High QC) 3.9% 4.1% <15%
Inter-assay (Low QC) 7.5% 8.0% <15%
Inter-assay (Mid QC) 6.8% 7.2% <15%
Inter-assay (High QC) 6.5% 6.9% <15%
Accuracy (% Recovery)
Low QC 98.5% 99.1% 85-115%
Mid QC 101.2% 100.5% 85-115%
High QC 99.8% 100.2% 85-115%
Sensitivity
LOD (µIU/mL) 0.15 0.17 Reportable
LLOQ (µIU/mL) 0.50 0.55 Reportable
Linearity (r²) 0.998 0.997 ≥0.99

| Assay Range (µIU/mL) | 0.50 - 250 | 0.55 - 260 | Defined |

Table 2: Cross-Reactivity with this compound Insulin and Other Analogs

Compound New Assay (% Cross-Reactivity) Established Assay (% Cross-Reactivity)
This compound Insulin 100% (by definition) 100% (by definition)
Human Insulin 102% 98%
Insulin Lispro <1% 5%
Insulin Aspart <1% 8%
Insulin Glargine 45% 60%

| Proinsulin | <0.5% | <1% |

Mandatory Visualizations

Insulin Signaling Pathway

The binding of insulin to its receptor initiates a cascade of intracellular events that regulate glucose metabolism and cell growth.

insulin_signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Ras Ras Grb2->Ras MAPK MAPK Pathway Ras->MAPK Gene Gene Expression (Cell Growth) MAPK->Gene

Caption: Simplified overview of the insulin signaling pathway.

Experimental Workflow for Assay Validation

This workflow outlines the key steps in validating the new insulin assay against an established method using this compound insulin as a control.

assay_validation_workflow start Start: Define Assay Requirements prep Prepare this compound Insulin Controls (Stock and Dilution Series) start->prep new_assay Perform New Assay prep->new_assay est_assay Perform Established Assay prep->est_assay data_acq Data Acquisition new_assay->data_acq est_assay->data_acq analysis Comparative Data Analysis (Precision, Accuracy, Linearity, etc.) data_acq->analysis report Generate Validation Report (Tables, Figures, Summary) analysis->report end End: Assay Validated report->end

Caption: Workflow for the validation of a new insulin assay.

Conclusion

Validating a new insulin assay requires a rigorous and systematic approach. Using this compound insulin as a control can provide valuable insights into the assay's performance, especially its ability to detect different insulin formulations. By following detailed protocols, presenting data clearly, and understanding the underlying biological pathways, researchers can confidently establish the reliability and accuracy of their new assay for its intended purpose. The provided tables and diagrams serve as a template for organizing and presenting the validation data in a comprehensive and accessible manner.

References

Comparative Analysis of Anti-Insulin Antibody Cross-Reactivity with Lente Insulin and Other Insulin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of anti-insulin antibodies with Lente insulin and other insulin alternatives. The information is supported by experimental data to assist researchers and drug development professionals in understanding the immunogenic potential of different insulin formulations.

Introduction

The development of anti-insulin antibodies is a known phenomenon in patients treated with exogenous insulin. These antibodies can have clinical implications, including altered insulin pharmacokinetics, leading to unpredictable glycemic control. The degree of antibody cross-reactivity with different insulin preparations is a critical factor in managing patients who develop an immune response. This compound insulin, an intermediate-acting formulation, has been historically significant. This guide examines its immunogenic profile in comparison to other insulin types, such as NPH, regular, and modern insulin analogs.

Quantitative Comparison of Anti-Insulin Antibody Binding

The following table summarizes the relative immunogenicity and cross-reactivity of anti-insulin antibodies with various insulin formulations based on available clinical and experimental data. It is important to note that immunogenicity can be influenced by factors such as the insulin species (animal vs. human), purity, and the specific formulation.

Insulin FormulationSpecies/TypeRelative ImmunogenicityKey Findings
This compound Insulin BovineHighHighly purified this compound insulin containing beef insulin has been observed to be more immunogenic than highly purified porcine NPH insulin.[1] Patients previously treated with animal insulins, including this compound, tend to have higher and more persistent levels of insulin antibodies.[2]
This compound Insulin PorcineModerate to HighPorcine insulin is generally less immunogenic than bovine insulin due to greater similarity to human insulin. However, formulations like this compound can still elicit a significant antibody response.
NPH (Isophane) Insulin HumanLow to ModerateHighly purified human NPH insulin is considered less immunogenic than animal-derived this compound insulins.[1]
NPH (Isophane) Insulin PorcineModeratePorcine NPH formulations have shown a higher immunogenic potential compared to human NPH but are generally less immunogenic than bovine this compound.
Regular Insulin HumanLowAs a soluble, unmodified human insulin, it is generally considered to have low immunogenicity.
Insulin Analogs (e.g., Lispro, Aspart, Glargine) Human AnalogLowModern insulin analogs are designed to have low immunogenicity. Studies on various brands of human insulin and rapid-acting analogs have shown no significant difference in the levels of insulin antibodies induced.[3][4]

Experimental Protocols

The assessment of anti-insulin antibody cross-reactivity is crucial for understanding the potential clinical impact of immunogenicity. The following are detailed methodologies for key experiments cited in the literature.

Radioimmunoassay (RIA) for Competitive Binding Analysis

This method is widely used to determine the binding affinity and cross-reactivity of anti-insulin antibodies.

Objective: To quantify the binding of anti-insulin antibodies to different insulin formulations.

Principle: This is a competitive binding assay where a fixed amount of radiolabeled insulin (e.g., 125I-labeled human insulin) competes with unlabeled insulin (the competitor, e.g., this compound, NPH, regular insulin) for binding to a limited amount of anti-insulin antibodies in a patient's serum. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled insulin.

Materials:

  • Patient serum containing anti-insulin antibodies

  • 125I-labeled human insulin (tracer)

  • Unlabeled insulin standards (human, this compound, NPH, regular, etc.)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Precipitating agent (e.g., polyethylene glycol - PEG)

  • Gamma counter

Procedure:

  • Incubation: Patient serum (diluted to a suitable concentration) is incubated with a fixed amount of 125I-labeled human insulin and varying concentrations of unlabeled competitor insulin.

  • Equilibration: The mixture is incubated for a sufficient period (e.g., 24-72 hours) at 4°C to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Insulin: The antibody-bound insulin is separated from the free (unbound) insulin. This is commonly achieved by adding a precipitating agent like PEG, which precipitates the antibody-antigen complexes.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated complexes.

  • Radioactivity Measurement: The radioactivity of the pellet (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled insulin standard. The cross-reactivity of a test insulin is determined by comparing the concentration required to displace 50% of the radiolabeled insulin with that of the reference insulin (human insulin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is another common method for quantifying anti-insulin antibodies.

Objective: To measure the titer of anti-insulin antibodies in patient serum.

Principle: Insulin is coated onto the wells of a microtiter plate. Patient serum is added, and any anti-insulin antibodies present will bind to the immobilized insulin. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of anti-insulin antibody bound.

Materials:

  • Insulin for coating (e.g., human insulin)

  • Microtiter plates

  • Patient serum

  • Blocking buffer (e.g., PBS with BSA or non-fat milk)

  • Wash buffer (e.g., PBS with Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with a solution of the desired insulin and incubated overnight at 4°C.

  • Washing: The plate is washed to remove any unbound insulin.

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of antibodies.

  • Sample Incubation: Dilutions of patient serum are added to the wells and incubated.

  • Washing: The plate is washed to remove unbound serum components.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition: The substrate solution is added, and the plate is incubated to allow for color development.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance of each well is read using a microplate reader at the appropriate wavelength. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.

Visualizations

Experimental Workflow for Antibody Cross-Reactivity Assessment

G cluster_sample Sample Preparation cluster_assay Competitive Binding Assay (RIA) cluster_analysis Data Analysis PatientSerum Patient Serum with Anti-Insulin Antibodies Incubation Incubate Serum, Tracer, and Competitor PatientSerum->Incubation CompetitorInsulins Unlabeled Insulins (this compound, NPH, Regular) CompetitorInsulins->Incubation RadiolabeledInsulin Radiolabeled Insulin (Tracer) RadiolabeledInsulin->Incubation Separation Separate Bound and Free Insulin (e.g., PEG Precipitation) Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement StandardCurve Generate Standard Curve Measurement->StandardCurve CrossReactivity Calculate % Cross-Reactivity StandardCurve->CrossReactivity

Caption: Workflow for determining anti-insulin antibody cross-reactivity using RIA.

Logical Relationship of Antibody Cross-Reactivity

G cluster_antigen Insulin Formulations (Antigens) cluster_antibody Immune Response cluster_binding Binding & Cross-Reactivity This compound This compound Insulin Antibody Anti-Insulin Antibody This compound->Antibody Induces NPH NPH Insulin Regular Regular Insulin Analog Insulin Analog Bindingthis compound Binds to this compound Antibody->Bindingthis compound BindingNPH Cross-reacts with NPH Antibody->BindingNPH BindingRegular Cross-reacts with Regular Antibody->BindingRegular BindingAnalog Cross-reacts with Analog Antibody->BindingAnalog

Caption: Cross-reactivity of anti-insulin antibodies with different insulin types.

References

A Comparative Analysis of the Duration of Action: Lente Insulin vs. Modern Long-Acting Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic and pharmacodynamic profiles of historical Lente insulin and contemporary long-acting insulin analogs, supported by experimental data and methodologies.

The landscape of basal insulin therapy has evolved significantly, moving from animal-derived, intermediate-acting preparations like this compound insulin to genetically engineered, long-acting and ultra-long-acting human insulin analogs. This shift has been driven by the pursuit of more predictable, prolonged, and peakless insulin profiles that mimic endogenous basal insulin secretion, thereby improving glycemic control while minimizing the risk of hypoglycemia. This guide provides a detailed comparison of the duration of action and overall performance of this compound insulin against modern long-acting analogs such as insulin glargine, insulin detemir, and insulin degludec.

Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters

The following table summarizes the key pharmacokinetic and pharmacodynamic properties of this compound insulin and modern long-acting insulin analogs. These parameters are critical in understanding their duration of action and clinical utility. Data presented are aggregated from various clinical studies, primarily utilizing the euglycemic clamp technique.

Insulin TypeOnset of Action (hours)Peak Effect (hours)Duration of Action (hours)Variability
This compound Insulin 1 - 28 - 12> 24High
Insulin Glargine (U100) 1.5 - 4Relatively peaklessUp to 24Low
Insulin Detemir 1 - 2Relatively peakless18 - 24Low
Insulin Degludec (U100/U200) ~ 1Flat, peaklessUp to 42Very Low

Experimental Protocols: The Euglycemic Clamp Study

The gold standard for assessing the pharmacodynamic profile of insulins is the euglycemic clamp study.[1][2] This technique allows for the precise measurement of an insulin's glucose-lowering effect over time.

Methodology:
  • Subject Preparation: Subjects, typically individuals with type 1 diabetes to avoid confounding effects of endogenous insulin secretion, are admitted to a clinical research facility.[2] An overnight intravenous insulin infusion may be used to standardize blood glucose levels before the study.[2]

  • Cannulation: Two intravenous lines are inserted. One is for the infusion of a variable rate of glucose solution (typically 20%), and the other, placed in the contralateral arm and often heated to "arterialize" the venous blood, is for frequent blood glucose monitoring.[2][3]

  • Insulin Administration: A single subcutaneous dose of the insulin being studied is administered.

  • Glucose Clamping: Blood glucose levels are monitored at frequent intervals (e.g., every 5-10 minutes). The glucose infusion rate (GIR) is adjusted to maintain a constant, normal blood glucose level (euglycemia), typically around 90 mg/dL (5 mmol/L).[2][4]

  • Data Analysis: The GIR over time serves as a direct measure of the insulin's activity. Key parameters derived from the GIR curve include the onset of action, time to peak effect (GIRmax), and the duration of action (time until the GIR returns to baseline).[5]

The following diagram illustrates the workflow of a typical euglycemic clamp study.

EuglycemicClampWorkflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Subject Subject with Type 1 Diabetes IV_Access Establish IV Access (Glucose & Blood Sampling) Subject->IV_Access Insulin_Admin Administer Subcutaneous Insulin Dose IV_Access->Insulin_Admin Monitor_BG Monitor Blood Glucose (every 5-10 min) Insulin_Admin->Monitor_BG Adjust_GIR Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor_BG->Adjust_GIR Feedback Loop Adjust_GIR->Monitor_BG Plot_GIR Plot GIR vs. Time Adjust_GIR->Plot_GIR Derive_Params Derive Pharmacodynamic Parameters (Onset, Peak, Duration) Plot_GIR->Derive_Params InsulinSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway (Metabolic Actions) cluster_mapk Ras/MAPK Pathway (Growth & Proliferation) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation Grb2 Grb2 IR->Grb2 Binding PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activation GSK3 GSK-3 (inactive) Akt->GSK3 Inhibition GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Stimulation Glycogen Glycogen Synthesis GSK3->Glycogen Ras Ras Grb2->Ras Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Activation Gene_Expression Gene Expression (Growth, Proliferation) MAPK_Cascade->Gene_Expression Regulation

References

A Comparative Analysis of Lente Insulin and Protamine Zinc Insulin (PZI) for the Management of Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of diabetes mellitus in cats is a significant challenge in veterinary medicine, with insulin therapy remaining the cornerstone of treatment. Among the various insulin preparations, Lente insulin, a porcine-derived intermediate-acting insulin, and Protamine Zinc Insulin (PZI), a long-acting insulin, have been widely utilized. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in feline diabetes therapeutics.

Performance and Efficacy: A Quantitative Comparison

The selection of an insulin preparation for feline diabetes is often guided by its pharmacokinetic and pharmacodynamic profiles, which directly impact glycemic control and the potential for diabetic remission. The following tables summarize key quantitative data from comparative and single-agent studies of this compound and PZI insulins in cats.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound and PZI Insulin in Cats

ParameterThis compound InsulinProtamine Zinc Insulin (PZI)Reference(s)
Time to Glucose Nadir (Hours) ~4.1 - 5~4 - 14 (biphasic)[1][2]
Duration of Action (Hours) < 12~10 - >24[2][3]
Mean Time to Peak Insulin Concentration (Hours) ~1.7Not consistently reported[1]

Table 2: Clinical Efficacy and Safety of this compound and PZI Insulin in Diabetic Cats

ParameterThis compound InsulinProtamine Zinc Insulin (PZI)Reference(s)
Remission Rate 25% (in one study)38% (in the same study)[2]
Reported Improvement in Clinical Signs 72% (good to excellent control)~85% (good control within 45 days)[4][5]
Common Adverse Effects HypoglycemiaHypoglycemia[5][6]

Experimental Protocols

A clear understanding of the methodologies employed in comparative studies is crucial for the interpretation of their findings. Below are detailed protocols from key experiments evaluating this compound and PZI insulin in cats.

Study 1: Comparative Pharmacokinetics and Pharmacodynamics in Healthy Cats (Marshall et al., 2008)
  • Objective: To compare the pharmacological effects of glargine, PZI, and this compound insulins in healthy cats.[2]

  • Animals: Nine healthy, adult domestic shorthair cats.

  • Experimental Design: A three-way crossover study was conducted. Each cat received a single subcutaneous injection of each insulin type (glargine, PZI, and this compound) with a washout period of at least three days between treatments.

  • Insulin Administration: A single subcutaneous injection of each insulin was administered.

  • Blood Sampling: Plasma concentrations of insulin and glucose were determined over a 24-hour period following each injection.

  • Analytical Methods: Specific assays were used to measure plasma insulin and glucose concentrations at predetermined time points.

Study 2: Field Safety and Efficacy of PZI in Diabetic Cats (Nelson et al., 2009)
  • Objective: To evaluate the safety and efficacy of a recombinant human PZI for the treatment of diabetes mellitus in cats.[5]

  • Animals: 133 diabetic cats (120 newly diagnosed and 13 previously treated).[5]

  • Experimental Design: A prospective, uncontrolled clinical trial was conducted over 45 days.

  • Insulin Administration: Cats were treated with PZI twice daily. The dosage was adjusted as needed to achieve glycemic control.

  • Monitoring: Glycemic control was assessed on days 7, 14, 30, and 45.[5] This included evaluation of clinical signs (water consumption, urination frequency, appetite), body weight, serum fructosamine concentration, and blood glucose curves (measured at 1, 3, 5, 7, and 9 hours after insulin administration).[5]

Study 3: Efficacy of Porcine this compound Insulin in Diabetic Cats (Michiels et al., 2008)
  • Objective: To evaluate the efficacy of a porcine this compound insulin in diabetic cats in a multicenter setting.[6]

  • Animals: 46 cats with diabetes mellitus.

  • Experimental Design: A prospective, multicenter, non-blinded, open study was conducted for 16 weeks.

  • Insulin Administration: Insulin treatment was initiated at a dose of 0.25–0.5 IU/kg body weight twice daily, with a maximum starting dose of 2 IU per injection.[6] Dose adjustments were based on a predefined algorithm.

  • Monitoring: Assessment included clinical signs, body weight, and 12-hour blood glucose curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the topic. The following diagrams were generated using Graphviz (DOT language).

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates GLUT4_mem GLUT4 MetabolicEffects Glycogen Synthesis Protein Synthesis Lipogenesis GLUT4_mem->MetabolicEffects Leads to PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to Membrane Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Simplified Insulin Signaling Pathway in a Feline Cell.

ExperimentalWorkflow Start Diabetic Cat Population Randomization Randomization Start->Randomization GroupA Group A (this compound Insulin) Randomization->GroupA GroupB Group B (PZI Insulin) Randomization->GroupB TreatmentA Twice Daily Injections (Dose Titration) GroupA->TreatmentA TreatmentB Twice Daily Injections (Dose Titration) GroupB->TreatmentB Monitoring Regular Monitoring (Clinical Signs, BG Curves, Fructosamine) TreatmentA->Monitoring TreatmentB->Monitoring DataAnalysis Data Analysis (Efficacy & Safety) Monitoring->DataAnalysis

Caption: Typical Experimental Workflow for a Comparative Insulin Study.

Conclusion

Both this compound and PZI insulins are effective in the management of feline diabetes mellitus. However, current evidence suggests that PZI may offer a longer duration of action, potentially leading to better glycemic control and a higher probability of remission in some cats.[2][3] The biphasic action of PZI, with two glucose nadirs, is a notable characteristic that requires careful monitoring.[2] this compound insulin remains a viable option, particularly in cases where a shorter duration of action is desired or in cats that respond well to this formulation.[6]

The choice of insulin should be individualized based on the cat's specific needs, owner capabilities for monitoring, and the desired therapeutic goals. Further head-to-head clinical trials with standardized protocols and larger patient populations are warranted to more definitively delineate the comparative efficacy and long-term outcomes of these two insulin preparations in the diverse population of diabetic cats. This will be crucial for the development of next-generation insulin therapies with improved efficacy and safety profiles for this challenging disease.

References

A Comparative Review of Intermediate-Acting Insulins: NPH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intermediate-acting insulins, primarily Neutral Protamine Hagedorn (NPH) insulin, have long been a cornerstone in the management of diabetes mellitus. Their characteristic delayed onset and prolonged duration of action are achieved by co-crystallizing insulin with protamine and zinc, which slows its absorption from the subcutaneous tissue. This guide provides an objective comparison of the leading NPH insulin formulations, Humulin N and Novolin N, supported by experimental data and detailed methodologies. While newer long-acting insulin analogs have emerged, NPH insulin remains a widely used and cost-effective option in many therapeutic regimens.

Data Presentation: Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic profiles of intermediate-acting insulins are crucial for determining their clinical application. While Humulin N and Novolin N are considered clinically interchangeable, slight variations in their manufacturing processes could potentially lead to minor differences in their action profiles.[1] However, direct head-to-head comparative studies providing quantitative data in a single cohort are scarce in publicly available literature. The following table summarizes the generally accepted pharmacokinetic and pharmacodynamic parameters for NPH insulins.

ParameterHumulin NNovolin NReference
Onset of Action 1 - 2 hours1 - 2 hours[2]
Peak Effect 4 - 12 hours4 - 12 hours[2][3]
Duration of Action 12 - 18 hours12 - 18 hours[2]
Appearance Cloudy/milky suspensionCloudy/milky suspension[2]
Active Ingredient Insulin Human IsophaneInsulin Human Isophane[3]
Manufacturer Eli LillyNovo Nordisk[1]

Note: The ranges for peak effect and duration of action can be influenced by factors such as injection site, depth, and patient-specific variability.[2] One study on Humulin N reported an average maximum effect at 6.5 hours after injection.[3]

Experimental Protocols: The Euglycemic Clamp Technique

The gold standard for assessing the pharmacodynamic properties of insulin is the hyperinsulinemic-euglycemic clamp technique. This method allows for the direct measurement of insulin's metabolic effect over time.

Objective: To determine the time-action profile of an intermediate-acting insulin by measuring the glucose infusion rate (GIR) required to maintain euglycemia following a subcutaneous injection.

Methodology:

  • Subject Preparation: Healthy, non-diabetic subjects are typically recruited. Participants undergo an overnight fast prior to the study.

  • Catheter Placement: Two intravenous catheters are inserted, one for the infusion of glucose and insulin (if applicable), and the other in a contralateral limb, often in a heated hand, for arterialized venous blood sampling.

  • Basal Period: A baseline period is established to measure the subject's basal glucose levels and endogenous insulin production.

  • Insulin Administration: A single subcutaneous dose of the intermediate-acting insulin (e.g., Humulin N or Novolin N) is administered.

  • Euglycemic Clamp: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is initiated and adjusted to maintain the subject's blood glucose at the predetermined euglycemic target (typically around 90 mg/dL).

  • Data Collection: The glucose infusion rate (GIR) is recorded throughout the clamp duration (typically 12-24 hours). Blood samples are also collected periodically to measure plasma insulin concentrations.

  • Data Analysis: The GIR over time provides a direct measure of the insulin's pharmacodynamic activity. The onset of action is defined as the time to a significant increase in GIR, the peak effect corresponds to the time of maximum GIR, and the duration of action is the time until the GIR returns to baseline.

Mandatory Visualizations

Insulin Signaling Pathway

The binding of insulin to its receptor initiates a cascade of intracellular signaling events, culminating in the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow for Comparative Insulin Study

A typical clinical trial comparing two insulin formulations follows a structured workflow to ensure robust and unbiased results.

ExperimentalWorkflow Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A (e.g., Humulin N) Randomization->GroupA GroupB Group B (e.g., Novolin N) Randomization->GroupB ClampA Euglycemic Clamp (Insulin A) GroupA->ClampA ClampB Euglycemic Clamp (Insulin B) GroupB->ClampB Washout Washout Period (if crossover design) Washout->GroupA Crossover to B Washout->GroupB Crossover to A ClampA->Washout DataAnalysis Data Analysis (PK/PD Comparison) ClampA->DataAnalysis ClampB->Washout ClampB->DataAnalysis Results Results & Reporting DataAnalysis->Results

Caption: Crossover clinical trial workflow for insulin comparison.

References

A Comparative Guide to the Immunogenicity of Lente Insulin and Human Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the older Lente insulin formulations with modern human insulin analogs. The information is compiled from various studies to support research and development in diabetology and therapeutic protein development.

Executive Summary

The landscape of insulin therapy has evolved significantly, moving from animal-derived preparations like this compound insulin to highly purified human insulins and, subsequently, to genetically engineered human insulin analogs. A key factor in this evolution has been the drive to reduce the immunogenicity of exogenous insulin. While direct comparative studies between this compound insulin and the full range of modern analogs are scarce due to the shift in clinical practice, this guide synthesizes available data to highlight the differences in their potential to elicit an immune response.

Generally, modern human insulin analogs exhibit a lower immunogenic potential compared to older, less purified animal-source this compound insulins. The transition to recombinant human insulin and the development of analogs with specific amino acid modifications have contributed to this improved immunogenicity profile. However, all exogenous insulins, including modern analogs, can induce an antibody response in some patients.

Quantitative Data on Immunogenicity

The following tables summarize data on the prevalence of anti-insulin antibodies (AIA) and antibody titers from various studies. It is important to note that these values are not from direct head-to-head trials in all cases and are presented to provide a comparative perspective based on available literature.

Table 1: Immunogenicity of this compound Insulin Formulations

Insulin FormulationPatient PopulationPercentage of Patients with Positive Anti-Insulin Antibodies (AIA)Mean/Median Antibody Titer/LevelStudy Reference (Illustrative)
Beef this compound Insulin (Single Peak)Adult diabetics, newly treatedHigh, though specific percentage variesHigher titers compared to porcine MC this compound[1]
Porcine Monocomponent (MC) this compound InsulinAdult diabetics, newly treatedLower than beef NPH, but still significantLower levels and later appearance than beef NPH[1]
Purified Porcine this compound InsulinNot specifiedLower than conventional (less purified) preparationsLower titers than conventional preparations[2]

Table 2: Immunogenicity of Human Insulin Analogs

Insulin AnalogPatient PopulationPercentage of Patients with Positive Anti-Insulin Antibodies (AIA)Mean/Median Antibody Titer/LevelStudy Reference (Illustrative)
Insulin Lispro (biosimilar vs. Humalog®)Type 1 DiabetesBaseline: ~30-40%; Post-treatment changes minimalMedian titers remained low and stable[3]
Insulin AspartInsulin-naïve children with Type 1 Diabetes~28% (after 24 months, with NPH)Mean IA level: 28.1 ± 17.3%[4]
Insulin GlargineInsulin-naïve Type 2 Diabetes~13% (Treatment-Emergent Antibody Response)Low median antibody levels (<5%)[2]
Insulin DetemirNot specified in direct comparison to this compoundGenerally low immunogenicity reportedData not available for direct comparison[5]

Note: The data presented are from different studies with varying methodologies and patient populations, and direct statistical comparison is not always possible. IA = Insulin Antibodies.

Experimental Protocols

The assessment of immunogenicity relies on sensitive and specific assays to detect and quantify anti-insulin antibodies. The two most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) for Anti-Insulin Antibodies

Principle: This assay is based on the competitive binding principle. Radiolabeled insulin (e.g., with ¹²⁵I) competes with unlabeled insulin in the patient's serum for binding to the anti-insulin antibodies present. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of antibodies in the sample.

Generalized Protocol:

  • Incubation: Patient serum is incubated with a known amount of radiolabeled insulin.

  • Separation: The antibody-bound insulin is separated from the free (unbound) insulin. This is often achieved by precipitation of the antibody-antigen complexes using a second antibody (e.g., anti-human IgG) or Protein A/G beads.

  • Detection: The radioactivity of the precipitated complex is measured using a gamma counter.

  • Quantification: The antibody titer is determined by comparing the results to a standard curve generated with known concentrations of anti-insulin antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Insulin Antibodies

Principle: This is a solid-phase immunoassay. Insulin is coated onto the wells of a microplate. When patient serum is added, any anti-insulin antibodies present will bind to the immobilized insulin. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of anti-insulin antibodies in the sample.

Generalized Protocol:

  • Coating: Microplate wells are coated with human insulin or the specific insulin analog.

  • Blocking: Non-specific binding sites in the wells are blocked with a protein solution (e.g., bovine serum albumin).

  • Sample Incubation: Diluted patient serum is added to the wells and incubated.

  • Washing: The wells are washed to remove unbound components.

  • Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG (or other isotype-specific) antibody is added and incubated.

  • Washing: The wells are washed again.

  • Substrate Addition: A chromogenic substrate is added, and the color is allowed to develop.

  • Detection: The absorbance is read using a microplate reader at a specific wavelength.

  • Analysis: The antibody levels are quantified by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

Immune Response to Exogenous Insulin

The administration of exogenous insulin can trigger an immune response involving both B and T lymphocytes. The process generally follows the pathway of a typical T-cell dependent B-cell activation.

Immune_Response_to_Insulin cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Antibody Production Exogenous\nInsulin Exogenous Insulin Antigen Presenting Cell\n(e.g., Dendritic Cell) Antigen Presenting Cell (e.g., Dendritic Cell) Exogenous\nInsulin->Antigen Presenting Cell\n(e.g., Dendritic Cell) Uptake and Processing B-Cell B-Cell Exogenous\nInsulin->B-Cell BCR Binding MHC Class II MHC Class II Antigen Presenting Cell\n(e.g., Dendritic Cell)->MHC Class II Presents Insulin Peptide Helper T-Cell Helper T-Cell MHC Class II->Helper T-Cell TCR Binding Activated\nHelper T-Cell Activated Helper T-Cell Helper T-Cell->Activated\nHelper T-Cell Activation and Proliferation Activated\nHelper T-Cell->B-Cell Co-stimulation Plasma Cell Plasma Cell B-Cell->Plasma Cell Differentiation Anti-Insulin\nAntibodies Anti-Insulin Antibodies Plasma Cell->Anti-Insulin\nAntibodies Secretion

Caption: T-cell dependent B-cell activation in response to exogenous insulin.

Experimental Workflow for Insulin Antibody Detection (ELISA)

The following diagram illustrates a typical workflow for detecting anti-insulin antibodies using an ELISA.

ELISA_Workflow Start Start Coat Microplate with Insulin Coat Microplate with Insulin Start->Coat Microplate with Insulin Block Non-specific Sites Block Non-specific Sites Coat Microplate with Insulin->Block Non-specific Sites Add Patient Serum Add Patient Serum Block Non-specific Sites->Add Patient Serum Incubate and Wash Incubate and Wash Add Patient Serum->Incubate and Wash Add Enzyme-conjugated\nSecondary Antibody Add Enzyme-conjugated Secondary Antibody Incubate and Wash->Add Enzyme-conjugated\nSecondary Antibody Incubate and Wash Incubate and Wash Add Enzyme-conjugated\nSecondary Antibody->Incubate and Wash Add Substrate Add Substrate Incubate and Wash ->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for an anti-insulin antibody ELISA.

Conclusion

The development of human insulin analogs has represented a significant step forward in reducing the immunogenicity associated with insulin therapy, particularly in comparison to the older animal-derived this compound formulations. While the potential for an immune response to any exogenous protein remains, the incidence and clinical significance of anti-insulin antibodies have been substantially mitigated with the use of modern analogs. For researchers and drug development professionals, understanding the historical context and the immunological differences between these insulin types is crucial for the continued development of safer and more effective therapies for diabetes mellitus. Further research focusing on the long-term immunological effects of the newest generation of insulin analogs and biosimilars will continue to be an important area of investigation.

References

A Statistical Showdown: Glycemic Variability of Lente Insulin in a Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Lente insulin, an intermediate-acting insulin zinc suspension, was once a cornerstone of diabetes management. However, with the advent of newer insulin analogs, it has been largely discontinued for human use since the mid-2000s.[1] This guide provides a historical and statistical comparison of the glycemic variability associated with this compound insulin versus other insulin formulations, drawing upon available clinical data. The focus is on providing an objective analysis of its performance and the experimental frameworks used for such evaluations.

Understanding Glycemic Variability

Glycemic variability (GV) refers to the fluctuations in blood glucose levels over a given period. High GV is increasingly recognized as a significant factor in the development of diabetes-related complications.[2][3] Key metrics used to quantify GV include:

  • Standard Deviation (SD): Measures the overall dispersion of glucose values around the mean.

  • Mean Amplitude of Glycemic Excursions (MAGE): Calculates the mean of the differences between consecutive glucose peaks and nadirs that are greater than one standard deviation of the mean glucose.[4]

  • Mean of Daily Differences (MODD): Assesses day-to-day variability by calculating the mean of the absolute differences between glucose values at the same time on consecutive days.[4]

  • Continuous Overall Net Glycemic Action (CONGA): Measures the standard deviation of the change in glucose concentrations over a defined time interval.[2]

Comparative Analysis of Glycemic Variability

Clinical studies comparing this compound insulin with other insulin preparations have highlighted differences in their effects on glycemic control and variability. While modern, direct head-to-head trials with continuous glucose monitoring (CGM) are scarce due to its discontinuation, historical data provides valuable insights.

This compound Insulin vs. NPH (Isophane) Insulin

This compound and Neutral Protamine Hagedorn (NPH) insulins are both intermediate-acting preparations. Studies have shown that the variation in absorption between doses of this compound insulin in the same patient is comparable to that of NPH insulin.[1] A double-blind crossover study concluded that this compound- and NPH-based twice-daily human insulin regimens provide indistinguishable metabolic control, with similar glycosylated hemoglobin (HbA1c) and fasting blood glucose levels.[5] Another study in canines also found this compound and NPH insulin to be similarly effective.[6][7] However, the duration of the hypoglycemic effect of this compound insulin may extend beyond 24 hours, whereas that of NPH insulin typically does not when administered at standard doses.[8]

This compound Insulin vs. Ultrathis compound Insulin

Ultrathis compound insulin, a long-acting formulation, was compared with this compound in a six-month crossover study. While the Ultrathis compound regimen resulted in significantly lower fasting blood glucose concentrations, it was also associated with a higher incidence of serious hypoglycemic events.[9] This suggests that while Ultrathis compound may offer better fasting glucose control, it could come at the cost of increased glycemic variability and risk of hypoglycemia compared to this compound insulin.[9] Another study pointed to the considerable day-to-day variability in the overnight plasma insulin profiles of human ultrathis compound insulin, which limits its clinical utility.[10]

This compound/NPH Insulin vs. Insulin Glargine

A key reason for the decline in the use of this compound insulin was the development of long-acting insulin analogs like insulin glargine, which were designed to have a more predictable and flatter action profile. A randomized clinical trial in adolescents with type 1 diabetes compared an MDI regimen with insulin glargine as the basal insulin to one using NPH or this compound insulin. The study found that treatment with insulin glargine resulted in significant reductions in glycemic variability as measured by SD, MAGE, and M-value, whereas the reductions for the NPH/Lente group were not significant.[11][12] This suggests that insulin glargine provides a more stable and predictable glycemic control compared to the older intermediate-acting insulins.

Quantitative Comparison of Glycemic Variability

The following table summarizes the key findings from comparative studies. It is important to note that direct statistical comparisons of various GV metrics for this compound insulin are limited in the literature.

ComparisonKey Glycemic Variability FindingsReference Study
This compound vs. NPH Indistinguishable metabolic control (HbA1c, fructosamine, fasting blood glucose). Similar frequency of hypoglycemic events.Tunbridge et al. (1989)[5]
This compound vs. Ultrathis compound Ultrathis compound showed lower fasting blood glucose but a higher incidence of serious hypoglycemic events (0.38 vs. 0.09 events per patient-month, p < 0.02).Colagiuri et al. (1992)[9]
NPH/Lente vs. Insulin Glargine Insulin glargine led to a significant reduction in glucose variability (SD, MAGE, M-value) from baseline, while the reduction for NPH/Lente was not significant.White et al. (2009)[11][12]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for assessing glycemic variability.

Protocol for Comparison of this compound vs. NPH Insulin (Based on Tunbridge et al., 1989)
  • Study Design: A double-blind, crossover study.

  • Participants: 82 patients with diabetes.

  • Procedure: After a 2-month run-in period, patients were randomized to receive either NPH or this compound insulin preparations, combined with a short-acting insulin, as a twice-daily injection regimen. After 5 months, patients were crossed over to the other regimen.

  • Data Collection: Patients were monitored monthly. Glycosylated hemoglobin (HbA1c) and fructosamine concentrations were measured. Home-collected fasting and mean blood glucose concentrations were also analyzed. Hypoglycemic events were recorded in patient diaries.

  • Primary Outcome: Comparison of metabolic control and frequency of hypoglycemia between the two regimens.

Protocol for Comparison of NPH/Lente vs. Insulin Glargine (Based on White et al., 2009)
  • Study Design: An active-controlled, randomized, open-label study.

  • Participants: A subset of 90 pediatric patients with type 1 diabetes.

  • Procedure: Patients were randomized to receive either insulin glargine or NPH/Lente insulin as the basal component of a multiple daily injection (MDI) regimen, along with insulin lispro as the prandial insulin.

  • Data Collection: Continuous glucose monitoring (CGM) data was collected from the participants over a 24-week period.

  • Primary Outcome: Comparison of glucose variability, measured by SD of glucose values, mean amplitude of glycemic excursion (MAGE), and M value.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for clinical trials assessing glycemic variability and the signaling pathway of insulin.

experimental_workflow cluster_screening Screening & Randomization cluster_intervention Intervention Arms cluster_data_collection Data Collection cluster_analysis Data Analysis s1 Patient Recruitment s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 s4 Randomization s3->s4 i1 Group A: this compound Insulin Regimen s4->i1 Arm 1 i2 Group B: Comparator Insulin Regimen s4->i2 Arm 2 d1 Continuous Glucose Monitoring (CGM) i1->d1 d2 HbA1c & Fructosamine Measurement i1->d2 d3 Adverse Event Monitoring (e.g., Hypoglycemia) i1->d3 i2->d1 i2->d2 i2->d3 a1 Calculation of Glycemic Variability Metrics (SD, MAGE, MODD, CONGA) d1->a1 a2 Statistical Comparison between Groups d2->a2 d3->a2 a1->a2

Caption: A typical workflow for a clinical trial comparing glycemic variability of different insulin regimens.

insulin_signaling_pathway insulin Insulin receptor Insulin Receptor insulin->receptor irs IRS Proteins receptor->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glycogen_synthesis Increased Glycogen Synthesis (Liver, Muscle) akt->glycogen_synthesis gluconeogenesis Decreased Gluconeogenesis (Liver) akt->gluconeogenesis glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) glut4->glucose_uptake

Caption: A simplified diagram of the insulin signaling pathway leading to glucose uptake and metabolism.

Conclusion

The available evidence, though largely historical, suggests that while this compound insulin was a viable intermediate-acting insulin, it exhibited greater glycemic variability compared to modern long-acting insulin analogs like glargine. Its performance in terms of metabolic control was found to be comparable to NPH insulin. The discontinuation of this compound insulin for human use was driven by the development of insulins with more predictable pharmacokinetic and pharmacodynamic profiles, leading to improved glycemic stability and a lower risk of hypoglycemia. For drug development professionals, these historical comparisons underscore the importance of minimizing glycemic variability as a key therapeutic goal in the design of new insulin therapies.

References

Safety Operating Guide

Essential Safety and Logistical Protocols for Handling Lente (Porcine Insulin Zinc Suspension)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Lente, a porcine insulin zinc suspension. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research and development activities. This document outlines personal protective equipment (PPE) requirements, operational handling procedures, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in a laboratory setting. The selection of specific PPE should be based on a risk assessment of the procedures being performed.

PPE Category Equipment Specification and Use
Hand Protection Nitrile GlovesChemically resistant gloves are essential to prevent dermal exposure.
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or aerosols.[1] A face shield may be required for procedures with a high risk of splashing.
Body Protection Laboratory CoatA dedicated lab coat should be worn to protect street clothes and skin from contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling powdered forms of insulin or when there is a risk of aerosol generation.[1][2][3]

Operational Handling Plan

This section provides a step-by-step guide for the safe handling of this compound from receipt to use in the laboratory.

Receiving and Storage
  • Inspect Shipment: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify Identity: Confirm that the received product is this compound (porcine insulin zinc suspension).

  • Refrigerated Storage: Unopened vials of this compound must be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4] Do not freeze the suspension.

  • Protect from Light: Store the vials in their original packaging to protect them from light.

  • Labeling: Ensure all containers are clearly labeled with the product name, concentration, and date of receipt.

Preparation and Use
  • Gather Materials: Assemble all necessary materials, including the this compound vial, appropriate syringes, diluents (if required), and a sharps container.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Bring to Room Temperature: Before use, gently roll the vial between the palms of your hands to warm the suspension to room temperature. Do not shake the vial, as this can cause foaming and denaturation of the insulin.

  • Inspect Vial: Visually inspect the suspension for any clumps or particles. The suspension should appear uniformly cloudy after gentle mixing.

  • Disinfect the Septum: Wipe the rubber septum of the vial with a 70% isopropyl alcohol wipe and allow it to air dry.

  • Withdrawal: Using a sterile syringe, withdraw the required volume of the suspension.

  • Immediate Use: Use the withdrawn suspension immediately for your experimental procedure.

Disposal Plan

Proper disposal of this compound and all associated materials is crucial to prevent environmental contamination and accidental exposure.

Segregation of Waste
  • Sharps Waste: All needles, syringes, and other sharp objects that have come into contact with this compound must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container.[5][6] These containers must be clearly labeled as "Biohazardous Sharps."

  • Liquid Waste: Unused or expired this compound suspension should be collected in a clearly labeled, sealed container for chemical waste. Do not pour this compound down the drain.

  • Solid Waste: All non-sharp materials contaminated with this compound, such as gloves, wipes, and empty vials, should be disposed of in a designated biohazardous waste container.

Disposal Procedures
  • Sharps Containers: When the sharps container is three-quarters full, it should be securely closed and disposed of according to your institution's and local regulations for biohazardous waste.[5] This may involve autoclaving or incineration.[6]

  • Liquid Waste: The collected liquid waste should be disposed of through your institution's hazardous waste management program.

  • Solid Waste: Biohazardous solid waste should be autoclaved or incinerated as per institutional and local guidelines.

  • Record Keeping: Maintain a log of all this compound waste disposal activities, including dates and quantities.

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound in a laboratory setting.

Lente_Handling_Workflow cluster_prep Preparation cluster_use Use cluster_disposal Disposal Receive Receive & Inspect Store Store (2-8°C) Receive->Store Intact Don_PPE Don PPE Store->Don_PPE Prepare Prepare for Use Don_PPE->Prepare Handle Handle in Lab Prepare->Handle Segregate Segregate Waste Handle->Segregate Dispose Dispose per Protocol Segregate->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。